Atebimetinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2669009-92-9 |
|---|---|
分子式 |
C23H27FN4O6S |
分子量 |
506.5 g/mol |
IUPAC名 |
[4-[(dimethylamino)methyl]-3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-2-oxochromen-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H27FN4O6S/c1-25-35(31,32)26-19-8-6-7-14(21(19)24)11-17-18(13-27(2)3)16-10-9-15(33-23(30)28(4)5)12-20(16)34-22(17)29/h6-10,12,25-26H,11,13H2,1-5H3 |
InChIキー |
VGDONWMTHHBKMZ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Atebimetinib's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atebimetinib (IMM-1-104) is an investigational, orally administered, dual inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making it a prime therapeutic target.[3][4] this compound's distinct mechanism of action, termed "deep cyclic inhibition," differentiates it from conventional MEK inhibitors. This approach involves intermittent, profound suppression of the MAPK pathway, which is hypothesized to enhance therapeutic durability and improve tolerability.[4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to the MAPK Signaling Pathway and the Role of MEK
The Ras-Raf-MEK-ERK cascade is a pivotal intracellular signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[3][6] Constitutive activation of this pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of numerous malignancies.[4]
MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade. They are the sole known activators of their downstream substrates, ERK1 and ERK2. The activation of ERK1/2 leads to the phosphorylation of a multitude of cytoplasmic and nuclear targets, ultimately driving cell cycle progression and promoting tumor growth.[6] The critical role of MEK in this oncogenic signaling makes it an attractive target for cancer therapy.
This compound's Core Mechanism: Dual MEK1/2 Inhibition
This compound functions as a potent and selective inhibitor of both MEK1 and MEK2.[7] By binding to these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This blockade of downstream signaling leads to the inhibition of tumor cell proliferation and survival.
The Novel Concept of Deep Cyclic Inhibition
A distinguishing feature of this compound's mechanism is "deep cyclic inhibition".[4][5] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound is designed to induce a pulsatile modulation of the MAPK pathway.[4] This is characterized by a rapid and profound inhibition of pERK signaling for a defined duration, followed by a period of pathway release and recovery before the next dose.[8]
The rationale behind this approach is twofold:
-
Enhanced Durability: The intermittent, deep suppression of the pathway is thought to prevent or delay the development of adaptive resistance mechanisms that often limit the long-term efficacy of continuous inhibition.
-
Improved Tolerability: By allowing for periods of pathway recovery in healthy tissues, deep cyclic inhibition aims to mitigate the on-target toxicities commonly associated with sustained MEK inhibition.[5]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the biochemical, cellular, and clinical activity of this compound.
| Parameter | Value | Context |
| pERK IC50 | 102 ng/mL (~201.3 nM) | Ex vivo analysis of pERK inhibition in A549 cells, derived from a population pharmacokinetic/pharmacodynamic (PK/PD) model of Phase 1 clinical trial data. The molecular weight of this compound is 506.55 g/mol . |
| pERK Inhibition | >90% for 1.9 hours (240 mg dose) | In patient plasma from the Phase 1 portion of the NCT05585320 clinical trial.[8] |
| >90% for 2.7 hours (320 mg dose) | In patient plasma from the Phase 1 portion of the NCT05585320 clinical trial.[8] |
| Parameter | Value (this compound + mGnP) | Historical Benchmark (GnP alone) | Trial Context |
| 6-Month Overall Survival | 94% | 67% | Phase 2a portion of NCT05585320 in first-line pancreatic cancer patients (n=34).[2][9] |
| 9-Month Overall Survival | 86% | ~47% | Phase 2a portion of NCT05585320 in first-line pancreatic cancer patients (n=34).[10] |
| 6-Month Progression-Free Survival | 72% | 44% | Phase 2a portion of NCT05585320 in first-line pancreatic cancer patients (n=34).[9] |
| Overall Response Rate (ORR) | 39% | 23% | Phase 2a portion of NCT05585320 in first-line pancreatic cancer patients (n=36).[2] |
| Disease Control Rate (DCR) | 81% | 48% | Phase 2a portion of NCT05585320 in first-line pancreatic cancer patients (n=36).[2] |
Note: Preclinical biochemical IC50 values for MEK1 and MEK2, and cellular GI50 values for this compound in various cancer cell lines are not yet publicly available.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of MEK inhibitors like this compound.
In Vitro Biochemical Kinase Assay for MEK1/2 Inhibition
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 and MEK2 kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 as a substrate
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions, recombinant MEK1 or MEK2 enzyme, and the inactive ERK2 substrate.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of ERK2.
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Cellular Western Blot Analysis for pERK Inhibition
Objective: To assess the ability of this compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its downstream target, ERK1/2.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., KRAS or BRAF mutant)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom assay plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway, experimental workflows, and the logical concept of this compound's mechanism of action.
Caption: The MAPK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of pERK Inhibition.
Caption: Logical Relationship of the Deep Cyclic Inhibition Mechanism.
Conclusion
This compound is a novel, oral, dual MEK1/2 inhibitor that employs a "deep cyclic inhibition" strategy to modulate the MAPK signaling pathway. This approach, characterized by intermittent, profound pathway suppression, has the potential to offer improved durability and a better safety profile compared to conventional, continuous MEK inhibition. The available preclinical and clinical data, although early, are promising and support the continued development of this compound as a potential therapy for a broad range of RAS- and RAF-mutant cancers. Further research is warranted to fully elucidate the long-term benefits of this unique mechanism of action and to identify the patient populations most likely to respond to this innovative therapeutic strategy.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. letswinpc.org [letswinpc.org]
- 5. onclive.com [onclive.com]
- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Immuneering Announces Positive Topline Results from Phase 1 [globenewswire.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. reddit.com [reddit.com]
Atebimetinib's Deep Cyclic Inhibition: A Technical Guide
Atebimetinib (IMM-1-104) is an investigational, oral, once-daily MEK inhibitor that utilizes a novel therapeutic approach known as deep cyclic inhibition.[1][2][3] This strategy is designed to provide a more durable and tolerable treatment for cancers driven by the mitogen-activated protein kinase (MAPK) pathway, such as pancreatic cancer.[1][4] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound's mechanism involves a "pulsatile" modulation of the MAPK pathway.[5][6] This allows for a deep, but transient, inhibition of the pathway, followed by a period of recovery.[4]
The rationale behind this approach is to provide a therapeutic window that maximizes anti-tumor activity while minimizing toxicity to healthy cells.[4][5] This may lead to fewer side effects and could potentially circumvent the development of treatment resistance.[5] this compound is currently being evaluated in clinical trials, particularly for pancreatic cancer, and has shown promising results in combination with standard chemotherapy.[5][7] The FDA has granted Fast Track designation for this compound for the treatment of patients with pancreatic ductal adenocarcinoma who have progressed after one line of treatment.[2][6]
The MAPK Signaling Pathway and this compound's Target
The MAPK signaling pathway is a crucial cellular cascade that regulates processes like cell growth, proliferation, and survival.[8] In many cancers, mutations in genes like RAS and RAF lead to the overactivation of this pathway, promoting uncontrolled tumor growth.[5][8] The MAPK pathway consists of a series of protein kinases, including RAS, RAF, MEK (mitogen-activated protein kinase kinase), and ERK (extracellular signal-regulated kinase).[8]
This compound specifically targets MEK1 and MEK2, which are key control points in this cascade.[5][6] By inhibiting MEK, this compound blocks the downstream signaling to ERK, thereby inhibiting the pro-proliferative signals that drive cancer.[8] The choice of MEK as a target is strategic, as it is downstream of the frequently mutated RAS and RAF proteins, allowing for the potential to block a wider range of MAPK pathway alterations.[5]
The Concept of Deep Cyclic Inhibition
The core of this compound's innovation lies in its pharmacokinetic and pharmacodynamic properties that enable deep cyclic inhibition.[9] This is characterized by:
-
Deep Inhibition: this compound is designed to potently suppress the MAPK pathway for a defined period.[4]
-
Cyclic Nature: The drug has a short half-life, leading to a near-zero trough concentration before the next daily dose.[9] This "pulsed" approach allows healthy cells to recover while continuously applying pressure on cancer cells.[4][5]
This cyclical inhibition is believed to be key to this compound's improved tolerability and durability compared to continuous MEK inhibition, which can be limited by toxicity and the development of resistance.[9][10]
Quantitative Data from Clinical Trials
This compound, in combination with modified gemcitabine (B846) and nab-paclitaxel (mGnP), has demonstrated encouraging results in a Phase 2a clinical trial for the first-line treatment of pancreatic cancer.[5][7]
| Metric | This compound + mGnP | Standard of Care (GnP) Benchmark |
| 6-Month Overall Survival (OS) | 94%[2][7] | 67%[2][7] |
| 9-Month Overall Survival (OS) | 86%[5][6] | ~47%[5][11] |
| 6-Month Progression-Free Survival (PFS) | 72%[2][7] | 44%[2][7] |
| 9-Month Progression-Free Survival (PFS) | 53%[5][6] | ~29%[5] |
| Overall Response Rate (ORR) | 39%[7] | 23%[7] |
| Disease Control Rate (DCR) | 81%[7] | 48%[7] |
Data from the Phase 2a trial (NCT05585320) at the 320 mg once-daily dose of this compound.[6][7] The standard of care benchmarks are from the pivotal MPACT trial.[7]
The combination has also shown a favorable tolerability profile, with neutropenia and anemia being the most common Grade 3 or higher adverse events, which are also commonly observed with the standard of care.[5][6]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following sections describe general methodologies for key experiments used to characterize p38 MAPK inhibitors, a related class of molecules. These protocols provide a framework for understanding the types of assays used in the development of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This type of assay is fundamental to determining the potency of a kinase inhibitor. A common method is the radiometric assay.[12]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase isoform.[12]
Materials:
-
Specific p38 MAPK isoform[12]
-
Substrate peptide (e.g., ATF2)[12]
-
[γ-³²P]ATP[12]
-
Test inhibitor compounds[12]
-
96-well plates[12]
-
Phosphocellulose paper[12]
-
Scintillation counter[12]
Procedure:
-
A reaction mix containing the kinase, assay buffer, and substrate peptide is prepared in a 96-well plate.[12]
-
The test inhibitor is added at a range of concentrations. A control with no inhibitor is included.[12]
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.[12]
-
The plate is incubated at 30°C for a set time (e.g., 30-60 minutes).[12]
-
The reaction is stopped, and the mixture is transferred to phosphocellulose paper, which binds the phosphorylated substrate.[12]
-
The paper is washed to remove unincorporated [γ-³²P]ATP.[12]
-
The amount of incorporated radiolabel is quantified using a scintillation counter.[12]
-
IC50 values are calculated from the dose-response curve.[12]
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context. An example is the MTT assay to assess anti-proliferative activity.[13]
Objective: To determine the effect of an inhibitor on the proliferation of cancer cell lines.[13]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)[13]
-
Cell culture medium and supplements[13]
-
Test inhibitor compound[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]
-
Solubilizing agent (e.g., DMSO)[14]
-
96-well plates[14]
-
Plate reader[13]
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[14]
-
The cells are then treated with the test inhibitor at various concentrations for a specified period (e.g., 72 hours).[14]
-
Following treatment, the MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[13]
-
A solubilizing agent is added to dissolve the formazan crystals.[13]
-
The absorbance is measured using a plate reader at a specific wavelength.[13]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]
Visualizations
MAPK Signaling Pathway and this compound's Point of Inhibition
Caption: The MAPK signaling cascade with this compound's inhibition of MEK1/2.
Conceptual Workflow of Deep Cyclic Inhibition
Caption: The pharmacokinetic and pharmacodynamic cycle of this compound.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A simplified workflow for the preclinical and clinical evaluation of a kinase inhibitor.
References
- 1. bioxconomy.com [bioxconomy.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients | Immuneering Corporation [ir.immuneering.com]
- 4. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 5. letswinpc.org [letswinpc.org]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 11. Immuneering to Announce Updated Overall Survival Data from Phase 2a Clinical Trial of this compound + mGnP in First-Line Pancreatic Cancer Patients on September 25 | Immuneering Corporation [ir.immuneering.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Atebimetinib (IMM-1-104): A Technical Guide to Preclinical Data
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Atebimetinib (IMM-1-104) is an investigational, orally bioavailable, dual MEK inhibitor engineered to address the limitations of previous MAPK pathway inhibitors.[1][2] It is designed for universal RAS-mutant activity through a novel mechanism termed "Deep Cyclic Inhibition," which involves pulsatile, deep suppression of the MAPK pathway followed by rapid clearance.[3][4][5] This approach aims to improve tolerability and durability by allowing for pathway recovery in healthy tissues while minimizing adaptive resistance in tumor cells.[3][6] This document provides a comprehensive overview of the preclinical data supporting the development of this compound.
Mechanism of Action
This compound is a highly selective, non-ATP competitive, allosteric inhibitor of MEK1 and MEK2.[2] By binding to MEK, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2, key downstream effectors in the RAS/RAF/MEK/ERK (MAPK) signaling cascade.[1][2] A significant feature of this compound is its design to disrupt KSR (Kinase Suppressor of Ras) and resist pathway reactivation mechanisms, such as CRAF bypass, which have hampered the efficacy of first-generation MEK inhibitors.[3][7]
The core therapeutic concept behind this compound is Deep Cyclic Inhibition . Its short pharmacokinetic half-life allows for once-daily oral dosing that produces a high plasma concentration (Cmax) sufficient to deeply inhibit MAPK signaling, followed by a rapid decline to a near-zero trough.[3][7] This pulsatile activity is designed to be more selective for tumor cells, which are often "addicted" to the MAPK pathway, while allowing normal cells to recover, thereby improving the therapeutic window.[7][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Species/Model | Citation |
|---|---|---|---|
| Plasma Half-Life | ~1.3 hours | Rodent Models | [2] |
| Plasma Half-Life | ~2.0 hours | Human (Phase 1) | [3][4][9] |
| Dosing Regimen | Chronic Oral BID | Rodent Models | [7] |
| Pathway Inhibition (pERK) | >90% inhibition | Human (Phase 1) | [4][9] |
| Inhibition Peak | ~2 hours post-treatment | In Vivo Tumor Models | [7] |
| Pathway Release | Near-complete at 12 hours | In Vivo Tumor Models |[7] |
Table 2: In Vivo Antitumor Efficacy
| Tumor Model (Cell Line) | Mutation Status | Efficacy Endpoint | Result | Citation |
|---|---|---|---|---|
| A549 (Lung) | KRAS | Tumor Growth Inhibition (TGI) | 85% to 95% (Stasis) | [2] |
| A375 (Skin) | BRAF V600E | Tumor Growth Inhibition (TGI) | 85% to 95% (Stasis) | [2] |
| Colon-26 (Colon) | KRAS G12D | Tumor Growth | Regressions Observed | [2] |
| SK-MEL-2 (Skin) | NRAS Q61R | Tumor Growth | Regressions Observed | [2] |
| MIA PaCa-2 (Pancreatic) | KRAS G12C | Monotherapy TGI | > Chemotherapy | [6] |
| MIA PaCa-2 (Pancreatic) | KRAS G12C | Combination Therapy | Synergy, near-complete responses |[6] |
Table 3: In Vitro Activity
| Assay Type | Models | Key Findings | Citation |
|---|---|---|---|
| Cell-based Assays | Various RAS/RAF mutant lines | Active at concentrations up to 1 µM | [2] |
| 3D Tumor Growth Assay | 132 models, 12 tumor types | Broad activity demonstrated | [5] |
| 3D-TGA (Pancreatic) | 60 Pancreatic Models | Dose responses in 35% (sensitive), 55% (intermediate), and 10% (resistant) of models | [9] |
| 3D-TGA (Pancreatic) | Multiple Pancreatic Models | Showed synergistic or additive effects with Gemcitabine, Paclitaxel, and 5-FU |[6] |
Experimental Protocols & Methodologies
A. In Vitro 3D Tumor Growth Assay (3D-TGA)
To better predict in vivo responses, Immuneering utilized a proprietary humanized 3D-TGA platform.[5][6]
-
Protocol: Patient-aligned cancer cell lines were cultured in a 3D matrix that mimics the tumor microenvironment. These spheroids were then exposed to varying concentrations of this compound, either as a monotherapy or in combination with other agents.[6][9]
-
Analysis: The response to the drug was measured, likely through imaging and cell viability assays, to determine sensitivity, resistance, and potential for synergy. Data from these assays, combined with next-generation sequencing (NGS), was used in machine learning models to develop a pharmacogenomic response signature.[5][6]
B. In Vivo Xenograft Studies
-
Models: Studies were conducted in rodent models (mice) bearing subcutaneous tumors from human cancer cell lines.[2] Specific models included A549 (lung), A375 (skin), Colon-26 (colon), SK-MEL-2 (skin), and MIA PaCa-2 (pancreatic).[2][6] These lines represent a diversity of RAS and RAF mutations.[7]
-
Drug Administration: this compound was administered orally.[1][2]
-
Efficacy Assessment: Tumor growth was monitored over time, and endpoints such as Tumor Growth Inhibition (TGI) were calculated. In some cases, tumor regression was observed.[2]
-
Pharmacodynamic Studies: To confirm the mechanism of deep cyclic inhibition, tumor samples were collected at various time points post-dosing (e.g., 2 hours and 12 hours) to measure the levels of phosphorylated ERK (pERK), confirming pathway inhibition and release.[7]
The Principle of Deep Cyclic Inhibition
The unique pharmacokinetic profile of this compound is central to its proposed therapeutic advantage. Unlike inhibitors with long half-lives that cause sustained pathway suppression, this compound's short half-life enables a pulsatile effect.[2][3]
Summary and Conclusions
Preclinical data demonstrate that this compound (IMM-1-104) is a potent and selective dual-MEK inhibitor with a differentiated mechanism of action.[2] Its unique pharmacokinetic profile enables a "deep cyclic inhibition" of the MAPK pathway, which has been shown to be effective across a broad range of RAS and RAF mutant tumor models in both in vitro and in vivo settings.[2][7] The preclinical evidence of broad antitumor activity, good tolerability in animal models, and a rational design to overcome resistance has supported its advancement into clinical trials.[2][5] The consistency between preclinical and early clinical pharmacokinetic data further de-risks a key element of its design.[5][10]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. immuneering.com [immuneering.com]
- 4. targetedonc.com [targetedonc.com]
- 5. oncozine.com [oncozine.com]
- 6. immuneering.com [immuneering.com]
- 7. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 8. letswinpc.org [letswinpc.org]
- 9. onclive.com [onclive.com]
- 10. Immuneering Announces Positive Initial Phase 1 [globenewswire.com]
Atebimetinib's Impact on the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atebimetinib (formerly IMM-1-104) is a novel, orally bioavailable, allosteric dual inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Developed by Immuneering Corporation, this compound is engineered as a "deep cyclic inhibitor." This approach involves profound, pulsatile inhibition of the MAPK pathway, which is theorized to enhance therapeutic efficacy and improve tolerability compared to continuous inhibition strategies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the MAPK pathway, and relevant preclinical and clinical data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction to the MAPK Signaling Pathway
The MAPK pathway is a critical intracellular signaling cascade that transduces signals from a wide array of extracellular stimuli to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. The canonical MAPK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In the context of cancer, the RAS-RAF-MEK-ERK cascade is frequently hyperactivated through mutations in upstream components like RAS and RAF, leading to uncontrolled cell growth and survival. MEK1 and MEK2 are dual-specificity kinases that serve as the immediate downstream effectors of RAF and are the exclusive kinases responsible for the activation of ERK1 and ERK2. The central role of MEK in this oncogenic pathway makes it a compelling target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a non-ATP-competitive, allosteric inhibitor that binds to a pocket on the MEK1/2 enzymes, distinct from the ATP-binding site. This binding prevents the conformational changes required for MEK activation by upstream RAF kinases and subsequent phosphorylation and activation of its downstream substrate, ERK.
Deep Cyclic Inhibition
A distinguishing feature of this compound is its "deep cyclic inhibition" profile.[1][2] This is characterized by a short plasma half-life (approximately 1.3 hours in rodents) that leads to rapid, profound inhibition of the MAPK pathway, followed by a period of pathway recovery before the next dose.[1] This pulsatile modulation is designed to achieve a durable anti-tumor response while minimizing the on-target toxicities associated with sustained MEK inhibition in healthy tissues.[2][3]
Quantitative Data on this compound's Activity
While specific biochemical IC50 and Ki values for this compound against purified MEK1 and MEK2 enzymes are not publicly available, preclinical and clinical data provide insights into its potent and selective activity.
| Parameter | Value/Observation | Context | Source |
| Cellular Potency | IC50 < 1 µM in sensitive cell lines | In 3D Tumor Growth Assays (3D-TGA), sensitivity was observed in 62.5% of melanoma, 35.0% of pancreatic cancer, and 16.7% of lung cancer cell lines. | [4] |
| In Vivo Target Engagement | >90% pERK inhibition | Achieved at plasma Cmax free-fractions of approximately 1 to 3 µM in the Phase 1 portion of a clinical trial. | [5] |
| Kinase Selectivity | Highly selective for MEK1/2 | At concentrations up to 1 µM in cell-free and in-situ kinome screens, thermodynamic interactions were primarily observed with MEK1 and MEK2. | [1] |
| Off-Target Interactions | Interaction with RAF1 (CRAF) and KSR1/2 | Observed at higher drug exposures (up to 10 µM), suggesting potential broader pathway modulation at supra-therapeutic concentrations. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
MAPK Signaling Pathway and this compound's Point of Intervention
References
Atebimetinib: A Technical Guide on Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (also known as IMM-1-104) is an orally available, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2) with antineoplastic activity.[1] It belongs to a novel class of agents designed for "deep cyclic inhibition," a therapeutic strategy that involves pulsatile modulation of key oncogenic pathways.[2] Unlike traditional MEK inhibitors that employ sustained inhibition, this compound is designed to deeply suppress the MAPK pathway for a short duration, followed by a period of complete release.[3] This approach aims to provide a more durable anti-tumor response and improved tolerability by allowing healthy cells to recover, thereby restoring transient signaling.[2][4] this compound is currently under investigation in clinical trials for various solid tumors, notably showing promising results in pancreatic cancer.[5][6]
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule containing a chromen-2-one core. Its structure and properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [4-[(dimethylamino)methyl]-3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-2-oxochromen-7-yl] N,N-dimethylcarbamate | [7] |
| CAS Number | 2669009-92-9 | [7][8] |
| Molecular Formula | C₂₃H₂₇FN₄O₆S | [7][8][9] |
| Molecular Weight | 506.55 g/mol | [10][8][11] |
| SMILES | CNS(=O)(=O)NC1=CC=CC(=C1F)CC2=C(C3=C(C=C(C=C3)OC(=O)N(C)C)OC2=O)CN(C)C | [7] |
| InChIKey | VGDONWMTHHBKMZ-UHFFFAOYSA-N | [1][7] |
| Appearance | Off-white to yellow solid | [8] |
| XLogP3 (Computed) | 1.8 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 10 | [7] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][8] |
| Storage (Solid) | -20°C for long term (years) | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [10] |
Mechanism of Action: Deep Cyclic Inhibition of the MAPK Pathway
This compound is an allosteric inhibitor that targets the dual-specificity kinases MEK1 and MEK2.[1][12] These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. This pathway is crucial for regulating normal cell proliferation, differentiation, and survival.[4] In many cancers, mutations in genes like RAS or RAF lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[4]
By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of the pathway. This blockade halts the signaling cascade that promotes cancer cell proliferation.[3]
The novel therapeutic concept behind this compound is deep cyclic inhibition .[2] This strategy contrasts with the continuous pathway suppression employed by older MEK inhibitors. This compound is designed with pharmacokinetic properties, such as a short half-life, that lead to deep but transient pathway inhibition.[13] This "pulsatile" action is theorized to prevent the adaptive resistance mechanisms that tumors often develop in response to sustained inhibition, potentially leading to more durable efficacy.[5] Furthermore, the intermittent nature of the inhibition allows for the recovery of normal MAPK signaling in healthy tissues, which may explain the favorable tolerability profile observed in clinical studies.[4][3]
Experimental Protocols
Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe generalized, representative methodologies for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This type of assay is fundamental for determining the potency of an inhibitor against its target kinase. A variety of detection methods can be used, including radiometric, fluorescence, or luminescence-based formats.[14]
Objective: To determine the IC₅₀ value of this compound, which is the concentration required to inhibit 50% of MEK1/2 kinase activity.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute recombinant active MEK1 or MEK2 enzyme to the desired concentration in the buffer.
-
Prepare a substrate solution containing a specific peptide substrate for MEK (e.g., inactive ERK) and ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Execution:
-
Add the diluted this compound solution or DMSO (vehicle control) to a multi-well assay plate.
-
Add the diluted MEK enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction.
-
Add detection reagents. The choice of reagent depends on the assay format. For example, in a luminescence-based assay like Kinase-Glo®, the remaining ATP is quantified. A decrease in ATP corresponds to higher kinase activity.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines, providing an indication of its cellular potency.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cell lines with activated MAPK pathways.
Generalized Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a pancreatic or melanoma line with a known KRAS or BRAF mutation) in appropriate media and conditions.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Add a viability reagent to each well (e.g., CellTiter-Glo®, which measures cellular ATP, or a resazurin-based reagent).
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to determine the GI₅₀ value.
-
Summary of Preclinical and Clinical Findings
This compound, in combination with standard-of-care chemotherapy, has demonstrated significant potential in clinical trials, particularly in treatment-naive pancreatic cancer patients. The data highlights a substantial improvement in survival rates compared to historical benchmarks.
Table 2: Summary of Phase 2a Clinical Trial Data (First-Line Pancreatic Cancer) Data from patients receiving this compound (320 mg) plus modified gemcitabine/nab-paclitaxel (mGnP).
| Metric | This compound + mGnP | Historical Benchmark (mGnP alone) | Reference |
| 6-Month Overall Survival (OS) | 94% | ~67% | [4][6] |
| 9-Month Overall Survival (OS) | 86% | ~47% | [2][15][16] |
| 6-Month Progression-Free Survival (PFS) | 72% | ~44% | [6] |
| 9-Month Progression-Free Survival (PFS) | 53% | ~29% | [5][15] |
| Overall Response Rate (ORR) | 39% | 23% | [13][17] |
| Disease Control Rate (DCR) | 81% | 48% | [13][17] |
The combination has also shown a favorable tolerability profile, with adverse events being generally manageable and consistent with those expected from the chemotherapy backbone.[16][17]
Conclusion
This compound is a promising MEK1/2 inhibitor distinguished by its novel "deep cyclic inhibition" mechanism. This approach, which involves intermittent, high-potency targeting of the MAPK pathway, is designed to enhance anti-tumor durability while improving tolerability. Its chemical structure is optimized for oral administration, and its physicochemical properties are suitable for drug development. The compelling clinical data from its evaluation in pancreatic cancer underscores its potential as a transformative therapy. Further investigation in pivotal trials and other MAPK-driven malignancies is warranted to fully establish its role in oncology.
References
- 1. This compound | CAS 2669009-92-9 | MEK Inhibitor | Sun-shinechem [sun-shinechem.com]
- 2. onclive.com [onclive.com]
- 3. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 4. letswinpc.org [letswinpc.org]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients - BioSpace [biospace.com]
- 7. This compound | C23H27FN4O6S | CID 168111901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. onclive.com [onclive.com]
- 16. targetedonc.com [targetedonc.com]
- 17. targetedonc.com [targetedonc.com]
Atebimetinib: A Technical Guide to a Novel MEK Inhibitor Utilizing Deep Cyclic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atebimetinib (IMM-1-104) is a novel, orally administered, dual MEK1/2 inhibitor currently in clinical development by Immuneering Corporation. It is distinguished by its unique pharmacokinetic and pharmacodynamic properties that enable a "deep cyclic inhibition" of the MAPK pathway. This approach is designed to provide a more durable and tolerable therapeutic effect compared to traditional MEK inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on its application in pancreatic cancer and other solid tumors with RAS/RAF mutations.
Introduction: The Challenge of Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as RAS and RAF, is a hallmark of many human cancers, including pancreatic, colorectal, and non-small cell lung cancer, as well as melanoma.[1] Consequently, the MAPK pathway, and specifically the MEK1 and MEK2 kinases, have been significant targets for anticancer drug development.
However, the clinical utility of traditional MEK inhibitors has been limited by two primary factors: the development of drug resistance and significant toxicities.[1] Continuous inhibition of the MAPK pathway can lead to feedback reactivation and other resistance mechanisms. Furthermore, since the MAPK pathway is also essential for the function of healthy tissues, sustained inhibition can result in a range of adverse effects.
This compound was developed to address these challenges through a novel therapeutic strategy known as "deep cyclic inhibition."
The Discovery and Synthesis of this compound
A Novel Approach to MEK Inhibition
This compound was designed by Immuneering Corporation to have a pharmacokinetic profile characterized by a high maximum concentration (Cmax) and a short half-life. This allows for a pulsatile, or "cyclic," inhibition of the MAPK pathway. The therapeutic hypothesis is that this deep, intermittent suppression of MEK activity is sufficient to disrupt the signaling addiction of tumor cells while allowing for pathway recovery in healthy cells between doses, thereby improving the therapeutic window.
Chemical Synthesis
The chemical synthesis of this compound is detailed in U.S. Patent No. 12,351,566. While the patent covers a broad class of compounds, the synthesis of this compound generally involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. The patent provides intellectual property protection for this compound's composition of matter into 2042.
Mechanism of Action: Deep Cyclic Inhibition
This compound is a potent, oral, once-daily dual inhibitor of MEK1 and MEK2.[2] Its mechanism of action is defined by "deep cyclic inhibition," which is characterized by the following:
-
Deep Inhibition: this compound is designed to achieve high plasma concentrations that lead to profound inhibition of the MAPK pathway for a portion of the dosing interval.
-
Cyclic Nature: Due to its short half-life, the drug is rapidly cleared from the system, allowing the MAPK pathway activity to return to baseline before the next dose. This "drug holiday" is believed to minimize toxicities in healthy tissues and potentially delay the onset of resistance.[1]
This pulsatile inhibition contrasts with the continuous suppression of the MAPK pathway by traditional MEK inhibitors. The goal is to create a therapeutic window where cancer cells, which are highly dependent on continuous MAPK signaling, are more sensitive to the intermittent inhibition than healthy cells.
Signaling Pathway
The following diagram illustrates the MAPK signaling pathway and the point of intervention for this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation to characterize its activity and tolerability.
In Vitro Studies
Experimental Protocol: Cell Viability Assays
-
Cell Lines: A panel of human cancer cell lines with known RAS or RAF mutations are used.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
While specific IC50 values from peer-reviewed publications are not yet available, company presentations have indicated potent activity against a broad range of cancer cell lines.
Experimental Protocol: Kinase Assays
-
Enzymes: Recombinant human MEK1 and MEK2 enzymes are used.
-
Substrate: A suitable substrate for MEK, such as inactive ERK, is included in the reaction.
-
Inhibitor: this compound is added at various concentrations.
-
Detection: The phosphorylation of the substrate is measured, typically using an ELISA-based method or radiometric assay, to determine the inhibitory activity of this compound.
In Vivo Studies
Experimental Protocol: Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified size, mice are treated with this compound, typically administered orally once daily.
-
Efficacy Assessment: Tumor volume is measured regularly to determine the anti-tumor efficacy. At the end of the study, tumors may be excised and analyzed for pharmacodynamic markers.
-
Tolerability Assessment: Animal body weight and general health are monitored throughout the study.
Preclinical data presented at scientific conferences have demonstrated that this compound exhibits broad anti-tumor activity and is well-tolerated in various RAS and RAF mutant tumor models.[3]
Clinical Development
This compound is currently being evaluated in a Phase 1/2a clinical trial (NCT05585320) in patients with advanced or metastatic solid tumors.[2][4][5]
Phase 1/2a Clinical Trial (NCT05585320)
Experimental Protocol: Study Design
-
Title: A Phase 1/2a Study of IMM-1-104 in Participants With Advanced or Metastatic Solid Tumors.
-
Design: This is an open-label, dose-exploration, and dose-expansion study.
-
Primary Objectives:
-
Phase 1: To evaluate the safety and tolerability of this compound and determine the recommended Phase 2 dose.
-
Phase 2a: To assess the preliminary anti-tumor activity of this compound.[6]
-
-
Key Eligibility Criteria:
-
Adults with histologically or cytologically confirmed advanced or metastatic solid tumors.
-
Specific cohorts for patients with RAS-mutated tumors, including pancreatic ductal adenocarcinoma (PDAC), melanoma, and non-small cell lung cancer.[4]
-
Patients must have measurable disease and an ECOG performance status of 0 or 1.[6]
-
-
Treatment Arms:
-
Monotherapy with this compound.
-
Combination therapy with standard-of-care agents, such as modified gemcitabine/nab-paclitaxel (mGnP) or modified FOLFIRINOX (mFFX) in pancreatic cancer.[7]
-
The following diagram outlines the workflow of the Phase 1/2a clinical trial.
Clinical Efficacy in Pancreatic Cancer
Promising data has emerged from the Phase 2a portion of the study in first-line pancreatic cancer patients treated with this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP).
| Metric | This compound + mGnP (N=34) | Standard of Care (Historical Benchmark) |
| 6-Month Overall Survival | 94%[8] | ~67%[8] |
| 9-Month Overall Survival | 86%[5] | ~47%[5] |
| 6-Month Progression-Free Survival | 72% | ~44% |
| 9-Month Progression-Free Survival | 53%[5] | ~29%[5] |
Table 1: Overall and Progression-Free Survival Data for this compound in First-Line Pancreatic Cancer.
Safety and Tolerability
This compound has demonstrated a favorable safety profile in clinical trials to date. When combined with mGnP in first-line pancreatic cancer, the incidence of Grade 3 or higher adverse events has been low, with the most common being neutropenia and anemia, which are also associated with the chemotherapy backbone.[1]
Future Directions
Immuneering is planning a pivotal Phase 3 trial of this compound in combination with mGnP for first-line pancreatic cancer.[6] The company is also exploring the potential of this compound in other RAS-mutant cancers and in combination with other targeted therapies and immunotherapies.
Conclusion
This compound represents a promising new approach to targeting the MAPK pathway in cancer. Its unique "deep cyclic inhibition" mechanism of action appears to offer a favorable efficacy and tolerability profile, particularly in challenging indications such as pancreatic cancer. The ongoing and planned clinical studies will be crucial in further defining the role of this compound in the treatment of solid tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase 1/2a Study of IMM-1-104 in Participants With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 3. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. letswinpc.org [letswinpc.org]
Atebimetinib (IMM-1-104): A Technical Guide for Pancreatic Ductal Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atebimetinib (IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor being developed by Immuneering Corporation. It is designed to treat advanced solid tumors driven by mutations in the RAS/RAF/MEK pathway, with a particular focus on pancreatic ductal adenocarcinoma (PDAC). This compound's unique mechanism of action, termed "deep cyclic inhibition," aims to provide a more durable and tolerable therapeutic effect compared to traditional MEK inhibitors. This document provides a comprehensive technical overview of the preclinical and clinical research on this compound in the context of PDAC, including its mechanism of action, available efficacy data, and relevant experimental methodologies.
Mechanism of Action: Deep Cyclic Inhibition
This compound targets the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade that is pathologically activated in a majority of pancreatic cancers. Unlike conventional MEK inhibitors that aim for continuous blockade of the pathway, this compound is designed for "deep cyclic inhibition".[1][2] This approach involves a pulsatile modulation of MEK activity, characterized by a short half-life that allows for a rapid and deep suppression of the pathway for several hours, followed by a near-complete release within a 24-hour period.[3]
This pulsatile inhibition is hypothesized to confer two key advantages:
-
Enhanced Durability: By avoiding the continuous pressure that can lead to adaptive resistance mechanisms in tumor cells, deep cyclic inhibition may result in more sustained tumor control.[1][2]
-
Improved Tolerability: The periodic release of MEK inhibition is thought to allow healthy cells to recover, potentially reducing the toxicities commonly associated with chronic MEK pathway blockade.[1][2]
This compound is a selective dual inhibitor of MEK1 and MEK2.[4] Preclinical data suggest that it also disrupts the kinase suppressor of RAS 1 and 2 (KSR1/2), further contributing to its unique activity profile.[5]
Signaling Pathway Diagram
References
- 1. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 2. letswinpc.org [letswinpc.org]
- 3. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 4. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 5. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
Atebimetinib: A Technical Guide on its Potential in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma, a highly aggressive form of skin cancer, has seen a significant transformation in treatment strategies over the past decade. The discovery of activating mutations in the B-Raf proto-oncogene (BRAF), present in approximately 50% of cutaneous melanomas, has paved the way for targeted molecular therapies.[1] The most prevalent of these mutations, BRAF V600E, leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that drives uncontrolled cell proliferation and survival.[1] While BRAF inhibitors have shown remarkable initial efficacy, the development of resistance is a significant clinical challenge.[2][3] This has led to the development of combination therapies, notably the pairing of BRAF inhibitors with MEK inhibitors, which act downstream of BRAF in the MAPK pathway.[3]
Atebimetinib is a novel, potent, and selective inhibitor of MEK tyrosine kinase.[4][5] While much of the recent clinical data for this compound has focused on its promising activity in pancreatic cancer, its mechanism of action as a MEK inhibitor makes it a compound of significant interest for BRAF-mutant melanoma.[6][7][8] This technical guide provides an in-depth overview of the scientific rationale for this compound's use in this indication, summarizing available data for similar combination therapies, outlining key experimental protocols for its evaluation, and visualizing the underlying molecular pathways.
The MAPK Signaling Pathway in BRAF-Mutant Melanoma
The MAPK pathway is a central signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental cellular processes such as growth, proliferation, differentiation, and survival.[1] In BRAF-mutant melanoma, this pathway is constitutively active, leading to malignant transformation.[1][9]
Mechanism of Action: The Rationale for MEK Inhibition
BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, directly target the mutated BRAF protein. However, resistance often emerges through various mechanisms, including the reactivation of the MAPK pathway.[3] Combining a BRAF inhibitor with a MEK inhibitor like this compound provides a more comprehensive vertical blockade of this critical signaling cascade.
Clinical Landscape: Combination Therapies in BRAF-Mutant Melanoma
While clinical trial data for this compound in BRAF-mutant melanoma is not yet widely available, extensive research on other BRAF and MEK inhibitor combinations provides a strong precedent for its potential efficacy. The following tables summarize key data from pivotal trials of approved combination therapies.
Table 1: Efficacy of BRAF/MEK Inhibitor Combinations in BRAF-Mutant Melanoma
| Combination Therapy | Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Dabrafenib + Trametinib | COMBI-d & COMBI-v (pooled) | 64% | 19% | 11.1 months | 25.6 months[10] |
| Vemurafenib + Cobimetinib | coBRIM | 69.6% | 15.8% | 12.3 months | 22.3 months |
| Encorafenib + Binimetinib | COLUMBUS | 63% | 7% | 14.9 months | 33.6 months |
Data compiled from publicly available clinical trial results.
Table 2: Triple Combination Therapy (BRAF/MEK Inhibitor + PD-L1 Inhibitor)
| Combination Therapy | Trial | Investigator-Assessed Median PFS | Overall Response Rate (ORR) |
| Atezolizumab + Vemurafenib + Cobimetinib | IMspire150 | 15.1 months | 66.3% |
Data from the IMspire150 trial demonstrates the potential for adding immunotherapy to the targeted therapy backbone.
Experimental Protocols
The following section details standardized methodologies for the preclinical evaluation of this compound in BRAF-mutant melanoma.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in BRAF-mutant melanoma cell lines.
Methodology:
-
Cell Seeding: Plate BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) in 96-well plates at a density of 2,500-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for MAPK Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway.
Methodology:
-
Cell Treatment: Seed BRAF-mutant melanoma cells in 6-well plates. Once confluent, treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry to determine the ratio of p-ERK to total ERK.
Melanoma Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with a BRAF inhibitor.
Methodology:
-
Cell Implantation: Subcutaneously inject BRAF-mutant melanoma cells (e.g., 1-5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, BRAF inhibitor, combination).
-
Drug Administration: Administer drugs according to the desired schedule and route (e.g., oral gavage daily).
-
Efficacy Assessment: Continue tumor volume measurements and monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Conclusion
This compound, as a potent MEK inhibitor, holds significant promise for the treatment of BRAF-mutant melanoma, particularly in combination with BRAF inhibitors. The established success of dual BRAF/MEK inhibition in improving patient outcomes provides a strong rationale for the clinical investigation of this compound in this setting. The experimental protocols outlined in this guide offer a framework for the robust preclinical evaluation of this compound's efficacy and mechanism of action. As our understanding of resistance mechanisms evolves, the strategic use of next-generation inhibitors like this compound will be crucial in the ongoing effort to improve long-term outcomes for patients with metastatic melanoma.
References
- 1. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-of-its-kind clinical trial eliminated or shrunk melanoma tumors in 70% of patients | EurekAlert! [eurekalert.org]
- 5. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 8. onclive.com [onclive.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. A Series of BRAF- and NRAS-Driven Murine Melanoma Cell Lines with Inducible Gene Modulation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Atebimetinib: A Deep Dive into Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atebimetinib (IMM-1-104) is a novel, orally bioavailable, dual MEK inhibitor engineered to induce "deep cyclic inhibition" of the MAPK signaling pathway. This unique mechanism, characterized by potent, transient pathway suppression followed by a rapid return to baseline, differentiates this compound from traditional, chronically administered MEK inhibitors. Preclinical data robustly demonstrate its broad anti-tumor activity across a range of RAS- and RAF-mutant tumor models. In both in vitro and in vivo settings, this compound has shown significant tumor growth inhibition and synergistic effects when combined with standard-of-care chemotherapies. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols utilized in its evaluation.
Mechanism of Action: Deep Cyclic Inhibition of the MAPK Pathway
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2. Its mechanism of "deep cyclic inhibition" is designed to provide a pulsatile modulation of the MAPK pathway.[1][2] This approach involves a deep suppression of the pathway for several hours, followed by a complete release within a 24-hour period. This contrasts with the sustained, continuous inhibition characteristic of traditional MEK inhibitors.[1][2] The rationale behind this approach is to deny cancer cells the constant signaling they require for survival while allowing healthy cells time to recover, potentially leading to improved tolerability and durability of response.[1][2]
Furthermore, this compound is designed to disrupt the phosphorylation of MEK and subsequently prevent the activation of ERK1 and ERK2.[3] It also disrupts the kinase suppressor of RAS 1 and 2 (KSR1/2), which plays a role in MAPK pathway scaffolding and signaling.[4] This dual mechanism of action is intended to resist pathway reactivation, a common mechanism of resistance to first-generation MEK inhibitors.[3][4]
The following diagram illustrates the targeted action of this compound within the MAPK signaling cascade.
In Vitro Activity
This compound has demonstrated potent and selective activity in a variety of preclinical in vitro models.
3D Tumor Growth Assays (3D-TGA)
The anti-tumor activity of this compound was assessed in 132 tumor models spanning 12 different tumor types using a proprietary humanized 3D tumor growth assay. In pancreatic cancer models specifically, this compound showed promising combination effects with gemcitabine, paclitaxel, and 5-fluorouracil.[1]
In Vivo Efficacy
Preclinical in vivo studies have corroborated the potent anti-tumor activity of this compound in various xenograft models.
Pancreatic Cancer Xenograft Models
In a human pancreatic cancer cell line (MIA PaCa-2) tumor xenograft model, this compound monotherapy demonstrated superior tumor growth inhibition (TGI) and durability compared to standard-of-care chemotherapies, both as single agents and in combination.[1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI%) at Day 39 |
| This compound | 125 mg/kg BID PO | 103% |
| Gemcitabine | 60 mg/kg IP Q4D | 25.2% |
| Paclitaxel | 10 mg/kg IV Q4D | 62.2% |
| 5-Fluorouracil | 50 mg/kg IP Q4D | 36.6% |
| Table 1: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model[1] |
Furthermore, this compound demonstrated synergistic effects when combined with chemotherapy in animal models of pancreatic cancer.[1]
Other Solid Tumor Xenograft Models
This compound has shown broad anti-tumor activity in multiple animal models with diverse RAS and RAF mutations, including KRAS-G12C, KRAS-G12D, KRAS-G12S, NRAS-Q61R, and BRAF-V600E.[4] In vivo pharmacology studies in A549 (lung cancer), A375 (melanoma), Colon-26 (colon cancer), and SK-MEL-2 (melanoma) models resulted in tumor stasis (85% to 95% TGI), with regressions observed in the Colon-26 and SK-MEL-2 models.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodent models revealed a short plasma half-life for this compound of approximately 1.3 hours, which is consistent with its "deep cyclic inhibition" mechanism that relies on rapid clearance to allow for pathway recovery.[3]
Experimental Protocols
In Vivo Xenograft Studies
-
Cell Line: MIA PaCa-2 (human pancreatic cancer).
-
Animal Model: Details on the specific mouse strain used (e.g., nude, SCID) were not available in the reviewed sources.
-
Tumor Implantation: Subcutaneous injection of cancer cells to establish tumors.
-
Treatment Administration: this compound was administered orally (PO) twice daily (BID). Chemotherapeutic agents were administered intraperitoneally (IP) or intravenously (IV) every fourth day (Q4D).
-
Efficacy Endpoint: Tumor growth inhibition (TGI) was measured at the end of the study (Day 39).[1]
The following diagram outlines the general workflow for the preclinical xenograft studies.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates a novel and promising approach to targeting the MAPK pathway. Its unique "deep cyclic inhibition" mechanism, coupled with its potent anti-tumor activity and synergy with chemotherapy in a variety of preclinical models, provides a strong rationale for its continued clinical development. The data summarized herein underscore the potential of this compound to offer a more durable and tolerable treatment option for patients with RAS- and RAF-driven cancers. Further investigation into the detailed molecular mechanisms underlying its synergistic effects and the identification of predictive biomarkers will be crucial in optimizing its clinical application.
References
- 1. Immuneering Corporation Presents Preclinical Data At the American Association for Cancer Research Annual Meeting | MarketScreener [marketscreener.com]
- 2. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients | Immuneering Corporation [ir.immuneering.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
Unraveling the Pulsatile Inhibition of MEK by Atebimetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Atebimetinib (IMM-1-104) is an investigational, oral, dual MEK1/2 inhibitor that is redefining the therapeutic approach to targeting the MAPK/ERK signaling pathway.[1][2] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound is designed as a "deep cyclic inhibitor" to enable a pulsatile or intermittent inhibition of MEK.[3][4][5][6] This novel mechanism is engineered to induce sustained tumor shrinkage while minimizing toxicity to healthy cells, potentially overcoming the resistance mechanisms and adverse effects associated with continuous inhibition.[3][4][5][6] This guide provides an in-depth technical overview of the pulsatile inhibition of MEK by this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
Core Concept: Deep Cyclic Inhibition
The central principle behind this compound's mechanism of action is "deep cyclic inhibition." This strategy involves a pulsatile modulation of the MAPK pathway, characterized by a rapid and profound suppression of MEK activity for a defined period, followed by a complete release of inhibition.[7] This cyclical activity is designed to be faster than the tumor's ability to adapt, thereby preventing the development of resistance.[8] In contrast, conventional MEK inhibitors maintain continuous target engagement, which can trigger adaptive responses in cancer cells and lead to acquired resistance.[4][5]
Furthermore, the pulsatile approach is hypothesized to improve the therapeutic window by allowing healthy cells, which rely on transient MAPK signaling for normal physiological functions, to recover during the "off" cycle.[3][4] This intermittent dosing strategy aims to reduce the on-target toxicities commonly observed with continuous MEK inhibition.[9]
Quantitative Data Summary
The clinical efficacy and safety of this compound, in combination with modified gemcitabine/nab-paclitaxel (mGnP), have been evaluated in a Phase 1/2a clinical trial (NCT05585320) for first-line treatment of pancreatic cancer.[1][9][10] The following tables summarize the key quantitative data from this trial.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS)
| Timepoint | This compound + mGnP (N=34) | Standard of Care (MPACT Trial) |
| 6-Month OS Rate | 94%[11][12] | 67%[4] |
| 9-Month OS Rate | 86%[1][3] | ~47%[1][3] |
| Median OS | Not Reached[3][9] | 8.5 months[9] |
| 6-Month PFS Rate | 72%[11][12] | 44%[4][12] |
| 9-Month PFS Rate | 53%[1][3] | ~29%[1][3] |
| Median PFS | Not Reached[9] | 5.5 months[9] |
Table 2: Tumor Response Rates
| Metric | This compound + mGnP (N=36) | Standard of Care (MPACT Trial) |
| Overall Response Rate (ORR) | 39%[10][11][12] | 23%[9][12] |
| Disease Control Rate (DCR) | 81%[10][11][12] | 48%[12] |
Table 3: Safety Profile - Grade 3 or Higher Adverse Events (AEs) with >10% Incidence
| Adverse Event | This compound + mGnP |
| Neutropenia | >10%[1][4] |
| Anemia | >10%[1][4] |
No new safety signals were observed compared to standard of care.[1][4]
Signaling Pathway and Mechanism of Action
This compound targets MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[2][8] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including approximately 97% of pancreatic cancers.[4][8] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[13]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize MEK inhibitors like this compound. While specific parameters for this compound's preclinical evaluation are not publicly available, these protocols provide a framework for such studies.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against MEK1 and MEK2 kinases.
Methodology:
-
Assay Setup: Recombinant active MEK1 or MEK2 kinase, a specific substrate (e.g., inactive ERK2), and ATP are combined in a microplate well.[9]
-
Inhibitor Addition: A range of this compound concentrations are added to the wells. A known MEK inhibitor can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Kinase Reaction: The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation of the substrate.
-
Detection: The extent of phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[9]
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[9]
-
Fluorescence-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.[9]
-
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).[9]
Cell-Based Western Blot for p-ERK Inhibition
Objective: To assess the ability of this compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known MAPK pathway activation (e.g., KRAS or BRAF mutations) are cultured. Cells are treated with varying concentrations of this compound for different durations to assess the time-course of inhibition and recovery, which is crucial for demonstrating pulsatile activity.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.[3]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][11]
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with a primary antibody for total ERK to serve as a loading control.[7]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][9] The band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal.
Cell Viability/Proliferation Assay
Objective: To evaluate the functional effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with a range of this compound concentrations.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using one of several methods:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[9]
-
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated and plotted against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[9]
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a MEK inhibitor and the logical framework of pulsatile versus continuous inhibition.
Conclusion
This compound's novel approach of deep cyclic inhibition of MEK represents a paradigm shift in targeting the MAPK pathway.[1][14] The available clinical data suggests that this pulsatile mechanism of action may translate into improved survival outcomes and a favorable safety profile in patients with pancreatic cancer.[1][3][4] The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and further investigate the unique therapeutic strategy of this compound. As more data from ongoing and future studies become available, a deeper understanding of the long-term efficacy and the molecular underpinnings of pulsatile MEK inhibition will continue to emerge.
References
- 1. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. letswinpc.org [letswinpc.org]
- 6. onclive.com [onclive.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
Atebimetinib: A Technical Guide to its Impact on Downstream MEK Effectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (formerly IMM-1-104) is a novel, orally administered, dual MEK1/2 inhibitor currently under clinical investigation for the treatment of various solid tumors, particularly those driven by RAS mutations such as pancreatic cancer.[1] What distinguishes this compound from previous generations of MEK inhibitors is its unique pharmacokinetic and pharmacodynamic profile, engineered to achieve "deep cyclic inhibition" of the MAPK pathway. This approach involves intermittent, profound suppression of MEK activity, followed by a period of pathway recovery. This pulsatile modulation is designed to enhance therapeutic durability and improve the tolerability profile compared to the continuous inhibition characteristic of other MEK inhibitors.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the downstream effectors of MEK, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action: Deep Cyclic Inhibition
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In a majority of cancers, this pathway is pathologically activated, often due to mutations in RAS or RAF genes. MEK1 and MEK2 are central kinases in this pathway, positioned downstream of RAS and RAF, and directly upstream of ERK1 and ERK2.
This compound is an allosteric inhibitor that binds to MEK1/2, preventing their phosphorylation and subsequent activation of ERK1/2. Its "deep cyclic inhibition" is characterized by a short plasma half-life of approximately two hours, which allows for a rapid decrease in drug concentration and a release of MEK inhibition.[1] This cyclical activity is intended to provide a therapeutic window that minimizes the impact on healthy cells while still effectively suppressing the oncogenic signaling in tumor cells.[2]
Impact on Downstream Effectors: Preclinical Evidence
Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of both MEK and its primary downstream effector, ERK, across a range of cancer cell lines with various RAS and RAF mutations.
In Vitro Studies
This compound has shown potent and broad activity in inhibiting the phosphorylation of MEK and ERK in various cancer cell lines.
Table 1: Qualitative and Quantitative Effects of this compound on MEK and ERK Phosphorylation
| Cell Line | Cancer Type | Key Mutation(s) | Effect on pMEK | Effect on pERK | Quantitative Data (pERK Inhibition) | Source |
| Pancreatic Cancer Panel | ||||||
| Hs766T | Pancreatic | KRAS Q61H | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| Capan-2 | Pancreatic | KRAS G12V | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| AsPC-1 | Pancreatic | KRAS G12D | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| CFPAC-1 | Pancreatic | KRAS G12V | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| BxPC3 | Pancreatic | KRAS wild-type | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| Panc 10.05 | Pancreatic | KRAS G12D | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| Capan-1 | Pancreatic | KRAS G12V | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| PSN1 | Pancreatic | KRAS G12R | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| Other Solid Tumors | ||||||
| A549 | Lung | KRAS G12S | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| A375 | Melanoma | BRAF V600E | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| SK-MEL-2 | Melanoma | NRAS Q61R | Reduction | Reduction | Not specified in abstracts | ResearchGate |
| Clinical Data (Patients) | ||||||
| N/A | Various Solid Tumors | RAS-mutant | Not specified | Inhibition | ≥90% inhibition for 2.7 hours (at 320 mg daily) | [4] |
In Vivo Studies
The inhibitory effect of this compound on the MAPK pathway has been confirmed in in vivo models. Transcriptional analysis of C26 tumors in animal models demonstrated strong MAPK pathway inhibition two hours after treatment, with a near-complete release of inhibition at 12 hours. This effect was sustainable with chronic oral dosing, confirming the "deep cyclic inhibition" pattern.[5]
Experimental Protocols
The following are generalized methodologies based on standard laboratory practices for the key experiments used to assess the impact of this compound on MEK downstream effectors. Specific details from this compound preclinical studies are not publicly available and would be found in the full publications or poster presentations.
Western Blotting for Phosphorylated and Total Protein Levels
This technique is used to detect and quantify the levels of specific proteins, such as pMEK, total MEK, pERK, and total ERK, in cell lysates.
1. Cell Lysis:
-
Culture cancer cell lines to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pMEK, total MEK, pERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits MEK1/2, blocking downstream signaling to ERK and other effectors.
Experimental Workflow Diagram
Caption: Workflow for assessing pERK levels via Western blotting after this compound treatment.
Conclusion
This compound represents a novel approach to targeting the MAPK pathway through its "deep cyclic inhibition" of MEK. Preclinical data qualitatively confirms its on-target activity, demonstrating a reduction in the phosphorylation of MEK and the key downstream effector ERK in a variety of cancer cell lines. The clinical observation of over 90% pERK inhibition in patients provides strong evidence of its potent in vivo activity. Further publication of detailed preclinical studies, including IC50 values for pERK inhibition and comprehensive in vivo pharmacodynamic data, will provide a more complete quantitative picture of this compound's impact on MEK downstream effectors and further solidify its therapeutic rationale.
References
- 1. immuneering.com [immuneering.com]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuneering Announces Extraordinary 86% Overall Survival at 9 Months in First-Line Pancreatic Cancer Patients Treated with this compound + mGnP | Immuneering Corporation [ir.immuneering.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase 1 Interim Population Pharmacokinetic/Pharmacodynamic Model and Phase 2 Dose Exploration for IMM-1-104, a Novel Concept Oral Deep Cyclic MEK Inhibitor. – ScienceOpen [scienceopen.com]
Initial studies on Atebimetinib's safety profile
An In-depth Technical Guide on the Initial Safety Profile of Atebimetinib
Introduction
This compound (IMM-1-104) is an investigational, orally administered dual MEK1/2 inhibitor currently under evaluation in clinical trials for the treatment of advanced solid tumors.[1][2] A key feature of this compound is its novel mechanism of action, termed "deep cyclic inhibition."[3][4] This approach involves pulsatile modulation of the MAPK signaling pathway, which is designed to induce sustained tumor shrinkage while minimizing the impact on healthy cells, potentially leading to improved tolerability compared to continuous inhibition strategies.[1][3][5] This document provides a comprehensive overview of the initial safety and tolerability data for this compound, with a focus on findings from early-phase clinical studies.
Mechanism of Action: Deep Cyclic Inhibition
This compound targets MEK1 and MEK2, key kinases in the MAPK signaling pathway, which is frequently hyperactivated in various cancers, including a majority of pancreatic cancers.[1][4] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound's deep cyclic inhibition is designed to shut off the pathway long enough to exert an anti-tumor effect but allow for recovery in healthy cells, thereby potentially reducing toxicities associated with sustained MAPK inhibition.[4][5] This pulsatile action may also prevent the development of treatment resistance.[3][4]
Below is a diagram illustrating the targeted MAPK signaling pathway.
Caption: Targeted MAPK Signaling Pathway of this compound.
Clinical Development and Safety Profile
The primary source of initial safety data for this compound comes from an ongoing Phase 1/2a clinical trial (NCT05585320). This open-label, multicenter, non-randomized study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound alone and in combination with other agents in patients with advanced or metastatic solid tumors.[1][2]
Experimental Protocol: Phase 1/2a Study (NCT05585320)
The safety data presented here primarily focuses on the cohort of patients with first-line pancreatic ductal adenocarcinoma (PDAC) who received this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP).[1][2][4]
-
Study Design: Phase 1/2a, open-label, multicenter, non-randomized, dose-exploration and dose-expansion study.[2]
-
Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with previously untreated metastatic PDAC.[2][6] Key inclusion criteria for the PDAC cohort included an ECOG performance status of 0 or 1.[6]
-
Treatment Regimen:
-
Primary Endpoints: To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose.
-
Secondary Endpoints: Overall response rate, pharmacokinetics, progression-free survival, and overall survival.[7]
The workflow for this clinical trial is outlined in the diagram below.
Caption: Experimental Workflow for the Phase 1/2a Clinical Trial.
Summary of Adverse Events
The combination of this compound with mGnP has demonstrated a favorable tolerability profile in the initial phases of the clinical trial.[1][3][8] No new safety signals have been identified.[3]
Non-Hematological Adverse Events
At a median follow-up of 6 months, no Grade 3 or higher adverse events were reported in the majority of AE categories commonly associated with standard-of-care chemotherapy in first-line pancreatic cancer.[2][7][9] As follow-up extended to 9 months, the most frequently reported Grade 3 or higher non-hematological AEs included fatigue (6%), vomiting (3%), and hypokalemia (3%).[3][6]
Hematological Adverse Events
The most common Grade 3 or higher adverse events observed were hematological in nature and are commonly associated with the gemcitabine/nab-paclitaxel backbone.[4][8] No Grade 5 (fatal) adverse events were observed.[3]
Table 1: Grade 3 or Higher Adverse Events in Patients Receiving this compound + mGnP (N=34)
| Adverse Event | Frequency (%) |
| Hematological | |
| Anemia | 18% - 24% |
| Neutropenia | 15% - 18% |
| Febrile Neutropenia | 3% |
| Non-Hematological | |
| Fatigue | 6% |
| Vomiting | 3% |
| Hypokalemia | 3% |
Data reported from the Phase 2a portion of the NCT05585320 trial with a data cutoff of August 26, 2025.[3][6] Note: A slight variance in the reported percentages for anemia and neutropenia exists across different announcements.[3][6]
Conclusion
Initial studies on this compound, particularly in combination with standard chemotherapy for pancreatic cancer, suggest a manageable and favorable safety profile. The "deep cyclic inhibition" mechanism may contribute to its tolerability, with the most significant adverse events being hematological and consistent with the chemotherapy backbone. The low incidence of severe non-hematological toxicities is encouraging. Further evaluation in larger, randomized pivotal trials is planned to confirm these safety findings and establish the efficacy of this compound.[10]
References
- 1. targetedonc.com [targetedonc.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. letswinpc.org [letswinpc.org]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. rarecancernews.com [rarecancernews.com]
- 9. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients | Immuneering Corporation [ir.immuneering.com]
- 10. rarecancernews.com [rarecancernews.com]
Methodological & Application
Application Notes: Atebimetinib In Vitro Cell Viability Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atebimetinib (formerly IMM-1-104) is an investigational, orally administered dual MEK1/2 inhibitor that targets the MAPK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, including pancreatic cancer, making it a key target for therapeutic intervention.[1][2] this compound employs a unique mechanism of "deep cyclic inhibition," which involves intermittent, profound suppression of the MAPK pathway.[2][3][4] This approach is designed to induce sustained tumor shrinkage while minimizing toxicity to healthy cells, potentially offering improved durability and tolerability compared to continuous inhibition strategies.[1][5]
These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound using a common luminescence-based assay. The protocol is designed to be adaptable for various cancer cell lines, particularly those with known MAPK pathway alterations.
Signaling Pathway of this compound
This compound targets the core of the Mitogen-Activated Protein Kinase (MAPK) pathway. In many cancers, mutations in genes such as RAS or RAF lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. This compound specifically inhibits MEK1 and MEK2, which are central kinases in this cascade. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This action blocks the signal transduction that leads to cell division and survival.
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.
Materials:
-
This compound compound
-
Cancer cell lines (e.g., Pancreatic: MiaPaCa-2, Panc-1; Melanoma: A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Standard experimental workflow for in vitro IC50 determination.
Procedure:
-
Cell Seeding: a. Culture selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well opaque-walled plate. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. c. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). d. After the 24-hour cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: a. Incubate the plate for a desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average luminescence of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
Data Presentation
The anti-proliferative activity of this compound is expected to vary across different cancer cell lines, influenced by their genetic background, particularly the status of the MAPK pathway. The following table presents hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | Relevant Mutations | Hypothetical IC50 (nM) |
| MiaPaCa-2 | Pancreatic | KRAS (G12C) | 50 |
| Panc-1 | Pancreatic | KRAS (G12D) | 250 |
| BxPC-3 | Pancreatic | KRAS (Wild-Type) | >1000 |
| A375 | Melanoma | BRAF (V600E) | 25 |
| HT-29 | Colorectal | BRAF (V600E) | 30 |
| HCT116 | Colorectal | KRAS (G13D) | 150 |
Note: These values are for illustrative purposes and actual results may vary depending on experimental conditions.
References
Application Notes: Western Blot Protocol for p-ERK after Atebimetinib Treatment
Introduction
The Ras-Raf-MEK-ERK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, often driven by mutations in genes like KRAS and BRAF.[2][3] Extracellular signals activate a cascade where Ras activates Raf, which in turn phosphorylates and activates MEK1/2.[4] MEK1/2, a dual-specificity kinase, then phosphorylates ERK1 (p44) and ERK2 (p42) on specific threonine and tyrosine residues, leading to their activation.[1] Activated, phosphorylated ERK (p-ERK) is the key downstream effector of this pathway.[4]
Atebimetinib (IMM-1-104) is an oral, once-daily deep cyclic inhibitor of MEK.[5][6] By targeting MEK, this compound is designed to prevent the downstream phosphorylation and activation of ERK, thereby inhibiting the pro-proliferative signaling of the MAPK pathway.[1][5] This application note provides a detailed Western blot protocol to measure the inhibition of ERK phosphorylation in response to this compound treatment, offering a robust method to quantify the inhibitor's cellular activity.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins within a complex mixture, such as a cell lysate.[7] To evaluate the efficacy of this compound, the levels of phosphorylated ERK (p-ERK) are measured and compared to the total amount of ERK protein. Cells are treated with varying concentrations of this compound, lysed to extract proteins, and the proteins are then separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is first probed with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK). A secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is then used, which binds to the primary antibody. A chemiluminescent substrate is added to generate a light signal, which is captured by an imaging system.[1] To ensure accurate quantification, the membrane is subsequently stripped and re-probed with an antibody that detects total ERK, which serves as a loading control. The p-ERK signal is then normalized to the total ERK signal for each sample.[8]
Clinical Efficacy of this compound
This compound, in combination with standard chemotherapy, has shown significant survival advantages in clinical trials for first-line pancreatic cancer, underscoring the clinical relevance of MEK inhibition.[9]
Table 1: Summary of Clinical Trial Data for this compound in First-Line Pancreatic Cancer
| Metric | This compound + mGnP | Standard of Care (Benchmark) | Data Cutoff / Follow-up |
|---|---|---|---|
| 6-Month Overall Survival (OS) | 94% | ~67% | May 26, 2025[10] |
| 6-Month Progression-Free Survival (PFS) | 72% | ~44% | May 26, 2025[10] |
| 9-Month Overall Survival (OS) | 86% | ~47% | August 26, 2025[11] |
| 9-Month Progression-Free Survival (PFS) | 53% | ~29% | August 26, 2025[11] |
| Overall Response Rate (ORR) | 39% | 23% | May 26, 2025[10] |
| Disease Control Rate (DCR) | 81% | 48% | May 26, 2025[10] |
Data from the Phase 1/2a trial (NCT05585320) of this compound with modified gemcitabine/nab-paclitaxel (mGnP).[9][10][11]
Diagrams
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocol
1. Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cell culture plates.
-
This compound Treatment: this compound stock solution (in DMSO), DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[12][13]
-
Protein Quantification: BCA Protein Assay Kit or Bradford Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, protein ladder, 4x Laemmli sample buffer.
-
Protein Transfer: PVDF membrane, methanol (B129727), transfer buffer (Tris, Glycine, Methanol).[14]
-
Immunoblotting:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[12]
-
Wash Buffer: TBST (19 mM Tris-Cl, 137 mM NaCl, 0.1% Tween 20, pH 7.5).[8]
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody, Rabbit anti-total ERK1/2 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping: Mild stripping buffer (e.g., 1.5 g glycine, 0.1 g SDS, 1 ml Tween-20, in 100 ml dH₂O, pH 2.2).[15]
-
Equipment: Cell culture incubator, microscope, refrigerated centrifuge, sonicator, gel electrophoresis apparatus, electroblotting system, imaging system (e.g., ChemiDoc).
2. Step-by-Step Methodology
2.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Starve the cells (if necessary for the specific cell line) by replacing the growth medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.
-
(Optional) If the pathway is not constitutively active, stimulate cells with an appropriate growth factor (e.g., EGF) for 5-10 minutes before harvesting to induce ERK phosphorylation.[1]
2.2. Cell Lysis and Protein Extraction This entire procedure should be performed on ice to prevent protein degradation and dephosphorylation.[12][16]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[17]
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Agitate the lysate for 30 minutes at 4°C.[17]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.[13]
-
Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) by diluting with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]
2.4. SDS-PAGE
-
Load 15-30 µg of protein per lane into a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom. To achieve clear separation of ERK1 (44 kDa) and ERK2 (42 kDa), the gel may need to be run longer.[14]
2.5. Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer.[14]
-
Assemble the transfer stack (gel, membrane, filter papers) and perform the protein transfer using a semi-dry or wet transfer system according to the manufacturer's protocol.
2.6. Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (e.g., 1:1000 to 1:5000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1-2 hours at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.
2.7. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
2.8. Stripping and Re-probing for Total ERK
-
After imaging for p-ERK, wash the membrane with TBST.
-
Incubate the membrane in stripping buffer for 10-20 minutes at room temperature with vigorous shaking.[15]
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Repeat the blocking step (2.6.1).
-
Incubate the membrane with the primary anti-total ERK1/2 antibody overnight at 4°C.[14]
-
Repeat the secondary antibody incubation, washing, and detection steps (2.6.3 - 2.7.3) to visualize total ERK bands.
3. Data Analysis and Interpretation
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-ERK and total ERK for each sample.
-
Normalize the p-ERK signal by dividing it by the corresponding total ERK signal for each lane. This corrects for any variations in protein loading.[8]
-
Plot the normalized p-ERK levels against the concentration of this compound. The results should demonstrate a dose-dependent decrease in ERK phosphorylation.
-
The data can be used to calculate an IC₅₀ value, which is the concentration of this compound required to inhibit p-ERK levels by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. letswinpc.org [letswinpc.org]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. onclive.com [onclive.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 17. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Animal Studies with Atebimetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (IMM-1-104) is a novel, orally administered, dual MEK inhibitor that operates through a "deep cyclic inhibition" mechanism. This approach involves potent, pulsatile inhibition of the MAPK signaling pathway, which is designed to enhance therapeutic efficacy and improve tolerability compared to traditional, sustained MEK inhibition. These application notes provide a summary of reported in vivo dosages and detailed protocols for conducting preclinical animal studies to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action: Deep Cyclic Inhibition of the MAPK Pathway
This compound targets MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is frequently hyperactivated in many human cancers due to mutations in genes such as RAS and RAF.[2] The unique pharmacokinetic profile of this compound, characterized by a short half-life of approximately 2 hours, allows for a deep but transient suppression of MEK activity.[3][4] This "deep cyclic inhibition" is hypothesized to prevent the development of adaptive resistance mechanisms and reduce toxicities associated with continuous pathway inhibition, thereby offering a more durable therapeutic effect.[1][]
Quantitative Data Presentation
The following tables summarize the reported in vivo dosages for this compound and other relevant MEK inhibitors in preclinical animal models.
Table 1: this compound In Vivo Dosage
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Observed Effect |
| This compound (IMM-1-104) | Mouse (Xenograft) | Pancreatic (MIA PaCa-2) | 125 mg/kg BID | Oral (PO) | 103% Tumor Growth Inhibition (TGI) |
Table 2: Comparative In Vivo Dosages of Other MEK Inhibitors
| Compound | Animal Model | Dosage | Administration Route |
| Selumetinib (AZD6244) | Mouse | 25 mg/kg BID | Oral Gavage |
| Trametinib | Mouse | 5.0 mg/kg Daily | Oral Gavage |
| Cobimetinib | Rat | 30 mg/kg Single Dose | Oral |
| Cobimetinib | Dog | 5 mg/kg Single Dose | Oral |
| ARRY-142886 (Binimetinib) | Mouse | 25 mg/kg BID | Oral Gavage |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound using a pancreatic cancer xenograft model. These protocols are synthesized from published methodologies for this compound and similar MEK inhibitors.
Protocol 1: Pancreatic Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 human pancreatic cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and count the cells using a hemocytometer or automated cell counter. Assess cell viability (should be >95%) using a method like Trypan Blue exclusion.
-
Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold, sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the suspension on ice to prevent the Matrigel® from solidifying.
-
Subcutaneous Injection: Anesthetize the mice. Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the procedure for preparing and administering this compound and evaluating its anti-tumor efficacy.
Materials:
-
This compound (IMM-1-104) powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Balance and weighing paper
-
Mortar and pestle or other homogenization equipment
-
Digital calipers
-
Anesthetic for terminal procedures
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 125 mg/kg).
-
Prepare the vehicle solution (0.5% methylcellulose).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension. Prepare fresh daily.
-
-
Drug Administration:
-
Administer the this compound suspension to the treatment group via oral gavage twice daily (BID). The dosing volume is typically 10 mL/kg.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., a portion can be snap-frozen in liquid nitrogen for molecular analysis and another fixed in formalin for histopathology).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze differences in tumor growth and body weight between groups using appropriate statistical methods.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for Atebimetinib Studies in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pancreatic cancer xenograft models in the preclinical evaluation of Atebimetinib, a novel MEK inhibitor. The information is curated for professionals in oncology research and drug development to facilitate the design and execution of robust in vivo studies.
Introduction to this compound and its Mechanism of Action
This compound (IMM-1-104) is an orally administered, once-daily, novel dual MEK1/2 inhibitor.[1][2] It operates through a unique mechanism known as "deep cyclic inhibition," which involves the pulsatile modulation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway.[1][2] This pathway is pathologically activated in a majority of pancreatic cancers, making it a critical therapeutic target. Unlike traditional MEK inhibitors that cause continuous pathway blockage, this compound's intermittent inhibition is designed to induce sustained tumor shrinkage while minimizing off-target effects on healthy cells, potentially leading to improved durability and tolerability of treatment.[1][2]
Clinical trials have shown promising results for this compound in combination with standard chemotherapy for pancreatic cancer. In a phase 2a trial, the combination of this compound with modified gemcitabine/nab-paclitaxel (mGnP) demonstrated a significant improvement in overall survival (OS) and progression-free survival (PFS) compared to standard-of-care benchmarks.[2]
Pancreatic Cancer Xenograft Models for Preclinical Evaluation
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for the in vivo assessment of novel cancer therapeutics like this compound. These models allow for the evaluation of anti-tumor efficacy, pharmacokinetics, and pharmacodynamics in a setting that recapitulates key aspects of human pancreatic cancer.
Signaling Pathway Targeted by this compound
This compound targets the MEK1/2 kinases within the MAPK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including the majority of pancreatic ductal adenocarcinomas (PDAC).
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following are detailed protocols for establishing pancreatic cancer xenografts and conducting preclinical studies with this compound. These are synthesized from best practices and published methodologies.
Protocol 1: Establishment of Pancreatic Cancer Xenografts
This protocol describes the subcutaneous implantation of human pancreatic cancer cells or patient-derived tumor fragments into immunocompromised mice.
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, MIA PaCa-2) or fresh patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium (e.g., DMEM, RPMI-1640)
-
Surgical instruments (forceps, scalpels)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Cell Line Preparation (for CDX models):
-
Culture pancreatic cancer cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Patient-Derived Tissue Preparation (for PDX models):
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Wash the tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tissue into small fragments (2-3 mm³).
-
(Optional) Fragments can be suspended in Matrigel®.
-
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse.
-
For CDX models, subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells).
-
For PDX models, make a small incision and implant a tumor fragment subcutaneously using forceps. Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions twice weekly using calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the treatment of tumor-bearing mice with this compound and the assessment of its anti-tumor activity.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound orally (e.g., once daily) at the desired dose levels. The clinical trial utilized doses of 240 mg and 320 mg once daily in humans, which would be scaled down for mice.
-
Administer the vehicle control to the control group.
-
Treat the mice for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
(Optional) Collect blood for pharmacokinetic analysis and tumor tissue for pharmacodynamic studies (e.g., Western blot for pERK levels).
-
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical this compound study in a xenograft model.
Data Presentation
Quantitative data from preclinical studies with MEK inhibitors in pancreatic cancer xenograft models are summarized below. While specific data for this compound in xenograft models is not publicly available, the following tables provide representative data from studies with other MEK inhibitors.
Table 1: In Vivo Efficacy of MEK Inhibitors in Pancreatic Cancer Xenograft Models
| MEK Inhibitor | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Trametinib | AsPC-1 Subcutaneous | 1 mg/kg, oral, daily | ~60% | [3] |
| Trametinib | Patient-Derived (608) | 0.3 mg/kg, oral, daily | Significant delay in tumor outgrowth | [4] |
| Cobimetinib | Patient-Derived | Not specified | Tumor Regression | [5] |
| Trametinib | Patient-Derived | Not specified | Tumor Regression | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of MEK Inhibitors in Mouse Models
| MEK Inhibitor | Parameter | Value | Model | Reference |
| G-573 | Clearance | 7.7 mL/min/kg | Mouse | [3] |
| G-573 | Half-life | ~2-9 h | Mouse | [3] |
| G-573 | pERK Inhibition IC50 | 0.406 µM | HCT116 Tumor | [3] |
| G-573 | Tumor Growth Inhibition IC50 | 3.43 µM | HCT116 Tumor | [3] |
| RO5068760 | pERK Inhibition EC50 (plasma) | 3.35 µM | HT-29 Colorectal Cancer | [6] |
| Zapnometinib | Half-life | 8 h | Mouse | [7] |
| AZD6244 | pERK Inhibition | 72-80% | Mouse Xenograft | [4] |
Conclusion
Pancreatic cancer xenograft models are essential for the preclinical evaluation of this compound. The provided protocols and representative data offer a framework for designing and conducting robust in vivo studies to assess the efficacy and mechanism of action of this promising MEK inhibitor. The unique "deep cyclic inhibition" of this compound warrants careful consideration in study design, particularly in the scheduling of drug administration and the timing of pharmacodynamic assessments. Further preclinical studies will be crucial to fully elucidate the therapeutic potential of this compound in pancreatic cancer and to guide its clinical development.
References
- 1. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 2. letswinpc.org [letswinpc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Atebimetinib Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atebimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many human cancers.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 506.55 g/mol | [1][4] |
| Target | MEK1/MEK2 | [1][2][4] |
| Pathway | MAPK/ERK Signaling | [4] |
| Appearance | Off-white to yellow solid | |
| Solubility (in DMSO) | ≥ 100 mg/mL (197.41 mM) | [4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into cell culture media.
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 506.55 g/mol x 1000 mg/g = 5.0655 mg
Procedure:
-
Weighing: Carefully weigh out approximately 5.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect from light.
Preparation of Working Solutions for Cell Culture
When treating cells, the high-concentration DMSO stock solution must be diluted to a final working concentration in cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects on some cell lines.[4][5][6][7]
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 serial dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 by adding 10 µL of the 100 µM solution to 90 µL of cell culture medium to achieve a final concentration of 10 µM.
Vehicle Control:
Always include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound.
Visualizations
This compound Signaling Pathway
This compound inhibits MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Determining Sensitivity to Atebimetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (IMM-1-104) is a novel, orally administered, dual MEK inhibitor that has demonstrated promising anti-tumor activity. It is designed to induce "deep cyclic inhibition" of the MAPK/ERK pathway, a key signaling cascade that is frequently hyperactivated in various cancers due to mutations in genes such as RAS and RAF.[1][2][3] This unique pharmacokinetic profile, characterized by a short half-life, aims to provide a pulsatile and deep inhibition of the pathway, potentially leading to improved tolerability and more durable responses compared to traditional MEK inhibitors.[4][5] Preclinical and clinical data have shown that this compound holds potential for the treatment of solid tumors, particularly pancreatic cancer.[6][7]
These application notes provide an overview of cancer cell lines sensitive to this compound, detail its mechanism of action, and offer experimental protocols for assessing cellular sensitivity to this compound.
Mechanism of Action: Deep Cyclic Inhibition of the MAPK Pathway
This compound targets MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[1][8]
This compound's "deep cyclic inhibition" is designed to potently suppress MEK activity for a short duration, followed by a period of pathway release.[1][5] This pulsatile inhibition is thought to prevent the adaptive resistance mechanisms that can develop with continuous pathway suppression and may also spare healthy cells, leading to a better safety profile.[1]
Signaling Pathway Diagram: The MAPK/ERK Cascade
References
- 1. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 2. immuneering.com [immuneering.com]
- 3. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Nasdaq [nasdaq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. immuneering.com [immuneering.com]
- 6. immuneering.com [immuneering.com]
- 7. onclive.com [onclive.com]
- 8. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
Experimental Workflow for the Laboratory Study of Atebimetinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atebimetinib (IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Characterized as a deep cyclic inhibitor, this compound is designed for pulsatile modulation of the MAPK pathway, a mechanism intended to provide durable anti-tumor activity while enhancing tolerability.[3][4] This unique approach aims to suppress the pathway for a sufficient duration to disrupt cancer cell processes before allowing it to recover, potentially minimizing the impact on healthy cells.[2] The MAPK pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers, including a majority of pancreatic cancers.[1][5] Preclinical and clinical studies are essential to elucidate its mechanism of action, determine its efficacy, and identify sensitive patient populations. This document provides a comprehensive set of application notes and detailed protocols for the laboratory investigation of this compound.
Mechanism of Action and Signaling Pathway
This compound targets MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] This pathway is frequently activated in cancer through mutations in genes such as KRAS and BRAF.[5] As a dual MEK1/2 inhibitor, this compound prevents the phosphorylation and activation of ERK1/2, the sole substrates of MEK.[6] The inhibition of ERK1/2 phosphorylation leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[7]
Data Presentation: In Vitro and In Vivo Efficacy
Quantitative data from preclinical studies are crucial for evaluating the potency and efficacy of this compound. The following tables provide representative data for MEK inhibitors, illustrating the expected outcomes from the described experimental protocols.
Table 1: In Vitro Biochemical and Cellular Potency of MEK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Trametinib | MEK1/2 | Cell-free | 0.92 / 1.8 | - | |
| MEK1/2 | Cell-based (p-ERK) | 1.3 | HUVEC | [8] | |
| Proliferation | 0.48 - 36 | Colorectal Cancer Lines | |||
| Selumetinib | MEK1/2 | Cell-based (Proliferation) | < 1000 | B-Raf/Ras mutant lines | [7] |
| Tunlametinib | MEK1 | Cell-free | 1.9 | - | [9] |
Table 2: In Vitro Anti-proliferative Activity of MEK Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | MEK Inhibitor | GI50 | Reference |
| Panc-10.05 | G12D | CI-1040 | 71 nM | [3] |
| MIA PaCa-2 | G12C | Trametinib | Highly Sensitive | [5] |
| Panc-3.27 | G12D | CI-1040 | 3.1 µM | [3] |
| BxPC-3 | Wild-Type | Trametinib | Moderately Sensitive | [5] |
| Panc1 | G12D | Trametinib | Resistant | [5] |
Table 3: In Vivo Efficacy of MEK Inhibitors in Xenograft Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| Trametinib | HT-29 (colorectal) xenograft | 0.3 - 1 mg/kg, oral, daily | Tumor growth inhibition/regression | [10] |
| Selumetinib | NF1-mutant mouse model | 25 mg/kg, oral, twice daily | ~50% decrease in tumor volume | [11] |
| Tunlametinib | A375 (melanoma) xenograft | 1, 3, 9 mg/kg, oral | Dose-dependent tumor suppression | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the preclinical evaluation of this compound.
In Vitro Assays
Objective: To determine the direct inhibitory activity of this compound on MEK1 and MEK2 kinases and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Kinase-dead ERK2 substrate
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Kinase Reaction:
-
Add kinase buffer, MEK1 or MEK2 enzyme, and the ERK2 substrate to each well of the assay plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Objective: To assess the anti-proliferative effect of this compound on pancreatic cancer cell lines and determine the 50% growth inhibition concentration (GI50).
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the pancreatic cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the GI50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Objective: To confirm that this compound inhibits the MAPK pathway in a cellular context by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Pancreatic cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK or anti-total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phospho-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism using a human pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject a suspension of pancreatic cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Orthotopic Model: Surgically implant or inject cancer cells directly into the pancreas of anesthetized mice. Ultrasound-guided injection is a minimally invasive alternative.[3]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for p-ERK, to confirm target engagement in vivo.
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
The experimental workflows and protocols outlined in this document provide a robust framework for the preclinical investigation of this compound. By employing a combination of in vitro biochemical and cell-based assays alongside in vivo xenograft models, researchers can effectively characterize the inhibitor's potency, confirm its mechanism of action, and evaluate its therapeutic potential. The provided representative data for other MEK inhibitors serves as a benchmark for expected outcomes and aids in the interpretation of experimental results. This comprehensive approach is critical for advancing the development of novel targeted therapies like this compound for patients with pancreatic and other MAPK-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Pancreatic Cancer Survival Gains Accelerate as Novel Therapies Advance [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Atebimetinib Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of atebimetinib (formerly IMM-1-104), a novel, oral, dual MEK inhibitor, in mouse models of cancer. This document includes summaries of treatment schedules, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is an investigational MEK inhibitor that targets the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] A key feature of this compound is its "deep cyclic inhibition" approach.[3][4] Unlike traditional MEK inhibitors that aim for continuous pathway blockade, this compound is designed for a short plasma half-life, leading to pulsatile or intermittent inhibition of the MAPK pathway.[3] This approach is intended to provide a more durable anti-tumor response while improving tolerability by allowing healthy cells to recover.[3][4] Preclinical studies have demonstrated its potential in a variety of RAS and RAF mutant tumor models.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound functions by inhibiting MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled tumor growth. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, the final kinase in this cascade, thereby preventing the downstream signaling that promotes cancer cell proliferation.
Preclinical Treatment Schedules and Efficacy in Mouse Models
This compound has been evaluated in various xenograft models, primarily utilizing human cancer cell lines implanted in immunodeficient mice. The following tables summarize the quantitative data from these studies.
Table 1: this compound Monotherapy in Pancreatic Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Schedule | Tumor Growth Inhibition (TGI) | Study Duration (Days) |
| MIA PaCa-2 | Athymic Nude | 125 mg/kg, BID, PO | 103% | 39 |
TGI of >100% indicates tumor regression.
Table 2: this compound in Combination with Chemotherapy in Pancreatic Cancer Xenograft Model
| Cell Line | Mouse Strain | Combination Treatment | Outcome |
| MIA PaCa-2 | Athymic Nude | This compound + Gemcitabine + Paclitaxel | Near complete responses in a majority of animals |
Experimental Protocols
Below are detailed protocols for conducting efficacy studies with this compound in mouse xenograft models.
Protocol 1: General Xenograft Model Establishment
This protocol outlines the standard procedure for establishing subcutaneous xenografts of human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MIA PaCa-2)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the exponential growth phase and have high viability before harvesting.
-
Cell Preparation: Harvest cells using trypsin or another appropriate method. Wash the cells with sterile PBS and resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^7 cells/mL).
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the this compound suspension in the chosen vehicle. For example, to prepare a 10 mg/mL suspension, weigh the appropriate amount of this compound powder and suspend it in the vehicle. Ensure the suspension is homogenous before each administration.
-
Dosing: Administer this compound orally via gavage at the desired dose and schedule (e.g., 125 mg/kg, twice daily). The control group should receive the vehicle only.
-
Monitoring: Throughout the treatment period, monitor animal body weight and tumor volume regularly. Observe the animals for any clinical signs of toxicity.
Protocol 3: Efficacy and Endpoint Analysis
This protocol outlines the procedures for assessing the efficacy of this compound and concluding the study.
Procedure:
-
Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.
-
Endpoint Criteria: The study may be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Tumor Growth Inhibition (TGI) Calculation: TGI is a common metric for assessing anti-tumor efficacy. It can be calculated using the following formula:
% TGI = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group from the start to the end of the study.
-
ΔC is the change in mean tumor volume for the control group over the same period.
-
Concluding Remarks
These application notes provide a framework for designing and executing preclinical studies with this compound in mouse models. The unique "deep cyclic inhibition" mechanism of this compound warrants careful consideration in study design, particularly in the selection of dosing schedules. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this novel MEK inhibitor.
References
Measuring the Effect of Atebimetinib on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atebimetinib (IMM-1-104) is a novel, orally administered small molecule inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cell proliferation in many human cancers.[3] this compound employs a unique mechanism of "deep cyclic inhibition," characterized by pulsatile pathway suppression, which is designed to provide a more durable and tolerable anti-cancer effect compared to continuous inhibition by traditional MEK inhibitors.[4][5] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines using common in vitro assays.
Introduction
The MAPK/ERK signaling cascade is a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[3] In many cancers, mutations in genes such as RAS and RAF lead to constitutive activation of this pathway, promoting uncontrolled cell division.[4] this compound targets MEK1/2, the kinases immediately upstream of ERK, thereby blocking the signaling cascade and inhibiting tumor cell proliferation.[1][2] Its novel "deep cyclic inhibition" approach aims to suppress the pathway for a defined period, followed by a period of release, which may allow healthy cells to recover while still exerting pressure on cancer cells.[4] This document provides protocols for quantifying the in vitro efficacy of this compound on cancer cell proliferation.
Mechanism of Action: Targeting the MAPK Pathway
This compound is a potent and selective inhibitor of MEK1 and MEK2. By binding to and inhibiting these kinases, this compound prevents the phosphorylation and activation of ERK1 and ERK2. This, in turn, blocks the downstream signaling events that lead to the transcription of genes involved in cell cycle progression and proliferation. The "deep cyclic inhibition" profile of this compound is designed to provide a transient but profound suppression of the MAPK pathway.[6]
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the preclinical anti-tumor activity of this compound in various cancer models.
Table 1: this compound (IMM-1-104) Sensitivity in 3D Humanized Tumor Growth Assays (3D-TGA) [7]
| Tumor Type | Percentage of Sensitive Cell Lines (IC50 < 1µM) |
| Melanoma | 62.5% |
| Pancreatic Cancer | 35.0% |
| Lung Cancer | 16.7% |
Table 2: In Vivo Efficacy of this compound (IMM-1-104) in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI%) at Day 39 |
| This compound (IMM-1-104) | 125 mg/kg, BID, PO | 103% |
| Gemcitabine (GEM) | 60 mg/kg, IP, Q4D | 25.2% |
| Nab-paclitaxel (PAC) | 10 mg/kg, IV, Q4D | 62.2% |
| 5-Fluorouracil (5FU) | 50 mg/kg, IP, Q4D | 36.6% |
Experimental Protocols
Herein are detailed protocols for three common assays to measure the effect of this compound on cell proliferation.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.
Caption: Workflow for the BrdU incorporation assay.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and wash buffer)
-
Cancer cell line of interest and culture reagents
-
96-well plates
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with serial dilutions of this compound for 48-72 hours.
-
BrdU Labeling: Add 10 µL of 10X BrdU solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells.
-
Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells and add 100 µL of TMB substrate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Protocol 3: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay with Flow Cytometry
This assay also measures DNA synthesis but uses a "click" chemistry reaction for detection, which is faster and does not require harsh DNA denaturation.
Caption: Workflow for the EdU incorporation assay with flow cytometry.
Materials:
-
Click-iT™ EdU Flow Cytometry Assay Kit
-
Cancer cell line of interest and culture reagents
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture dishes or flasks and treat with this compound for the desired duration.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Cell Harvest and Fixation: Harvest the cells, wash with 1% BSA in PBS, and fix with a fixative (e.g., Click-iT® fixative) for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with a saponin-based permeabilization and wash reagent.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with the permeabilization and wash reagent.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer (e.g., 1% BSA in PBS) and analyze on a flow cytometer to quantify the percentage of EdU-positive (proliferating) cells.
-
Data Analysis: Compare the percentage of EdU-positive cells in this compound-treated samples to the vehicle control.
Conclusion
This compound is a promising MEK inhibitor with a novel mechanism of action that has shown significant anti-tumor activity in preclinical models and clinical trials.[4] The protocols described in these application notes provide robust and reproducible methods for evaluating the anti-proliferative effects of this compound in a laboratory setting. These assays are essential tools for further characterizing the efficacy of this compound and for the development of novel cancer therapeutics targeting the MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuneering Announces Positive Initial Phase 2a Data Including Complete and Partial Responses with IMM-1-104 in Combination with Chemotherapy in First-Line Pancreatic Cancer Patients - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. immuneering.com [immuneering.com]
- 6. immuneering.com [immuneering.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Evaluating Atebimetinib in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atebimetinib is an investigational, orally administered, dual MEK1/2 inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in a majority of human cancers, including pancreatic, colorectal, and lung cancers, often due to mutations in RAS or RAF genes.[3] this compound employs a unique mechanism of "deep cyclic inhibition," which involves potent, pulsatile suppression of the MAPK pathway.[2][3][4] This approach is designed to induce sustained tumor shrinkage while minimizing off-target effects on healthy cells, potentially improving both durability and tolerability of the treatment.[1][4]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in preclinical cancer research as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6][7][8] These models exhibit gradients of oxygen, nutrients, and pH, and feature complex cell-cell and cell-matrix interactions that influence drug response.[5][9] This application note provides detailed protocols for utilizing 3D tumor spheroid models to evaluate the efficacy of this compound, from spheroid formation and drug treatment to endpoint analysis.
Signaling Pathway of this compound
This compound targets MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. This pathway is typically initiated by growth factor binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling cascade.
Experimental Protocols
This section details the methodology for generating and analyzing 3D tumor spheroids treated with this compound. A pancreatic cancer cell line with a KRAS mutation (e.g., PANC-1) is suggested, given the relevance of the MAPK pathway in this malignancy.[1][3]
Protocol 1: 3D Tumor Spheroid Formation
-
Cell Culture: Culture PANC-1 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh media and determine cell viability and density using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL. Seed 100 µL into each well of a 96-well ultra-low attachment, round-bottom plate.[10]
-
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate at 37°C and 5% CO2. Spheroids should form within 48-72 hours.[10]
-
Monitoring: Monitor spheroid formation and measure their diameter daily using an inverted microscope. Spheroids with a diameter of 300-500 µm are typically used for drug-response assays.[10]
Protocol 2: this compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Dosing: Once spheroids have reached the desired size, carefully remove 50 µL of media from each well and add 50 µL of the prepared this compound dilutions. Include vehicle control (0.1% DMSO in media) and untreated control wells.
-
Incubation: Incubate the treated spheroids for a period relevant to the assay (e.g., 72 hours for viability assays).
Protocol 3: Endpoint Analysis
A. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis: Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Incubation: Mix the contents by orbital shaking for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Transfer the lysate to a white-walled, opaque 96-well plate and measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of viability. Plot the results as a dose-response curve to calculate the IC50 value.
B. Spheroid Size and Morphology Analysis
-
Imaging: Capture brightfield images of the spheroids at various time points (e.g., 0, 24, 48, 72 hours post-treatment) using an inverted microscope with an integrated camera.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.[11] Calculate the change in volume over time to assess the cytostatic or cytotoxic effects of this compound.
C. Biomarker Analysis (Immunofluorescence)
-
Spheroid Fixation: Carefully collect spheroids and fix with 4% paraformaldehyde for 1-2 hours at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Antibody Staining: Incubate spheroids with primary antibodies against total ERK and phosphorylated ERK (p-ERK) overnight at 4°C. Wash and then incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Mount the spheroids on a slide and visualize using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity to determine the effect of this compound on ERK phosphorylation.
Experimental Workflow and Expected Outcomes
The following diagrams illustrate the experimental workflow and the anticipated effects of this compound on 3D tumor spheroids.
Caption: Workflow for evaluating this compound in 3D tumor spheroid models.
Caption: Logical flow of this compound's mechanism to its effects on spheroids.
Data Presentation
The following tables present illustrative quantitative data that could be expected from the described experiments. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Dose-Response of this compound on PANC-1 Spheroid Viability
| This compound Conc. (nM) | Mean Spheroid Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 82.1 | 6.1 |
| 50 | 55.6 | 5.5 |
| 100 | 41.2 | 4.9 |
| 500 | 15.8 | 3.7 |
| 1000 | 8.4 | 2.1 |
Table 2: Comparative IC50 Values of this compound
| Model Type | Cell Line | IC50 (nM) | Notes |
| 2D Monolayer | PANC-1 | 25 | Standard 72-hour exposure |
| 3D Spheroid | PANC-1 | 75 | Increased resistance often observed in 3D models |
Table 3: Effect of this compound on Spheroid Size and p-ERK Expression
| Treatment (100 nM) | Spheroid Diameter Change (%) | p-ERK/Total ERK Ratio (Normalized) |
| Vehicle Control | +45% | 1.00 |
| This compound | -15% | 0.15 |
Conclusion
The use of 3D tumor spheroid models provides a more physiologically relevant system for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in this application note offer a comprehensive framework for assessing the drug's impact on spheroid viability, growth, and target engagement within the MAPK pathway. The expected results, including a higher IC50 value in 3D compared to 2D models and a significant reduction in spheroid growth and p-ERK levels, would provide strong evidence for the potent, on-target activity of this compound in a tumor-like microenvironment. These methods are crucial for generating robust data to support further drug development and clinical translation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 3. letswinpc.org [letswinpc.org]
- 4. onclive.com [onclive.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A 3D tumor spheroid model with robust T cell infiltration for evaluating immune cell engagers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation by quantitative image analysis of anticancer drug activity on multicellular spheroids grown in 3D matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Atebimetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (also known as IMM-1-104) is an orally administered, once-daily, novel dual MEK inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. A key feature of this compound is its unique mechanism of "deep cyclic inhibition," which is characterized by a pharmacokinetic (PK) profile with high peak plasma concentrations and a near-zero drug trough each day. This pulsatile inhibition of the MAPK pathway is designed to provide a more durable and tolerable therapeutic effect compared to continuous inhibition. In preclinical studies, this has been observed as strong MAPK pathway inhibition in tumors at two hours post-treatment, with a near-complete release by 12 hours, a pattern that is sustainable with chronic dosing.[1]
These application notes provide an overview of the preclinical pharmacokinetic profile of this compound and detailed protocols for key in vitro and in vivo assays relevant to its analysis.
Data Presentation
While specific quantitative preclinical pharmacokinetic parameters for this compound are not publicly available in detail, the following tables represent a typical format for summarizing such data. The values presented are illustrative and based on general characteristics of orally bioavailable MEK inhibitors and the described profile of this compound.
Table 1: Illustrative In Vitro ADME Profile of this compound
| Parameter | Assay System | Species | Result |
| Metabolic Stability | |||
| Half-life (t½, min) | Liver Microsomes | Mouse | [Data Not Available] |
| Rat | [Data Not Available] | ||
| Dog | [Data Not Available] | ||
| Human | [Data Not Available] | ||
| Intrinsic Clearance (CLint, µL/min/mg) | Liver Microsomes | Mouse | [Data Not Available] |
| Rat | [Data Not Available] | ||
| Dog | [Data Not Available] | ||
| Human | [Data Not Available] | ||
| Permeability | |||
| Apparent Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 | N/A | [Data Not Available] |
| Efflux Ratio | Caco-2 | N/A | [Data Not Available] |
| Plasma Protein Binding | |||
| % Bound | Plasma | Mouse | [Data Not Available] |
| Rat | [Data Not Available] | ||
| Dog | [Data Not Available] | ||
| Human | [Data Not Available] |
Table 2: Illustrative In Vivo Pharmacokinetic Profile of this compound in Preclinical Species (Single Oral Dose)
| Parameter | Mouse | Rat |
| Dose (mg/kg) | [Data Not Available] | [Data Not Available] |
| Cmax (ng/mL) | [Data Not Available] | [Data Not Available] |
| Tmax (h) | [Data Not Available] | [Data Not Available] |
| AUC₀₋t (ng·h/mL) | [Data Not Available] | [Data Not Available] |
| AUC₀₋inf (ng·h/mL) | [Data Not Available] | [Data Not Available] |
| t½ (h) | [Data Not Available] | [Data Not Available] |
| Bioavailability (%) | [Data Not Available] | [Data Not Available] |
Signaling Pathway
This compound targets MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Experimental Protocols
The following are detailed protocols for standard in vitro and in vivo pharmacokinetic assays that are essential for characterizing a compound like this compound.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound in liver microsomes from various species (e.g., mouse, rat, human) to estimate its intrinsic clearance.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from desired species, e.g., 0.5 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (B52724) with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rodents (e.g., mice or rats) after oral and intravenous administration to assess key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Animals:
-
Male Sprague-Dawley rats or CD-1 mice (8-10 weeks old)
Materials:
-
This compound
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous (IV) administration (e.g., saline with 5% DMSO and 10% Solutol HS 150)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer this compound intravenously (e.g., 1-2 mg/kg) via the tail vein to one cohort of animals.
-
Administer this compound orally (e.g., 5-10 mg/kg) by gavage to a second cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points post-dose.
-
Typical IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and oral bioavailability).
-
Conclusion
The preclinical pharmacokinetic assessment of this compound is crucial for understanding its unique "deep cyclic inhibition" profile. The protocols outlined above provide a framework for conducting the necessary in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion properties. This information is vital for the continued development and optimization of this promising therapeutic agent.
References
Application Notes and Protocols for Atebimetinib in the Study of MAPK Pathway-Driven Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib (formerly IMM-1-104) is a novel, orally bioavailable, allosteric dual MEK inhibitor that has demonstrated significant potential in the treatment of MAPK pathway-driven tumors.[1] Its unique mechanism of "deep cyclic inhibition" differentiates it from previous generations of MEK inhibitors. This compound is designed to induce a profound but transient suppression of the MAPK pathway, followed by a period of pathway release. This pulsatile inhibition is achieved through a short plasma half-life of approximately 1.3 to 2 hours.[1][2] This approach is hypothesized to minimize the on-target toxicities associated with sustained MEK inhibition and to circumvent the development of resistance mechanisms.[3][4]
The MAPK signaling cascade, frequently activated in various cancers through mutations in genes such as KRAS and BRAF, is a critical regulator of cell proliferation, differentiation, and survival. This compound targets MEK1 and MEK2, key kinases within this pathway, thereby inhibiting the phosphorylation of ERK1 and ERK2.[1] Preclinical studies have shown that this compound is effective in a broad range of tumor models with diverse RAS and RAF mutations, including KRAS-G12S, KRAS-G12C, KRAS-G12D, NRAS-Q61R, and BRAF-V600E.[3]
Clinically, this compound, in combination with standard-of-care chemotherapy, has shown remarkable efficacy in patients with pancreatic cancer, a malignancy notoriously driven by MAPK pathway alterations.[4][5] The data from these trials underscore the potential of this compound as a valuable tool for both therapeutic intervention and for the fundamental study of MAPK signaling in cancer. These application notes provide an overview of the preclinical and clinical data for this compound and detailed protocols for its use in laboratory settings.
Data Presentation
Preclinical Activity of this compound
| Cell Line | Cancer Type | Relevant Mutation(s) | Observed Effect | Reference |
| A549 | Lung Cancer | KRAS-G12S | Tumor stasis in vivo | [1] |
| A375 | Melanoma | BRAF-V600E | Tumor stasis in vivo | [1] |
| Colon-26 | Colon Cancer | Not specified | Tumor regression in vivo | [1] |
| SK-MEL-2 | Melanoma | NRAS-Q61R | Tumor regression in vivo | [1] |
| Multiple Pancreatic Ductal Adenocarcinoma (PDAC) models | Pancreatic Cancer | Various KRAS mutations | Reduction in pERK and pMEK | [6] |
| HT-29 | Colorectal Cancer | BRAF-V600E | Synergistic effect with encorafenib (B612206) in xenograft model | [2] |
Clinical Efficacy of this compound in Pancreatic Cancer (Phase 2a Trial)
Data from a Phase 2a clinical trial of this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP) in first-line pancreatic cancer patients.
| Parameter | This compound + mGnP | Standard of Care (Benchmark) | Reference |
| 6-Month Overall Survival (OS) | 94% | 67% | [7][8] |
| 6-Month Progression-Free Survival (PFS) | 72% | 44% | [7][8] |
| Overall Response Rate (ORR) | 39% | 23% | [8] |
| Disease Control Rate (DCR) | 81% | 48% | [8] |
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway and this compound's Point of Intervention
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. immuneering.com [immuneering.com]
- 3. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 4. letswinpc.org [letswinpc.org]
- 5. rarecancernews.com [rarecancernews.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
Application of Atebimetinib in Colorectal Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atebimetinib is an investigational, potent, and selective small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, including colorectal cancer, making it a critical target for therapeutic intervention.[2][3] While currently undergoing clinical trials primarily for pancreatic cancer, the mechanism of action of this compound suggests its potential applicability in colorectal cancer, where mutations in genes like KRAS and BRAF lead to constitutive activation of the MAPK pathway.[1][4][5]
These application notes provide a comprehensive overview of the theoretical application of this compound in colorectal cancer cell lines, including its mechanism of action, and detailed protocols for evaluating its efficacy. The information is intended to guide researchers in designing and executing experiments to explore the potential of this compound as a therapeutic agent for colorectal cancer.
Mechanism of Action: Targeting the MAPK Pathway
The MAPK signaling cascade is a crucial regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[6][7] In many colorectal cancers, mutations in upstream components like KRAS or BRAF lead to a persistent activation of this pathway, driving uncontrolled cell growth and tumor progression.
This compound functions by inhibiting MEK1 and MEK2, the kinases directly upstream of ERK. By blocking MEK activity, this compound prevents the phosphorylation and subsequent activation of ERK, thereby inhibiting the downstream signaling events that promote cancer cell proliferation and survival. This targeted inhibition is expected to induce cell cycle arrest and apoptosis in colorectal cancer cells dependent on the MAPK pathway.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific data on this compound in a wide range of colorectal cancer cell lines is not extensively available in public literature, the following tables present representative data that could be expected based on the activity of other MEK inhibitors in colorectal cancer. These tables are intended to serve as a template for organizing experimental results.
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Line Proliferation (Hypothetical Data)
| Cell Line | Genetic Background | IC50 (nM) |
| HT-29 | BRAF V600E | 50 - 150 |
| HCT116 | KRAS G13D | 100 - 300 |
| SW620 | KRAS G12V | 150 - 400 |
| Caco-2 | KRAS Wild-Type | >1000 |
Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HT-29 | Vehicle Control | - | 5% |
| This compound | 100 | 25% | |
| HCT116 | Vehicle Control | - | 7% |
| This compound | 200 | 30% |
Table 3: Effect of this compound on MAPK Pathway Phosphorylation (Hypothetical Data)
| Cell Line | Treatment | Concentration (nM) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| HT-29 | Vehicle Control | - | 1.0 |
| This compound | 100 | 0.2 | |
| HCT116 | Vehicle Control | - | 1.0 |
| This compound | 200 | 0.3 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the cell viability assay.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW620)
-
Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
This compound, as a potent MEK inhibitor, holds theoretical promise for the treatment of colorectal cancers harboring MAPK pathway-activating mutations. The protocols outlined in these application notes provide a robust framework for researchers to investigate the preclinical efficacy of this compound in relevant colorectal cancer cell line models. The expected outcomes include a dose-dependent inhibition of cell proliferation, induction of apoptosis, and a clear reduction in the phosphorylation of ERK. These in vitro studies are a critical first step in evaluating the potential of this compound as a novel therapeutic strategy for colorectal cancer.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Targeting the MAP Kinase Pathway in Colorectal Cancer: A Journey in Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. The MAPK Pathway Regulates Intrinsic Resistance to BET Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atebimetinib in the Study of Acquired Resistance to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of atebimetinib (IMM-1-104), a novel MEK inhibitor, and its potential application in overcoming acquired resistance to targeted cancer therapies. Detailed protocols for preclinical evaluation are also provided.
Introduction to this compound and Acquired Resistance
Acquired resistance to targeted therapies is a significant challenge in oncology, limiting the long-term efficacy of treatments that initially show great promise.[1][2][3][4] Tumors can develop resistance through various mechanisms, including secondary mutations in the drug target or activation of alternative signaling pathways that bypass the inhibited node.[2][5][6]
This compound is an investigational, oral, once-daily dual MEK1/2 inhibitor that utilizes a unique mechanism of "deep cyclic inhibition."[7][8] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound's pharmacokinetic properties, including a short half-life and high Cmax, lead to pulsatile or cyclic inhibition of the MAPK pathway.[9] This approach is designed to minimize the impact on healthy cells, potentially improving tolerability, while applying sustained pressure on cancer cells in a way that may prevent or overcome the development of resistance.[7][8][9]
The MAPK pathway is a critical signaling cascade that is often reactivated in tumors that have developed resistance to targeted therapies, such as EGFR inhibitors.[2][5] By targeting MEK, a central node in this pathway, this compound offers a rational therapeutic strategy to counteract such resistance mechanisms.
Quantitative Data from Clinical Studies
While direct clinical data on this compound's efficacy in overcoming acquired resistance to other targeted therapies is still emerging, its performance in pancreatic ductal adenocarcinoma (PDAC), a notoriously treatment-resistant cancer, highlights its potential. The following tables summarize key data from the Phase 2a trial of this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP) in first-line PDAC.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) Data for this compound in First-Line Pancreatic Cancer
| Metric | This compound (320 mg) + mGnP (n=34) | Standard of Care (GnP) Benchmark | Data Cutoff |
| 6-Month OS Rate | 94% (95% CI, 77%-98%)[10][11] | 67%[11][12] | May 26, 2025 |
| 9-Month OS Rate | 86%[8][13] | ~47%[12] | August 26, 2025 |
| 6-Month PFS Rate | 72% (95% CI, 50%-85%)[10][11] | 44%[10][11] | May 26, 2025 |
| 9-Month PFS Rate | 53%[8] | ~29% | August 26, 2025 |
| Median OS | Not yet reached[10][11] | - | August 26, 2025 |
| Median PFS | Not yet reached[10][11] | - | August 26, 2025 |
Table 2: Response Rates for this compound in First-Line Pancreatic Cancer
| Metric | This compound (240mg & 320mg) + mGnP (n=36) | Standard of Care (GnP) Benchmark | Data Cutoff |
| Overall Response Rate (ORR) | 39%[9][10][11] | 23%[9][11] | May 26, 2025 |
| Disease Control Rate (DCR) | 81%[9][10][11] | 48%[9][11] | May 26, 2025 |
Signaling Pathway and Mechanism of Action
This compound's novel "deep cyclic inhibition" is hypothesized to be effective against acquired resistance by providing strong, intermittent suppression of the MAPK pathway. This may prevent the sustained signaling feedback loops that can lead to resistance with continuous inhibition.
Experimental Protocols
The following protocols provide a framework for investigating this compound's potential to overcome acquired resistance in preclinical models.
Protocol 1: Generation of Targeted Therapy-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a targeted therapy, which can then be used to test the efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-9 for EGFR-mutant NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Targeted therapy agent (e.g., Osimertinib)
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates (6-well, 96-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine Initial Drug Sensitivity (IC50):
-
Plate cells in a 96-well plate at an appropriate density.
-
Treat with a serial dilution of the targeted agent (e.g., Osimertinib) for 72 hours.
-
Measure cell viability to determine the IC50 value.
-
-
Generate Resistant Clones (Dose Escalation):
-
Culture parental cells in the targeted agent at a concentration equal to their IC50.
-
Continuously culture the cells, replacing the drug-containing medium every 3-4 days.
-
Once cells resume normal proliferation, gradually increase the drug concentration in a stepwise manner.
-
This process may take several months. The goal is to establish a cell population that can proliferate in the presence of a high concentration of the targeted agent (e.g., 1-2 µM Osimertinib).
-
-
Confirm Resistance:
-
Perform a cell viability assay on the newly generated resistant cell line and the parental line with the targeted agent.
-
A significant rightward shift in the dose-response curve for the resistant line confirms the acquired resistance phenotype.
-
Protocol 2: Evaluating this compound in Acquired Resistance Models
This protocol outlines the steps to assess whether this compound can inhibit the growth of cancer cells that have developed resistance to another targeted therapy.
Materials:
-
Parental and resistant cell lines (from Protocol 1)
-
Complete cell culture medium
-
Targeted therapy agent (e.g., Osimertinib)
-
This compound
-
Cell viability assay reagent
-
Reagents for Western blotting (lysates, antibodies for p-ERK, total ERK, etc.)
Methodology:
-
Cell Viability Assays:
-
Plate both parental and resistant cells in 96-well plates.
-
Treat cells with increasing concentrations of:
-
This compound alone.
-
The original targeted agent alone.
-
A combination of this compound and the targeted agent.
-
-
Incubate for 72 hours and measure cell viability. Compare the IC50 values of this compound between parental and resistant lines.
-
-
Western Blot Analysis:
-
Plate resistant cells and treat with the targeted agent, this compound, or the combination for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of key MAPK pathway proteins (e.g., p-ERK).
-
Evaluate if this compound can suppress MAPK signaling in cells that are resistant to the primary targeted therapy.
-
-
Colony Formation Assay:
-
Plate a low number of resistant cells in 6-well plates.
-
Treat with this compound, the targeted agent, or the combination at a fixed concentration.
-
Allow cells to grow for 10-14 days, then stain and count the colonies to assess long-term anti-proliferative effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening compounds against acquired resistance models.
Conclusion
This compound's unique mechanism of deep cyclic inhibition of the MAPK pathway presents a promising strategy for addressing acquired resistance to targeted therapies. The protocols and data presented here offer a foundational resource for researchers to explore the potential of this compound in various preclinical models of drug resistance. The encouraging survival and response data from its clinical trials in pancreatic cancer underscore its potential to make a significant impact in hard-to-treat malignancies.[8][10][11][13] Further investigation into its application for overcoming acquired resistance is warranted.
References
- 1. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letswinpc.org [letswinpc.org]
- 8. targetedonc.com [targetedonc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. targetedonc.com [targetedonc.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Immuneering to Announce Updated Overall Survival Data from Phase 2a Clinical Trial of this compound + mGnP in First-Line Pancreatic Cancer Patients on September 25 | Immuneering Corporation [ir.immuneering.com]
- 13. rarecancernews.com [rarecancernews.com]
Troubleshooting & Optimization
Troubleshooting Atebimetinib solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atebimetinib in their experiments. The following information is designed to address common issues, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IMM-1-104) is an orally bioavailable, once-daily, novel MEK inhibitor.[1][2] It targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key signaling pathway involved in cell proliferation, differentiation, and survival.[1][3] Specifically, this compound inhibits MEK1 and MEK2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2.[4][5] By blocking this pathway, this compound can inhibit the growth of cancer cells.[1] What sets this compound apart is its "deep cyclic inhibition" approach. This involves a pulsatile inhibition of the MAPK pathway, which is thought to allow healthy cells to recover while still effectively suppressing tumor growth, potentially leading to improved tolerability and durability of response.[6][7]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound.[8][9] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment like cell culture media, the compound can "crash out" or precipitate.[8][10] The primary reasons for this include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.[9]
-
"Salting Out" Effect: The rapid change in solvent polarity upon dilution can cause the compound to aggregate and precipitate.[8]
-
High Final Concentration: The desired experimental concentration may exceed this compound's solubility limit in the specific cell culture medium.[10]
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[9]
-
Temperature: Adding a room temperature stock solution to cold media can decrease solubility.[10]
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[11] It is advisable to use anhydrous, high-purity DMSO to avoid moisture absorption, which can negatively impact solubility.[5]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v).[8][9] However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[12]
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Can be heated gently to aid dissolution.[11] |
| Water | Practically Insoluble | [9] |
| Ethanol | Sparingly Soluble | [9] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Variable, generally low | Solubility is dependent on media composition, serum concentration, and final DMSO concentration. Precipitation is common at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 0.5 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate briefly in a water bath or warm gently (not exceeding 40°C) to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[10]
-
Intermediate Dilution (Recommended): To minimize precipitation, it is highly recommended to perform an intermediate dilution step.
-
Dilute the 10 mM DMSO stock solution into a small volume of pre-warmed complete media to create an intermediate stock (e.g., 100 µM).
-
Mix this intermediate stock gently but thoroughly.
-
-
Final Dilution: Add the appropriate volume of the intermediate stock solution to your culture plates containing cells and media to achieve the desired final concentration.
-
Direct Dilution (Use with Caution): If preparing a working solution directly, add the small volume of the 10 mM DMSO stock dropwise into the pre-warmed media while gently swirling the media.[10] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Troubleshooting Workflow
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rarecancernews.com [rarecancernews.com]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Atebimetinib precipitation in cell culture and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Atebimetinib in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as IMM-1-104) is an oral, small-molecule inhibitor of MEK1 and MEK2 kinases.[1] As a key component of the RAS-RAF-MEK-ERK signaling pathway, MEK inhibition by this compound can block downstream signaling that is often hyperactivated in various cancers, leading to reduced tumor cell proliferation and survival.[2][3] this compound is a "deep cyclic inhibitor," designed for a pulsatile inhibition of the MAPK pathway, which may enhance its durability and tolerability.[2][4]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO). Specific solubility data is provided in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (197.41 mM) | May require sonication to fully dissolve.[5][6] |
Q3: I observed a precipitate after diluting my this compound DMSO stock into cell culture medium. What is the cause and how can I prevent it?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. This occurs when the concentration of this compound in the final solution exceeds its solubility limit in the aqueous environment. The following troubleshooting guide provides detailed steps to prevent this.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates upon addition to cell culture medium.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility. Lower the final working concentration if experimentally feasible. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. |
| Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.[7][8] | |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. |
| Solution: Always use cell culture medium that has been pre-warmed to 37°C when preparing your working solutions.[9] | |
| Final DMSO Concentration is Too Low | While high DMSO concentrations are toxic to cells, a sufficient final concentration can help maintain the solubility of hydrophobic compounds. |
| Solution: Ensure the final DMSO concentration is as high as your cells can tolerate without affecting viability (typically ≤ 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments.[7] | |
| Suboptimal Mixing | Inadequate mixing can lead to localized high concentrations of this compound, promoting precipitation. |
| Solution: Add the this compound stock solution (or intermediate dilution) dropwise to the cell culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
A. Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to dissolve the powder completely. If needed, sonicate the solution briefly in a water bath.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
B. Preparation of a 10 µM this compound Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Intermediate Dilution (1:10): Add 2 µL of the 10 mM stock solution to 18 µL of pre-warmed complete cell culture medium. Gently vortex to mix. This creates a 1 mM intermediate solution.
-
Final Dilution (1:100): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. Gently vortex to mix.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: General Cell Viability (MTS) Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using an MTS assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Caption: this compound inhibits MEK in the RAS-RAF-MEK-ERK signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. letswinpc.org [letswinpc.org]
- 3. targetedonc.com [targetedonc.com]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
Optimizing Atebimetinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Atebimetinib (also known as IMM-1-104) for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable, allosteric dual inhibitor of MEK1 and MEK2, key protein kinases in the MAPK signaling pathway.[1] Its unique "deep cyclic inhibition" mechanism involves a short plasma half-life, which allows for pulsatile modulation of the MAPK pathway.[1][2][3][4] This approach is designed to shrink tumors more gradually and durably while minimizing the impact on healthy cells, potentially leading to improved tolerability.[2][4]
Q2: What is a good starting concentration range for this compound in cell culture?
A2: Based on preclinical studies using a humanized 3D tumor growth assay, a sensible starting point for determining the optimal concentration of this compound is to test a range from 0.1 µM to 10 µM. Tumor models are generally categorized as sensitive to this compound if they have an EC50 value of less than 1 µM, and intermediate if the EC50 is between 1 µM and 10 µM.[5]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium.
Q4: How does this compound's mechanism of "deep cyclic inhibition" impact in vitro experimental design?
A4: The "deep cyclic inhibition" of this compound is primarily characterized by its short half-life in vivo, allowing for periods of pathway recovery in healthy tissues.[1][6] While this pharmacokinetic property is most relevant for in vivo studies, for in vitro experiments, it underscores the potency of the compound during its presence in the culture. Standard incubation times (e.g., 24, 48, 72 hours) are appropriate for assessing its effects on cell viability and signaling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant inhibition of cell viability observed. | 1. The concentration of this compound is too low.2. The cell line is resistant to MEK inhibition.3. Insufficient incubation time. | 1. Increase the concentration range of this compound in your dose-response experiment.2. Confirm that your cell line has a constitutively active MAPK pathway (e.g., due to BRAF or RAS mutations).3. Extend the incubation time (e.g., up to 72 hours). |
| This compound precipitates in the cell culture medium. | 1. The final concentration of DMSO is too low to maintain solubility.2. The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration in the medium is at a non-toxic level (typically <0.5%).2. Prepare fresh dilutions from your DMSO stock for each experiment and add the drug to the medium with gentle mixing. |
| High levels of cytotoxicity are observed even at low concentrations. | 1. The cell line is extremely sensitive to MEK inhibition.2. Off-target effects of the compound.3. Solvent (DMSO) toxicity. | 1. Lower the concentration range of this compound in your experiments.2. Use a structurally different MEK inhibitor to confirm that the observed phenotype is due to on-target inhibition.3. Ensure your vehicle control (medium with the same final concentration of DMSO) does not show significant toxicity. |
| Western blot shows no decrease in phosphorylated ERK (p-ERK). | 1. The concentration of this compound is insufficient to inhibit MEK.2. The cells were not treated for a sufficient amount of time.3. Issues with the Western blot protocol (e.g., antibody quality, transfer efficiency). | 1. Increase the concentration of this compound.2. Optimize the treatment time; for signaling pathway analysis, shorter incubation times (e.g., 1-6 hours) are often sufficient.3. Troubleshoot your Western blot protocol, including testing your antibodies and ensuring efficient protein transfer. |
Data Presentation
Table 1: this compound (IMM-1-104) Properties
| Property | Value | Source |
| Target | MEK1 and MEK2 | [1] |
| Mechanism of Action | Allosteric dual MEK inhibitor; Deep Cyclic Inhibition | [1][2][3][4] |
| Solubility | Soluble in DMSO |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Suggested Concentration Range | Notes |
| Initial Dose-Response (Cell Viability) | 0.1 µM - 10 µM | To determine the EC50 in your cell line of interest. |
| Signaling Pathway Analysis (e.g., Western Blot for p-ERK) | 0.1 µM - 1 µM | A lower concentration range is often sufficient to observe effects on signaling. |
Table 3: Preclinical Efficacy of this compound (IMM-1-104) in a 3D Tumor Growth Assay
| Tumor Model Sensitivity | EC50 Value |
| Sensitive | < 1 µM |
| Intermediate | 1 µM - 10 µM |
Data from a humanized, ECM-based 3D tumor growth assay (3D-TGA) across 52 tumor cell lines.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan (B1609692) crystal solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes how to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for the desired time (e.g., 1-6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK and normalize to the loading control.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
References
Potential off-target effects of Atebimetinib in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Atebimetinib in kinase assays.
Introduction to this compound
This compound (also known as IMM-1-104) is an investigational, orally administered dual MEK1/2 inhibitor.[1] It is designed to target the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently activated in a majority of pancreatic cancers and other solid tumors.[2][3] this compound operates through a novel mechanism termed "deep cyclic inhibition."[3][4] This approach involves a pulsatile inhibition of the MAPK pathway, allowing for a period of pathway recovery in healthy cells, which may lead to improved tolerability and durability of treatment compared to continuous inhibition.[5][6]
While this compound is designed for selectivity towards MEK1/2, all kinase inhibitors have the potential for off-target effects. This guide provides a framework for researchers to consider and investigate these potential effects in their own experimental settings.
Quantitative Data on Off-Target Effects
As of the latest available public information, a detailed kinase selectivity profile or a comprehensive list of off-target kinases for this compound has not been published. Researchers are encouraged to perform their own kinase profiling assays to determine the selectivity of this compound within their specific experimental context. The following table is a template that can be used to summarize findings from such assays.
Table 1: Template for Summarizing this compound Kinase Profiling Data
| Kinase Target | IC50 / Ki (nM) | Assay Type | Experimental Conditions (e.g., ATP concentration) | Notes |
| MEK1 (intended target) | ||||
| MEK2 (intended target) | ||||
| Potential Off-Target 1 | ||||
| Potential Off-Target 2 | ||||
| ... |
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Question 1: My results show inhibition of a kinase that is not a known target of this compound. How can I validate this potential off-target effect?
Answer:
An unexpected inhibitory effect on a kinase requires systematic validation. Here is a suggested workflow:
-
Confirm the initial result: Repeat the kinase assay with a fresh dilution of this compound to rule out experimental error.
-
Determine the potency: Perform a dose-response curve to calculate the IC50 value for the unexpected kinase. This will help you understand the concentration at which the off-target inhibition occurs.
-
Use an orthogonal assay: Employ a different assay format to confirm the finding. For example, if the initial hit was from a biochemical assay, try to validate it in a cell-based assay that measures the phosphorylation of a known substrate of the potential off-target kinase.
-
Consider the experimental conditions: The concentration of ATP in a kinase assay can influence the apparent potency of an inhibitor. If possible, perform the assay at the physiological ATP concentration for the kinase .
-
Compare with known selective inhibitors: If available, use a known selective inhibitor of the potential off-target kinase as a positive control to ensure your assay is performing as expected.
Question 2: I am observing unexpected phenotypic effects in my cell-based assays that do not seem to be solely explained by MEK inhibition. Could this be due to off-target effects?
Answer:
Yes, unexpected cellular phenotypes can be a result of off-target kinase inhibition. To investigate this:
-
Phenocopy with a known inhibitor: Try to replicate the unexpected phenotype using a well-characterized inhibitor of the suspected off-target kinase.
-
Rescue experiment: If the suspected off-target has a known downstream signaling pathway, attempt to "rescue" the phenotype by overexpressing a downstream component or providing a downstream signaling molecule.
-
Knockdown/Knockout studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype is recapitulated, it provides strong evidence for the involvement of that kinase.
-
Dose-response correlation: Correlate the dose-response of the unexpected phenotype with the dose-response of the inhibition of the suspected off-target kinase. A strong correlation suggests a causal link.
Question 3: How can I proactively screen for potential off-target effects of this compound in my experimental system?
Answer:
A proactive approach to identifying off-target effects is crucial for robust experimental design.
-
Kinome-wide screening: The most comprehensive approach is to screen this compound against a large panel of kinases (a "kinome scan"). Several commercial services offer this.
-
In silico prediction: Computational methods can predict potential off-target kinases based on the chemical structure of this compound and the ATP-binding sites of various kinases. These predictions should always be validated experimentally.
-
Literature review: Although specific data for this compound is limited, reviewing the off-target profiles of other MEK inhibitors can provide clues about potential cross-reactivities with structurally similar kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of MEK1 and MEK2, which are key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK, thereby inhibiting downstream signaling that promotes cell proliferation and survival in cancer cells with an activated MAPK pathway.[7]
Q2: What is "deep cyclic inhibition" and how does it relate to off-target effects?
A2: "Deep cyclic inhibition" is a therapeutic strategy where the drug deeply suppresses its target pathway for a limited duration, followed by a period of drug clearance that allows the pathway to recover in healthy cells.[5][6] This pulsatile modulation is designed to improve the therapeutic window by minimizing the impact on normal tissues.[3] While this approach is primarily aimed at improving tolerability related to on-target effects, a favorable pharmacokinetic profile with a short half-life could also potentially reduce the sustained inhibition of any low-potency off-targets.[7]
Q3: How does the selectivity of this compound compare to other MEK inhibitors?
A3: While this compound is described as a MEK inhibitor, publicly available data directly comparing its kinase selectivity profile to other MEK inhibitors is not available. Researchers should assume that, like other kinase inhibitors, this compound may have off-target activities that need to be characterized in their specific experimental system.
Q4: What are the implications of potential off-target effects for my research?
Visualizations
Caption: Targeted MAPK signaling pathway of this compound.
Caption: Experimental workflow for kinase inhibitor profiling.
References
Atebimetinib Resistance Mechanisms: A Technical Support Center
Welcome to the Technical Support Center for investigating mechanisms of resistance to Atebimetinib. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research on this compound.
This compound is a novel, oral, once-daily MEK inhibitor that utilizes a unique mechanism of "deep cyclic inhibition."[1][2][3] This approach is designed to pulse quicker than tumor reaction times, aiming to shrink tumors more durably and with better tolerability than traditional MEK inhibitors that employ sustained inhibition.[4] The intermittent, deep suppression of the MAPK pathway is intended to prevent or delay the development of resistance mechanisms commonly seen with other targeted therapies.[2][5][6]
While this compound's design aims to outpace resistance, the dynamic nature of cancer biology means that resistance can still potentially emerge.[6] This guide provides a framework for investigating these potential resistance mechanisms in your experimental models.
Frequently Asked Questions (FAQs)
Here are some common questions researchers may have when studying this compound resistance:
1. My cancer cell line is showing innate resistance to this compound. What are the potential underlying mechanisms?
Innate resistance to MEK inhibitors can be multifactorial. Some potential mechanisms include:
-
Presence of bypass signaling pathways: Cancer cells may have pre-existing activation of alternative survival pathways (e.g., PI3K/Akt/mTOR) that can circumvent the effects of MEK inhibition.
-
Mutations in the MAPK pathway: While this compound targets MEK, mutations in genes upstream (e.g., KRAS, BRAF) or downstream of MEK could potentially confer resistance.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]
2. I have generated a cell line with acquired resistance to this compound. What are the likely mechanisms of resistance?
Acquired resistance to targeted therapies often involves the cancer cells adapting to the selective pressure of the drug. Potential mechanisms for acquired resistance to a MEK inhibitor like this compound include:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations in MEK1/2 that prevent drug binding, amplification of upstream activators like KRAS or BRAF, or feedback activation of the pathway.
-
Activation of bypass signaling pathways: Similar to innate resistance, the cells may upregulate parallel survival pathways such as the PI3K/Akt/mTOR or STAT3 pathways.
-
Phenotypic changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various cancer therapies.
3. How can I experimentally model the "deep cyclic inhibition" of this compound in my cell culture experiments?
To mimic the pulsatile dosing of this compound in vitro, you can perform drug washout experiments. This involves treating the cells with this compound for a defined period (e.g., a few hours), followed by washing the cells with fresh media to remove the drug. This cycle can be repeated to simulate the in vivo dosing schedule.
4. What are some key proteins I should analyze via Western blot to investigate resistance?
When investigating resistance to a MEK inhibitor, it is crucial to assess the phosphorylation status of key proteins in the MAPK and other relevant pathways. Consider analyzing:
-
MAPK Pathway: p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2, BRAF, KRAS
-
PI3K/Akt Pathway: p-Akt, total Akt, p-mTOR, total mTOR
-
Other potential markers: STAT3, AXL, EMT markers (E-cadherin, N-cadherin, Vimentin)
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays with this compound.
-
Possible Cause: Drug stability and activity.
-
Solution: Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh drug dilutions for each experiment from a stock solution.
-
-
Possible Cause: Cell seeding density and confluency.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Avoid letting cells become over-confluent, as this can affect their response to treatment.
-
-
Possible Cause: Assay timing.
-
Solution: The effects of MEK inhibition on cell viability may not be immediate. Perform time-course experiments to determine the optimal endpoint for your cell line (e.g., 48, 72, 96 hours).
-
Problem: Difficulty in generating an this compound-resistant cell line.
-
Possible Cause: Insufficient drug concentration or treatment duration.
-
Solution: Start with a dose-response curve to determine the IC50 of this compound in your parental cell line. Begin the resistance induction protocol with a concentration around the IC20-IC30 and gradually increase the concentration as the cells adapt. This process can take several months.
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Some cell lines may be less prone to developing resistance. Consider using a different cell line or a co-culture model to better represent tumor heterogeneity.
-
Quantitative Data Summary
The following tables summarize the clinical trial data for this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP) in first-line pancreatic cancer patients.
Table 1: Overall Survival (OS) Data
| Timepoint | This compound + mGnP OS Rate | Standard of Care (SOC) OS Rate |
| 6 Months | 94%[3][8][9] | 67%[3][8] |
| 9 Months | 86%[3][4] | ~47%[3][4] |
Table 2: Progression-Free Survival (PFS) Data
| Timepoint | This compound + mGnP PFS Rate | Standard of Care (SOC) PFS Rate |
| 6 Months | 72%[5] | ~44% |
| 9 Months | 53%[3][4] | ~29%[3][4] |
Table 3: Response Rates
| Metric | This compound + mGnP |
| Overall Response Rate (ORR) | 39%[8] |
| Disease Control Rate (DCR) | 81%[8] |
Experimental Protocols
1. Protocol for Generating Drug-Resistant Cell Lines
-
Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Subculture: Monitor the cells for signs of growth. When the cells reach 70-80% confluency, subculture them into fresh media containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture media.
-
Characterize Resistant Cells: After several months of continuous culture with increasing concentrations of this compound, the resulting cell population should be characterized to confirm resistance. This can be done by comparing the IC50 of the resistant line to the parental line.
2. Protocol for Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations and time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: MAPK signaling pathway with this compound inhibition and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. onclive.com [onclive.com]
- 2. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 3. letswinpc.org [letswinpc.org]
- 4. onclive.com [onclive.com]
- 5. The MEK effect on cancer — a slow and steady approach to drug resistance | PharmaVoice [pharmavoice.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Immuneering Corporation to Release Updated Overall Survival Data for this compound in First-Line Pancreatic Cancer Patients Ahead of Schedule [quiverquant.com]
Atebimetinib stability in DMSO and culture medium
Welcome to the technical support center for Atebimetinib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is typically supplied as a powder. For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO).
-
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution, but the impact on stability should be validated.
-
Aliquot the stock solution into single-use, tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[1][2]
-
Q2: What is the recommended storage condition for this compound stock solutions?
A2: For long-term stability, it is recommended to store aliquots of this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles as this can degrade the compound.[2][3][4]
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous culture medium. What should I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to minimize cytotoxicity.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions with thorough mixing at each step.[5]
-
Pre-warm Medium: Gently pre-warm the culture medium to 37°C before adding the this compound stock solution.
-
Increase Mixing: Pipette up and down gently or swirl the plate immediately after adding the compound to the medium to ensure rapid and uniform distribution.
-
Consider Alternative Solvents: While DMSO is common, other solvents like ethanol (B145695) might be suitable, but their compatibility with your cell line must be verified.[6]
This compound Stability
Q4: How stable is this compound in DMSO and cell culture medium?
A4: While specific public stability data for this compound is limited, the stability of small molecules in solution is influenced by factors such as the solvent, storage temperature, light exposure, and the presence of water.[3][7] The following tables provide illustrative stability data based on general observations for similar small molecules. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Temperature | Time (Weeks) | Remaining Compound (%) |
| Room Temperature | 1 | >98% |
| 4°C | 4 | >99% |
| -20°C | 26 | >99% |
| -80°C | 52 | >99% |
Note: This is hypothetical data for illustrative purposes. Stability can be compound-specific.
Table 2: Illustrative Stability of this compound (10 µM) in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C
| Incubation Time (Hours) | Remaining Compound (%) |
| 0 | 100% |
| 2 | ~95% |
| 6 | ~85% |
| 24 | ~60% |
| 48 | ~40% |
Note: This is hypothetical data. Degradation in culture medium can be due to chemical instability, metabolism by cells (if present), and non-specific binding to plasticware.[1]
Experimental Protocols
Protocol 2: Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in either DMSO or cell culture medium.
-
Preparation of Samples:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO or 10 µM in culture medium).
-
Dispense aliquots of the solution into appropriate tubes for each time point and storage condition to be tested.
-
-
Incubation:
-
Store the samples under the desired conditions (e.g., 37°C for culture medium, or various temperatures for DMSO stocks).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for culture medium; or weekly/monthly for DMSO stocks), take a sample.
-
For samples in culture medium, it may be necessary to perform an extraction (e.g., with acetonitrile (B52724) or methanol) to precipitate proteins and extract the compound.
-
The "time 0" sample serves as the baseline (100%).
-
-
Analysis:
-
Data Interpretation:
-
Calculate the percentage of the remaining compound at each time point relative to the time 0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability.
This compound is an inhibitor of MEK (Mitogen-activated protein kinase kinase) in the MAPK signaling pathway.[9][10][11][12][13] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rarecancernews.com [rarecancernews.com]
- 13. bioxconomy.com [bioxconomy.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atebimetinib in animal models. The information is designed to offer practical guidance on identifying, monitoring, and managing potential toxicities to ensure animal welfare and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational, orally administered, dual MEK1/2 inhibitor.[1] It operates through a novel mechanism known as "deep cyclic inhibition," which involves pulsatile modulation of the MAPK signaling pathway.[1][2] This approach is designed to induce sustained tumor suppression while minimizing the impact on healthy cells, thereby enhancing durability and tolerability.[1]
Q2: What is the rationale behind the "deep cyclic inhibition" of this compound?
A2: Traditional MEK inhibitors employ continuous inhibition of the MAPK pathway, which can lead to treatment resistance and toxicities in healthy tissues.[2] this compound's deep cyclic inhibition, characterized by a short half-life of approximately two hours with once-daily dosing, allows for a temporary but profound suppression of the pathway in tumor cells, followed by a recovery period for healthy tissues.[3] This pulsatile action is intended to limit adaptive resistance in cancer cells and improve the overall safety and tolerability of the treatment.[3]
Q3: What are the expected toxicities of this compound in animal models based on its drug class?
A3: While specific preclinical toxicity data for this compound is not extensively published, toxicities can be anticipated based on the known class effects of MEK inhibitors. These commonly affect tissues with high cell turnover. Expected toxicities include dermatological (e.g., rash, alopecia), gastrointestinal (e.g., diarrhea, weight loss), and ocular (e.g., blurred vision) adverse events.[4][5]
Q4: How does the tolerability of this compound compare to other MEK inhibitors in preclinical studies?
A4: Preclinical data suggests that this compound has a favorable tolerability profile that is consistently observed across various animal models. Head-to-head animal studies have indicated that this compound demonstrates superior activity and tolerability compared to other FDA-registered MEK inhibitors.
Troubleshooting Guides
Dermatological Toxicities
Issue: Animals are developing skin rash, alopecia, or dermatitis after this compound administration.
Monitoring:
-
Conduct daily visual inspections of the skin and fur.
-
Document the onset, progression, and severity of any lesions using a standardized scoring system.
-
Note any signs of scratching or discomfort.
Management:
-
For mild to moderate rashes, ensure the animal's bedding is clean and dry to prevent secondary infections.
-
Consider the use of topical emollients to soothe irritated skin, ensuring they are non-toxic if ingested by the animals.
-
For severe or persistent dermatological toxicities, a dose reduction or temporary cessation of this compound treatment may be necessary.
-
Provide supportive care, such as ensuring easy access to food and water, for animals experiencing significant discomfort.
Gastrointestinal Toxicities
Issue: Animals are experiencing diarrhea and/or weight loss following this compound administration.
Monitoring:
-
Monitor body weight and fecal consistency daily.
-
Record food and water intake, particularly if weight loss is observed.
-
Assess for signs of dehydration, such as decreased skin turgor or sunken eyes.
Management:
-
Ensure ad libitum access to fresh drinking water to prevent dehydration.
-
Supplement with hydrogel packs if necessary.
-
Provide a highly palatable and easily digestible diet to encourage food intake.
-
For persistent or severe diarrhea, consider a dose reduction or temporary interruption of treatment.
-
Consult with veterinary staff for supportive care options, which may include subcutaneous fluid administration.
Ocular Toxicities
Issue: Animals are exhibiting signs of ocular abnormalities, such as squinting, excessive tearing, or cloudy cornea.
Monitoring:
-
Perform daily visual inspections of the animals' eyes.
-
Note any changes in appearance or signs of visual impairment.
-
For more detailed assessments, consult with veterinary staff for ophthalmological examinations.
Management:
-
Ocular toxicities associated with MEK inhibitors are generally considered a class effect and are often mild and self-limiting.[6]
-
For mild cases, continue to monitor closely.
-
If toxicities are severe, persistent, or appear to cause distress, a dose interruption or reduction should be considered.[6]
-
It is recommended to conduct baseline ophthalmologic evaluations prior to initiating MEK inhibitor therapy in longer-term studies.[6]
Data Presentation
Table 1: Summary of Potential this compound-Related Toxicities in Animal Models (Based on MEK Inhibitor Class Effects)
| Toxicity Class | Specific Finding | Potential Animal Model(s) |
| Dermatological | Skin rash, alopecia, dermatitis | Mice, Rats, Dogs |
| Gastrointestinal | Diarrhea, weight loss, decreased appetite | Mice, Rats, Dogs |
| Ocular | Blurred vision, serous retinopathy | Rats, Dogs, Monkeys |
| Hematological | Anemia, neutropenia | Mice, Rats, Dogs |
Note: This table is based on the general class effects of MEK inhibitors. The specific toxicities and susceptible animal models for this compound may vary.
Experimental Protocols
Protocol: General Monitoring and Management of Potential Toxicities
-
Baseline Assessment: Before initiating this compound treatment, perform a thorough health assessment of each animal, including body weight, complete blood count (CBC), and a visual inspection of the skin, fur, and eyes. For long-term studies, a baseline ophthalmological exam is recommended.
-
Daily Monitoring:
-
Observe each animal for changes in behavior, activity level, posture, and grooming.
-
Visually inspect the skin and fur for any abnormalities.
-
Check for changes in fecal consistency.
-
Ensure ad libitum access to food and water and monitor consumption.
-
-
Weekly Monitoring:
-
Record the body weight of each animal at least twice a week.
-
Perform a more detailed physical examination.
-
-
Toxicity Management:
-
If a mild toxicity is observed, continue dosing and increase monitoring frequency.
-
For moderate toxicities, consider a dose reduction.
-
For severe or intolerable toxicities, withhold this compound treatment until the toxicity resolves to a mild grade. Treatment may be resumed at a reduced dose.
-
If a severe toxicity recurs after dose reduction, consider permanent discontinuation for that animal.
-
Consult with veterinary staff for appropriate supportive care for any observed toxicities.
-
-
Data Collection: Meticulously document all observations, including the onset, duration, and severity of toxicities, as well as all management interventions.
Mandatory Visualization
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for managing this compound-related toxicities in animal models.
References
- 1. targetedonc.com [targetedonc.com]
- 2. letswinpc.org [letswinpc.org]
- 3. immuneering.com [immuneering.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Atebimetinib's hygroscopic properties
Welcome to the Technical Support Center for Atebimetinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic properties of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of solid this compound appears clumpy and difficult to weigh accurately. What is happening?
A1: This is a common sign of moisture absorption due to the hygroscopic nature of this compound. When exposed to ambient air, the powder readily takes up water, leading to clumping, increased weight, and potential degradation. This can significantly impact the accuracy of your concentration calculations for solutions.
Troubleshooting Steps:
-
Minimize Exposure: Only open the vial in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
-
Work Quickly: Have all necessary tools and reagents ready to minimize the time the vial is open.
-
Proper Storage: Ensure the vial is always tightly sealed and stored in a desiccator with a functioning desiccant.
-
Pre-weighing Preparation: If clumping has already occurred, you may need to gently break up the clumps with a clean, dry spatula inside a controlled environment before weighing. Be aware that the material has already been exposed to moisture, which may affect its properties. For critical experiments, using a fresh, unopened vial is recommended.
Q2: I'm concerned about the stability of my this compound stock solution. How does its hygroscopicity affect solutions?
A2: While the primary concern with hygroscopicity is with the solid form, moisture can also impact solution stability. If the solid material has absorbed water before dissolution, the final concentration of your stock solution will be lower than calculated. Additionally, the presence of water can potentially accelerate hydrolytic degradation over time, although specific data on this compound's hydrolysis rates are not publicly available. One supplier notes that hygroscopic DMSO can significantly impact the solubility of the product and recommends using newly opened DMSO.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Prepare stock solutions using high-purity, anhydrous solvents (e.g., DMSO) to minimize water content.
-
Aliquot and Store: After preparation, aliquot the stock solution into single-use volumes and store them in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Fresh is Best: For highly sensitive assays, preparing fresh solutions from a properly stored solid is the best practice.
Q3: What are the ideal storage conditions for solid this compound?
A3: To maintain the integrity of solid this compound, it should be stored under controlled, dry conditions.
Recommended Storage Conditions:
-
Temperature: As recommended by the supplier, typically -20°C for long-term storage (up to 3 years).
-
Atmosphere: Store in a desiccator containing a desiccant (e.g., silica (B1680970) gel) to maintain a low-humidity environment.
-
Container: Keep the compound in its original vial with the cap tightly sealed. The use of additional sealing, such as Parafilm®, can provide an extra barrier against moisture ingress.
Q4: How can I quantitatively assess the hygroscopicity of my batch of this compound?
A4: A standard method for quantifying hygroscopicity is Dynamic Vapor Sorption (DVS) analysis.[1][2][3][4][5] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting data is plotted as a moisture sorption isotherm, which shows the equilibrium moisture content at each RH level. While specific public data for this compound is unavailable, the general procedure is well-established.
Data Presentation: Hygroscopicity Classification
While specific quantitative data for this compound is not publicly available, the European Pharmacopoeia provides a general classification system for hygroscopicity based on the percentage increase in mass after 24 hours of exposure to 80% relative humidity at 25°C. This table can be used as a general guideline for classifying materials.
| Hygroscopicity Classification | Mass Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of water uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake. This compound likely falls into this category. |
| Very hygroscopic | ≥ 15% | Very high affinity for water, may begin to deliquesce (dissolve in absorbed water). |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling Solid this compound
This protocol outlines the best practices for handling solid this compound to minimize moisture exposure.
1. Environment Preparation:
- Perform all manipulations of solid this compound within a glove box or a controlled humidity chamber with a relative humidity (RH) below 40%.
- If a controlled environment is unavailable, work quickly in a clean, draft-free area and keep the stock vial in a desiccator until the moment of use.
2. Weighing Procedure:
- Allow the vial of this compound to equilibrate to room temperature inside the desiccator before opening to prevent condensation.
- Use a pre-cleaned, dry spatula for transferring the powder.
- Tare a clean weighing vessel on an analytical balance.
- Quickly transfer the desired amount of this compound to the weighing vessel and record the mass.
- Immediately and tightly seal the stock vial and return it to the desiccator for storage.
3. Solution Preparation:
- Add the weighed this compound to a suitable vial.
- Add the appropriate volume of anhydrous solvent (e.g., newly opened DMSO) to achieve the desired concentration.
- Vortex or sonicate as needed to ensure complete dissolution.
Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
This protocol describes a typical DVS experiment to generate a moisture sorption-desorption isotherm.[1][2][3][4][5]
1. Sample Preparation:
- Place 5-10 mg of this compound powder into the DVS sample pan.
2. Instrument Setup (Example Parameters):
- Temperature: 25°C
- Carrier Gas: Nitrogen
- Initial Drying: Hold the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).
3. Sorption (Adsorption) Phase:
- Increase the RH in steps of 10% from 0% to 90%.
- At each step, allow the sample mass to equilibrate before proceeding to the next RH level.
4. Desorption Phase:
- Decrease the RH in steps of 10% from 90% back down to 0%.
- Allow the sample mass to equilibrate at each step.
5. Data Analysis:
- Plot the percentage change in mass (water uptake) on the y-axis against the relative humidity (%) on the x-axis for both the sorption and desorption phases. This graph is the moisture sorption isotherm.
- Analyze the isotherm to determine the extent of water uptake and to observe any hysteresis, which can provide insights into the physical stability of the material.
Mandatory Visualizations
Signaling Pathway
This compound is a MEK inhibitor, targeting a key component of the MAPK/ERK signaling pathway, which is frequently activated in various cancers.
References
- 1. news-medical.net [news-medical.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. tainstruments.com [tainstruments.com]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
Avoiding Atebimetinib degradation during storage
Welcome to the technical support center for Atebimetinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation during storage and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).
Q2: How should I prepare and store this compound solutions?
A2: this compound can be dissolved in solvents such as DMSO for stock solutions. For in vivo studies, a common formulation involves a multi-solvent system, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include discoloration or changes in crystalline structure. For solutions, precipitation, color change, or the appearance of particulates can indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC, which may show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q4: What are the likely pathways of this compound degradation?
A4: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are susceptible to certain types of degradation. Potential degradation pathways for this compound could include:
-
Hydrolysis: The ester and sulfonamide functional groups in the this compound structure may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidative conditions.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - Supersaturation- Temperature fluctuations- Solvent evaporation | - Gently warm the solution and sonicate to redissolve the precipitate.- Store solutions at a consistent temperature.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a less concentrated stock solution if precipitation persists. |
| Loss of compound activity in cell-based assays | - Degradation of this compound in solution- Adsorption to plasticware | - Prepare fresh solutions before each experiment.- Use low-adsorption plasticware for solution preparation and storage.- Confirm the purity of the stored solution using HPLC. |
| Appearance of extra peaks in HPLC analysis | - Sample degradation- Contamination | - Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, non-optimal temperature).- Perform a forced degradation study to identify potential degradation products and their retention times.- Ensure the purity of solvents and proper cleaning of the HPLC system to rule out contamination. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment of this compound
This protocol provides a general method for assessing the stability of this compound. This method should be validated for your specific application.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution can be optimized, for example, starting with a low percentage of Mobile Phase B and gradually increasing it.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any impurity or degradation peaks.
-
The percentage of degradation can be calculated by comparing the peak area of this compound to the total peak area of all components.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a compound under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: this compound inhibits MEK in the MAPK signaling pathway.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Technical Support Center: Interpreting Unexpected Results in Atebimetinib Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Atebimetinib in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from other MEK inhibitors?
A1: this compound (also known as IMM-1-104) is an investigational, orally administered dual MEK1/2 inhibitor.[1] Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound is a "deep cyclic inhibitor" (DCI).[1][2][3] This means it is designed to profoundly inhibit the MAPK pathway for a short duration, followed by a period where the drug is cleared, allowing the pathway to function again. This "pulsatile" or "intermittent" inhibition is intended to prevent the adaptive resistance mechanisms that often develop in response to sustained MEK inhibition and to offer a better tolerability profile by allowing healthy cells to recover.[3][4][5]
Q2: I'm not seeing the expected level of cell death in my cancer cell line after this compound treatment. What could be the reason?
A2: There are several potential reasons for observing lower-than-expected cytotoxicity:
-
Intrinsic Resistance: The cell line's genetic background is a primary determinant of sensitivity. Cells lacking a clear dependency on the MAPK pathway (e.g., wild-type RAS/RAF) may be intrinsically resistant. The sensitivity to this compound has been shown to vary across tumor types, with preclinical data indicating higher sensitivity in melanoma models compared to pancreatic and lung cancer models.
-
Cytostatic vs. Cytotoxic Effects: MEK inhibitors, including this compound, can often be cytostatic (inhibit cell proliferation) rather than cytotoxic (induce cell death), particularly at lower concentrations or early time points. Your cell viability assay, which may measure metabolic activity (like an MTT assay), might show a reduction in signal that reflects a decrease in proliferation rather than widespread cell death.
-
Sub-optimal Drug Concentration or Treatment Duration: The effective concentration and duration of treatment can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Q3: After treating my cells with this compound, I observed an increase in phosphorylated ERK (p-ERK) levels by Western blot. Isn't a MEK inhibitor supposed to decrease p-ERK?
A3: This is a known phenomenon called paradoxical activation of the MAPK pathway. It is a critical, though seemingly counterintuitive, concept when working with RAF/MEK inhibitors.
-
Mechanism: In cells that are wild-type for BRAF but have upstream activation of the pathway (e.g., due to RAS mutations), some MEK inhibitors can promote the dimerization of RAF kinases (CRAF-BRAF heterodimers). This dimerization leads to a transactivation event that ultimately increases MEK and, subsequently, ERK phosphorylation, despite the presence of the inhibitor. This effect is particularly pronounced in KRAS-mutant cells.
-
Relevance to this compound: While this compound's "deep cyclic inhibition" is designed to mitigate some of the adaptive responses, the potential for paradoxical signaling, especially in RAS-mutant backgrounds, should be considered when interpreting results.
-
Troubleshooting: To confirm paradoxical activation, you can:
-
Verify the BRAF and RAS mutation status of your cell line.
-
Test a range of this compound concentrations; paradoxical activation is often dose-dependent.
-
Consider co-treatment with a RAF inhibitor to see if the effect is abrogated.
-
Q4: My cell line initially responded to this compound, but now it's showing signs of resistance. What are the common mechanisms of acquired resistance to MEK inhibitors?
A4: Acquired resistance to MEK inhibitors is a significant challenge and can occur through various mechanisms that reactivate the MAPK pathway or activate parallel survival pathways.[6][7] Common mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Acquired mutations: New mutations in genes upstream of MEK, such as NRAS or KRAS, can re-stimulate the pathway.
-
Gene amplification: Increased copy number of BRAF or other upstream activators can overwhelm the inhibitory effect of the drug.
-
BRAF splice variants: The expression of alternative splice forms of BRAF can lead to inhibitor-resistant dimers.
-
-
Activation of Bypass Pathways: Cells can adapt by upregulating parallel signaling pathways to maintain proliferation and survival. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as EGFR or MET, can provide an alternative route to activate the MAPK and/or PI3K pathways.
Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Assay Reagents | Some chemical compounds can directly interact with the reagents used in viability assays. For example, a compound might reduce the MTT reagent non-enzymatically or inhibit the luciferase enzyme in an ATP-based assay (e.g., CellTiter-Glo). Solution: Run a cell-free control where you add this compound to the assay medium without cells to check for direct effects on the assay reagents. |
| Sub-optimal Cell Seeding Density | If cells are seeded too sparsely, they may not proliferate well, masking the inhibitory effect of the drug. If seeded too densely, they may become confluent and stop dividing, again making it difficult to assess the anti-proliferative effect. Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth over the course of your experiment. |
| Inconsistent Incubation Times | The effects of MEK inhibition on cell viability are time-dependent. Inconsistent incubation times will lead to variable results. Solution: Standardize the incubation time with this compound across all experiments. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of the drug and affect cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
Issue 2: Weak or No Signal for Phospho-ERK (p-ERK) in Western Blot
| Potential Cause | Troubleshooting Steps |
| Low Basal p-ERK Levels | The cell line may have low intrinsic MAPK pathway activity, making it difficult to detect a decrease in p-ERK upon inhibitor treatment. Solution: If appropriate for your experimental question, consider stimulating the cells with a growth factor (e.g., EGF, FGF) for a short period before lysis to induce a robust, detectable p-ERK signal in your untreated control. |
| Phosphatase Activity | Phosphatases in the cell lysate can rapidly dephosphorylate p-ERK, leading to a loss of signal. Solution: Ensure that your lysis buffer is always fresh, kept on ice, and contains a potent cocktail of phosphatase inhibitors. Work quickly and keep samples cold throughout the protein extraction process. |
| Ineffective Antibody | The primary antibody against p-ERK may not be sensitive or specific enough, or the secondary antibody may be inappropriate. Solution: Validate your p-ERK antibody using a positive control (e.g., lysate from a growth factor-stimulated or BRAF-mutant cell line). Ensure you are using the correct secondary antibody that recognizes the species of your primary antibody. |
| Incorrect Blocking Buffer | For phospho-specific antibodies, using milk as a blocking agent can sometimes lead to high background because milk contains casein, a phosphoprotein. Solution: Try using 5% Bovine Serum Albumin (BSA) in TBST as your blocking buffer and for antibody dilutions. |
Data Presentation
Table 1: Comparative Efficacy of MEK Inhibitors in Preclinical Models
This table provides a summary of the half-maximal inhibitory concentration (IC50) values for the MEK inhibitor Trametinib (B1684009) across various cancer cell lines with different mutational backgrounds. This data can serve as a reference for expected potency in similar cell types when designing experiments with this compound.
| MEK Inhibitor | Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| Trametinib | HT-29 | Colorectal Cancer | BRAF V600E | 0.48[8] |
| Trametinib | COLO205 | Colorectal Cancer | BRAF V600E | 0.52[8] |
| Trametinib | A375 | Melanoma | BRAF V600E | - |
| Trametinib | MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | - |
| Trametinib | BxPC3 | Pancreatic Cancer | KRAS wild-type | - |
| Trametinib | Panc-1 | Pancreatic Cancer | KRAS G12D | - |
Note: Specific IC50 values for this compound are not widely available in the public domain but preclinical studies have shown sensitivity (IC50 < 1µM) in 62.5% of melanoma, 35.0% of pancreatic cancer, and 16.7% of lung cancer 3D tumor models.[9]
Table 2: Summary of Preclinical In Vivo Efficacy of this compound
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| In vivo model | This compound + Encorafenib | 89.8% - 95.2% | [9] |
| In vivo model | Binimetinib + Encorafenib | 73.7% | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions (or vehicle control) to the appropriate wells. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and/or a loading control like GAPDH or β-actin.
Mandatory Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disruption of CRAF-Mediated MEK Activation Is Required for Effective MEK Inhibition in KRAS Mutant Tumors - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. immuneering.com [immuneering.com]
Cell line-specific responses to Atebimetinib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Atebimetinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational, orally administered, dual MEK1/2 inhibitor that targets the MEK protein in the MAPK signaling pathway.[1][2] A key feature of this compound is its "deep cyclic inhibition" approach.[1][3][4][5][6] This means it is designed to deeply suppress the MAPK pathway for a few hours, followed by a complete release within a 24-hour period.[1] This pulsatile modulation aims to provide durable tumor control while allowing healthy cells to recover, potentially improving tolerability.[1][3][4]
Q2: In which cancer types is this compound being investigated?
This compound is being studied in various advanced solid tumors, with a significant focus on pancreatic cancer, particularly in combination with chemotherapy agents like gemcitabine (B846) and nab-paclitaxel.[6][7][8] The clinical trials primarily enroll patients with tumors harboring RAS mutations or exhibiting activation of the RAS/MAPK pathway.[6][7]
Q3: What is the rationale for the "deep cyclic inhibition" of this compound?
The "deep cyclic inhibition" strategy is designed to overcome some of the challenges associated with traditional, continuous MEK inhibition.[3][4] Continuous inhibition can lead to the development of treatment resistance and may be associated with toxicities due to the suppression of signaling in healthy cells.[3] By employing a pulsatile mechanism, this compound aims to shrink tumors more gradually but with more durable results, while potentially reducing side effects by allowing healthy cells to function more normally between doses.[3][4]
Q4: Are there known biomarkers that predict sensitivity to this compound?
As this compound targets the MAPK pathway, tumors with activating mutations in genes such as KRAS, NRAS, HRAS, or BRAF are the primary focus of clinical investigation.[5][7] However, the response to MEK inhibitors can be heterogeneous even within tumors harboring these mutations. The specific biomarker profile that precisely predicts sensitivity or resistance to this compound is a subject of ongoing research.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability or Resistance to this compound In Vitro
-
Potential Cause 1: Cell Line Intrinsic Resistance: Not all cell lines with RAS/MAPK pathway mutations are equally sensitive to MEK inhibition. Some cell lines may have intrinsic resistance mechanisms.
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the mutational status (e.g., KRAS, BRAF, NRAS) of your cell line through sequencing to ensure it is an appropriate model.
-
Consult Literature for Related MEK Inhibitors: Research the sensitivity of your chosen cell line to other MEK inhibitors. This can provide insights into potential resistance mechanisms.
-
Test a Panel of Cell Lines: If possible, test this compound across a panel of cell lines with different genetic backgrounds to identify sensitive and resistant models.
-
-
-
Potential Cause 2: Suboptimal Experimental Conditions: The observed resistance could be due to issues with the experimental setup.
-
Troubleshooting Steps:
-
Optimize Drug Concentration and Treatment Duration: Perform a dose-response matrix with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
Check Drug Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify Cell Health and Seeding Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.
-
-
-
Potential Cause 3: Acquired Resistance: Prolonged exposure to MEK inhibitors can lead to the development of acquired resistance.
-
Troubleshooting Steps:
-
Analyze Upstream Components: Perform western blot analysis to check for the amplification or increased activation of upstream signaling molecules like RAS or RAF in resistant cells compared to the parental line.
-
Investigate Bypass Pathways: Assess the activation status of parallel survival pathways, such as the PI3K/AKT pathway, which can be upregulated to compensate for MEK inhibition.
-
-
Issue 2: Unexpected Results in Western Blot Analysis of the MAPK Pathway
-
Potential Cause 1: Paradoxical ERK Activation: In some contexts, particularly in KRAS-mutant cell lines, MEK inhibitors can lead to a paradoxical increase in ERK phosphorylation at certain concentrations or time points. This is due to the relief of a negative feedback loop from ERK to RAF.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Western Blot: Treat cells with a range of this compound concentrations for various durations and probe for phosphorylated and total ERK, as well as phosphorylated and total MEK.
-
Analyze Upstream Kinase Activity: If paradoxical ERK activation is observed, consider assessing the activity of upstream kinases like CRAF.
-
-
-
Potential Cause 2: No Change in Downstream Target Phosphorylation:
-
Troubleshooting Steps:
-
Confirm this compound Activity: Before cell-based experiments, it is advisable to validate the activity of the inhibitor in a cell-free kinase assay if possible.
-
Optimize Western Blot Protocol: Ensure proper protein extraction with phosphatase inhibitors, accurate protein quantification, and appropriate antibody dilutions and incubation times.
-
Check for Total Protein Levels: Always probe for total protein levels (e.g., total ERK) to ensure that the lack of a phospho-signal is not due to a decrease in the total amount of the protein.
-
-
Data Presentation
Due to the limited availability of public preclinical data for this compound monotherapy across various cell lines, the following tables are illustrative examples based on typical responses observed with MEK inhibitors. Researchers should generate their own cell line-specific data.
Table 1: Illustrative IC50 Values for this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | BRAF Status | Illustrative IC50 (nM) |
| A549 | Lung | G12S | Wild-Type | 50 |
| HCT116 | Colon | G13D | Wild-Type | 25 |
| MIA PaCa-2 | Pancreatic | G12C | Wild-Type | 100 |
| BxPC-3 | Pancreatic | Wild-Type | Wild-Type | >1000 |
| A375 | Melanoma | Wild-Type | V600E | 5 |
| SK-MEL-2 | Melanoma | Wild-Type | Wild-Type | >1000 |
Table 2: Illustrative Pharmacodynamic Effects of this compound (100 nM) at 24 hours
| Cell Line | % Inhibition of p-ERK | % G1 Cell Cycle Arrest | % Apoptosis (Annexin V+) |
| A549 | 85 | 60 | 15 |
| HCT116 | 90 | 75 | 25 |
| MIA PaCa-2 | 70 | 40 | 10 |
| BxPC-3 | 10 | 5 | <5 |
| A375 | 95 | 80 | 40 |
| SK-MEL-2 | 5 | <5 | <5 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for MAPK Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. Immuneering Corporation Announces Promising Updated Overall Survival Data from Phase 2a Trial of this compound in Pancreatic Cancer Patients - Tiger Brokers [itiger.com]
- 3. onclive.com [onclive.com]
- 4. Pancreatic Cancer Survival Gains Accelerate as Novel Therapies Advance – Company Announcement - FT.com [markets.ft.com]
- 5. letswinpc.org [letswinpc.org]
- 6. targetedonc.com [targetedonc.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. rarecancernews.com [rarecancernews.com]
Technical Support Center: Atebimetinib In Vitro Efficacy and the Impact of Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vitro experiments with Atebimetinib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the impact of serum concentration on the efficacy of this compound and other MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IMM-1-104) is an orally administered, selective inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1][2][3][4][5] This pathway is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[6] this compound employs a unique "deep cyclic inhibition" approach, which involves a pulsatile modulation of the MAPK pathway. This method is designed to shrink tumors gradually while allowing healthy cells to recover, potentially leading to improved durability and tolerability of the treatment.[1]
Q2: Why is my apparent IC50 value for this compound higher in cell-based assays compared to biochemical assays?
A2: A significant reason for a higher apparent IC50 value in cell-based assays is the presence of serum in the cell culture medium. Serum contains abundant proteins, such as albumin, that can bind to small molecule inhibitors like this compound.[7][8] This binding reduces the free, pharmacologically active concentration of the drug available to enter the cells and engage its target, MEK.[7] Consequently, a higher total concentration of the inhibitor is required to achieve the same level of biological effect, leading to an apparent decrease in potency.
Q3: How does the concentration of serum in my cell culture medium affect the experimental outcome?
A3: The concentration of serum can significantly impact the measured efficacy of this compound. Higher concentrations of serum (e.g., 10% FBS) will result in more extensive protein binding and a more pronounced increase in the apparent IC50 value compared to experiments conducted in low-serum (e.g., 0.5% FBS) or serum-free conditions.[7] This "IC50 shift" is a critical factor to consider when comparing data across different experimental setups.[8][9]
Q4: Should I serum-starve my cells before treating with this compound?
A4: Serum starvation is a common practice in in vitro studies of signaling pathways. By removing growth factors present in the serum, you can reduce the basal level of activity in the MAPK pathway. This creates a lower baseline of phosphorylated ERK (p-ERK), making it easier to detect the inhibitory effects of this compound. While not always mandatory, serum starvation is highly recommended for experiments like Western blotting to improve the signal-to-noise ratio when assessing target engagement.
Data Presentation: Impact of Serum on MEK Inhibitor Efficacy
While specific in vitro data for this compound at varying serum concentrations is not publicly available, the following table provides representative data for other MEK inhibitors, illustrating the common phenomenon of an IC50 shift in the presence of serum proteins. This effect is expected to be similar for this compound due to its nature as a small molecule kinase inhibitor.
| MEK Inhibitor | Cell Line | Serum Concentration | IC50 (nM) | Fold Shift | Reference |
| Selumetinib | HCT116 | 0% FBS | 12 | - | Fictional Data |
| HCT116 | 10% FBS | 120 | 10 | Fictional Data | |
| Trametinib | A375 | 0.5% FBS | 0.5 | - | Fictional Data |
| A375 | 10% FBS | 5 | 10 | Fictional Data |
*Note: This table contains illustrative data based on the known effects of serum on kinase inhibitors. Specific IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (with desired serum concentration)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Inhibition
This protocol is to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional but recommended) Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in cell viability assays.
-
Possible Cause: High serum concentration in the culture medium leading to drug sequestration by serum proteins.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 2% or 0.5% FBS) or in a serum-free medium.
-
Increase Incubation Time: A longer incubation period may allow for more of the drug to become available to the cells.
-
Use a Different Assay: Consider using a more sensitive endpoint for cell viability or a more direct measure of target inhibition.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in serum lots, cell passage number, or cell seeding density.
-
Troubleshooting Steps:
-
Standardize Serum: Use the same lot of serum for a series of related experiments. If you need to switch lots, test the new lot to ensure it doesn't significantly alter your results.
-
Control Cell Passage: Use cells within a consistent and narrow range of passage numbers.
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the treatment period and are not over-confluent at the end of the assay.
-
Issue 3: No inhibition of p-ERK is observed in Western blot.
-
Possible Cause: High basal p-ERK levels in your cell line due to autocrine signaling or constitutively active upstream mutations.
-
Troubleshooting Steps:
-
Serum Starvation: Implement a serum starvation step (12-24 hours) before drug treatment to reduce baseline pathway activation.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal p-ERK inhibition.
-
Check Compound Activity: Ensure that your this compound stock solution is correctly prepared and has not degraded.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. letswinpc.org [letswinpc.org]
- 2. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 3. New Cancer Drug Patent Granted as Clinical Trial Shows 94% Survival Rate | IMRX Stock News [stocktitan.net]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Atebimetinib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Atebimetinib, a MEK inhibitor targeting the MAPK signaling pathway. The following information is designed to assist in optimizing experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values in cell viability assays can stem from several factors. One of the primary considerations is the inherent biological variability of the cell lines being used. Ensure that the cell line's identity and mutation status (e.g., BRAF, KRAS) are periodically verified. Cell passage number can also influence drug sensitivity; it is recommended to use cells within a consistent and low passage range for all experiments.
Other critical factors include:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant variations in viability readouts. It is crucial to perform accurate cell counting and ensure even cell distribution across all wells of the microplate.
-
Reagent Quality and Handling: The stability of this compound in solution should be considered. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles. The quality and lot-to-lot variability of assay reagents, such as MTT or CellTiter-Glo®, can also contribute to inconsistencies.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. A time-course experiment (e.g., 24, 48, 72 hours) should be performed to determine the optimal endpoint for your specific cell line and experimental question.
Q2: We are not seeing the expected decrease in phosphorylated ERK (p-ERK) levels by Western blot after this compound treatment. What could be the problem?
A2: A lack of p-ERK inhibition is a common issue that can be traced to several steps in the experimental workflow. First, confirm the on-target activity of your this compound stock. This can be done by including a positive control cell line known to be sensitive to MEK inhibition.
Procedural aspects to investigate include:
-
Lysate Preparation: It is critical to inhibit phosphatase and protease activity immediately upon cell lysis. Use ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors to preserve the phosphorylation status of ERK.
-
Western Blotting Technique: Ensure efficient protein transfer from the gel to the membrane. The choice of primary antibodies for both p-ERK and total ERK is crucial; use validated antibodies at their optimal dilutions. It is also essential to use a sensitive chemiluminescent substrate and to avoid signal saturation during imaging.
-
Pathway Reactivation: In some cellular contexts, feedback mechanisms can lead to a rebound in ERK phosphorylation at later time points. A time-course experiment (e.g., 1, 6, 24 hours) can help to capture the initial inhibitory effect before any potential reactivation occurs.
Q3: Our cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A3: Acquired resistance to MEK inhibitors is a well-documented phenomenon. Several molecular mechanisms can contribute to this, including:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR or MET can bypass MEK inhibition and reactivate the MAPK pathway or activate parallel pro-survival pathways such as the PI3K/AKT pathway.
-
Mutations in the MAPK Pathway: The acquisition of secondary mutations in genes upstream (e.g., NRAS) or downstream (e.g., MEK1) of the drug target can render the inhibitor ineffective.
-
Gene Amplification: Increased copy number of the target gene (MEK1/2) or an upstream activator (e.g., KRAS) can lead to protein overexpression that overwhelms the inhibitor.
To investigate the mechanism of resistance, consider performing molecular profiling of your resistant cell lines to identify any genetic or proteomic changes compared to the parental, sensitive cells.
Troubleshooting Guides
Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples. Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected increase in cell viability at certain concentrations (Hormesis) | Off-target effects of the inhibitor or activation of compensatory survival pathways. | Investigate the activation of parallel signaling pathways (e.g., PI3K/AKT) by Western blot. Consider using a second, structurally different MEK inhibitor to confirm the phenotype. |
| No significant effect on cell viability | The chosen cell line may be intrinsically resistant to MEK inhibition. | Confirm the mutational status of your cell line. Cell lines with wild-type RAS/RAF may be less sensitive. Screen a panel of cell lines with different genetic backgrounds to identify a sensitive model. |
Western Blotting for p-ERK Inhibition
| Problem | Potential Cause | Recommended Solution |
| Weak or no p-ERK signal in the positive control | Inefficient cell stimulation, inactive primary antibody, or issues with lysate preparation. | Ensure that the positive control cells are properly stimulated to induce ERK phosphorylation. Validate the primary antibody using a known positive control lysate. Prepare fresh lysis buffer with active phosphatase and protease inhibitors. |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors during sample loading. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in all lanes. Normalize the p-ERK signal to a loading control like GAPDH or β-actin. |
| High background on the membrane | Insufficient blocking, suboptimal antibody concentration, or inadequate washing. | Block the membrane for at least one hour at room temperature. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps. |
Experimental Protocols
Representative Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Representative Protocol for Western Blotting of p-ERK
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations as described for the viability assay.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with fresh phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading and for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and the loading control.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting workflow for addressing unexpected results.
Best practices for long-term Atebimetinib treatment in culture
Welcome to the Technical Support Center for Atebimetinib. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term in vitro use of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and mechanism of action of this compound for use in cell culture experiments.
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor.[1] It targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently activated in a majority of pancreatic cancers and other solid tumors.[1][2][3] this compound's mechanism is described as "deep cyclic inhibition," which involves a pulsatile modulation of the MAPK pathway.[4][5] This approach is designed to deeply suppress the pathway for a period, followed by a complete release, which is thought to allow healthy cells to recover while disrupting the constant signaling that cancer cells rely on for survival.[2][5] This contrasts with traditional MEK inhibitors that aim for continuous pathway blockage.[5]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability and to minimize degradation, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher, as this compound is soluble in DMSO at up to 100 mg/mL or 197.41 mM) to minimize the volume of DMSO added to your cell culture medium.[6] The final DMSO concentration in the culture medium should ideally be below 0.1% and not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6][7] When stored in a solvent at -80°C, it is recommended to use it within six months, and within one month if stored at -20°C.[6][7] The powdered form of this compound can be stored at -20°C for up to three years.[6][7]
Q3: What is the stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary. Factors that influence stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration. While specific data on the stability of this compound in various cell culture media is not extensively available in public literature, it is a critical parameter to consider for long-term experiments. For multi-day experiments, it is advisable to change the media with freshly diluted this compound regularly (e.g., every 24-72 hours) to maintain a consistent concentration of the active compound.
Q4: In which cancer cell lines is this compound expected to be effective?
This compound targets the MAPK pathway, which is often driven by mutations in genes like KRAS and BRAF.[5] Therefore, it is expected to be most effective in cancer cell lines harboring such mutations. Clinical trials have shown promising results in pancreatic cancer, a disease where RAS mutations are highly prevalent.[1][5] Its efficacy has also been suggested for RAS-mutant melanoma and non-small cell lung cancer.[3] When selecting a cell line, it is crucial to consider its genetic background, specifically the status of the RAS/RAF/MEK/ERK pathway.
II. Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during long-term treatment of cell cultures with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of Inhibitor Efficacy Over Time | - Compound Degradation: this compound may not be stable in culture media for the entire duration of the experiment. - Development of Resistance: Cells can develop resistance to MEK inhibitors through various mechanisms, such as mutations in the MEK protein or activation of alternative signaling pathways. | - Regular Media Changes: Replace the culture media with fresh this compound at regular intervals (e.g., every 24-48 hours). - Assess Pathway Inhibition: Regularly perform Western blots to check the phosphorylation status of ERK (p-ERK) to confirm that the MAPK pathway is being effectively inhibited. - Investigate Resistance Mechanisms: If resistance is suspected, analyze the cells for potential resistance mechanisms, such as sequencing the MEK gene or assessing the activation of parallel pathways like PI3K/AKT. |
| High Levels of Cell Death or Cytotoxicity | - Incorrect Concentration: The concentration of this compound may be too high for the specific cell line being used. - Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. - Off-Target Effects: At high concentrations, inhibitors can have off-target effects leading to toxicity. | - Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line to identify the optimal working concentration. - Maintain Low DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in all experiments. - Use a Lower Concentration: If significant toxicity is observed even at the expected IC50, try using a lower concentration that still achieves a significant level of pathway inhibition. |
| Precipitate Formation in Culture Media | - Poor Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with Media Components: Some components of the culture medium or serum may cause the compound to precipitate. | - Ensure Complete Dissolution of Stock: Before adding to the culture medium, ensure that the this compound stock solution is completely dissolved. Gentle warming and vortexing may be necessary. - Stepwise Dilution: When preparing the working solution, dilute the DMSO stock solution in a stepwise manner to avoid rapid changes in concentration that can lead to precipitation. - Filter the Working Solution: If precipitation is observed, you can try filtering the final working solution through a 0.22 µm filter before adding it to the cells. |
| Changes in Cell Morphology | - Cytostatic/Cytotoxic Effects: The inhibitor may be causing changes in cell shape, adhesion, or size due to its effect on the cytoskeleton or cell viability. - Phenotypic Changes: Long-term treatment with kinase inhibitors can sometimes induce changes in cellular phenotype. | - Monitor Cell Morphology Regularly: Document any changes in cell morphology using microscopy. - Correlate with Viability Data: Compare morphological changes with cell viability data to determine if the changes are associated with cytotoxicity. - Investigate Phenotypic Markers: If a consistent morphological change is observed, consider analyzing the expression of relevant phenotypic markers (e.g., epithelial-mesenchymal transition markers). |
III. Data Presentation
This compound Solubility and Storage
| Parameter | Details | Reference |
| Molecular Formula | C₂₃H₂₇FN₄O₆S | [6] |
| Molecular Weight | 506.55 g/mol | [6] |
| Solvent | DMSO | [6] |
| Solubility in DMSO | 100 mg/mL (197.41 mM) | [6] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [6][7] |
| Storage in Solvent | -80°C for 6 months, -20°C for 1 month | [6][7] |
Clinical Trial Efficacy of this compound in Pancreatic Cancer
The following table summarizes key efficacy data from a clinical trial of this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP) in first-line pancreatic cancer patients.
| Endpoint | This compound + mGnP | Standard of Care Benchmark | Reference |
| 6-Month Overall Survival (OS) | 94% | ~67% | [5] |
| 9-Month Overall Survival (OS) | 86% | ~47% | [8] |
| 6-Month Progression-Free Survival (PFS) | 70% | ~44% | [5] |
| 9-Month Progression-Free Survival (PFS) | 53% | ~29% | [8] |
Note: This data is from clinical trials and may not directly translate to in vitro results. It is provided for informational purposes regarding the compound's activity.
In Vitro IC50 Values
Publicly available IC50 values for this compound across a wide range of cancer cell lines are limited. It is crucial for researchers to determine the IC50 for their specific cell line and experimental conditions. Below is a template table to record your experimental findings.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM/µM) | Assay Type |
| [Enter Cell Line] | [Enter Cancer Type] | [e.g., KRAS G12C] | [Enter Value] | [e.g., CellTiter-Glo] |
| [Enter Cell Line] | [Enter Cancer Type] | [e.g., BRAF V600E] | [Enter Value] | [e.g., MTT Assay] |
IV. Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture your chosen cancer cell line in the appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of desired concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a suitable assay (e.g., MTT, MTS, or a luminescent assay like CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a downstream target in the MAPK pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
V. Visualizations
Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. In vitro long-term treatment with MAPK inhibitors induces melanoma cells with resistance plasticity to inhibitors while retaining sensitivity to CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letswinpc.org [letswinpc.org]
Identifying potential confounding factors in Atebimetinib assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atebimetinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IMM-1-104) is an oral, once-daily, dual MEK1/2 inhibitor that targets the MAPK/ERK signaling pathway.[1][2] Its mechanism is described as "deep cyclic inhibition," which involves a pulsatile modulation of the pathway. This approach is designed to shrink tumors more gradually and durably compared to sustained inhibition, with the potential for improved tolerability by allowing healthy cells to recover.[2][3]
Q2: In which cancer types is this compound being investigated?
A2: this compound is being investigated in various advanced solid tumors. Notably, it has shown promising results in clinical trials for first-line treatment of pancreatic cancer when used in combination with modified gemcitabine/nab-paclitaxel (mGnP).[2][4]
Q3: What are the most common assays used to assess the activity of this compound?
A3: The most common assays to evaluate the efficacy of a MEK inhibitor like this compound include:
-
In Vitro Kinase Assays: To determine the direct inhibitory effect on MEK1/2 enzyme activity.
-
Cell-Based Phosphorylation Assays: Typically Western blotting to measure the phosphorylation of ERK1/2 (p-ERK), the direct downstream target of MEK1/2.
-
Cell Viability and Proliferation Assays: To assess the impact of the inhibitor on cancer cell growth and survival.
-
In Vivo Tumor Xenograft Models: To evaluate the anti-tumor efficacy in a living organism.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Q: My cell viability or phosphorylation assay results with this compound are highly variable between experiments. What are the potential causes and solutions?
A: Inconsistent results in cell-based assays can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Confounding Factors and Solutions:
| Factor | Potential Cause | Troubleshooting/Optimization Steps |
| Cell Culture Conditions | Cell passage number, confluency, and overall health can significantly impact results. | - Use a consistent and low passage number for all experiments.- Ensure cells are in the logarithmic growth phase.- Regularly test for mycoplasma contamination. |
| Reagent Variability | Inconsistent preparation of this compound stock solutions or assay reagents. | - Prepare fresh stock solutions of this compound from a validated source.- Aliquot and store reagents appropriately to avoid freeze-thaw cycles.- Use calibrated pipettes and ensure proper mixing. |
| Assay Protocol | Variations in incubation times, cell seeding density, or reagent addition. | - Standardize all incubation times.- Optimize and maintain a consistent cell seeding density.- Follow a strict, standardized protocol for all steps of the assay. |
Issue 2: Lack of Expected Efficacy in Cell Viability Assays
Q: this compound is not showing the expected decrease in cell viability in my cancer cell line. What should I investigate?
A: A lack of response to a MEK inhibitor can be due to the intrinsic biology of the cell line or technical issues with the assay.
Potential Confounding Factors and Solutions:
| Factor | Potential Cause | Troubleshooting/Optimization Steps |
| Cell Line Genetics | The cell line may be intrinsically resistant to MEK inhibition due to its genetic makeup (e.g., wild-type RAS/RAF). | - Confirm the mutational status (e.g., BRAF, KRAS) of your cell line.- Test a known MEK inhibitor-sensitive cell line as a positive control. |
| Suboptimal Drug Concentration | The concentration range used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). |
| Confirmation of Target Engagement | It is crucial to confirm that this compound is inhibiting MEK1/2 in your system. | - Perform a Western blot to assess the levels of phosphorylated ERK (p-ERK). A significant reduction in p-ERK indicates successful target engagement. |
Issue 3: Paradoxical Activation of the MAPK Pathway
Q: I am observing an increase in phosphorylated ERK (p-ERK) at certain concentrations of this compound. Is this expected?
A: This phenomenon is known as paradoxical activation and is a well-documented effect of some RAF and MEK inhibitors, particularly in cells with wild-type BRAF and activating RAS mutations.
Potential Confounding Factors and Solutions:
| Factor | Potential Cause | Troubleshooting/Optimization Steps |
| Negative Feedback Loops | Inhibition of MEK can relieve the negative feedback from ERK to RAF, leading to increased RAF activity and subsequent hyper-phosphorylation of MEK and ERK.[1] | - Perform a dose-response and time-course Western blot for p-MEK and p-ERK to characterize the paradoxical effect.- Compare results in cell lines with different genetic backgrounds (e.g., BRAF mutant vs. RAS mutant). |
| Off-Target Effects | The inhibitor may have off-target effects that lead to pathway activation. | - Test a structurally different MEK inhibitor to see if the paradoxical activation persists. |
| Assay Artifacts | The observed effect may be an artifact of the detection method. | - Confirm results using an orthogonal method (e.g., ELISA-based p-ERK assay if initially observed by Western blot). |
Quantitative Data Summary
The following tables summarize clinical data from the Phase 2a portion of the NCT05585320 trial of this compound in combination with modified gemcitabine/nab-paclitaxel (mGnP) in first-line pancreatic cancer patients.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) Rates
| Timepoint | This compound + mGnP | Standard of Care (Historical Benchmark) |
| 6-Month OS Rate | 94% | 67% |
| 9-Month OS Rate | 86%[2] | ~47%[2] |
| 6-Month PFS Rate | 72% | 44% |
| 9-Month PFS Rate | 53%[2] | ~29%[2] |
Table 2: Response Rates
| Metric | This compound + mGnP |
| Overall Response Rate (ORR) | 39% |
| Disease Control Rate (DCR) | 81% |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™)
This protocol is for determining the in vitro inhibitory activity of this compound on MEK1 kinase using a luminescent ADP detection assay.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, this compound at various concentrations, the MEK1 enzyme, and the inactive ERK2 substrate.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol is for assessing the inhibition of ERK phosphorylation in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Cell Viability Assay (MTT)
This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western blot analysis of p-ERK following this compound treatment.
Caption: A logical workflow for troubleshooting paradoxical p-ERK activation.
References
Validation & Comparative
Atebimetinib vs. Trametinib: A Preclinical Comparative Guide for Researchers
An objective analysis of two distinct MEK inhibitors, Atebimetinib and Trametinib (B1684009), for researchers, scientists, and drug development professionals. This guide delves into their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
This comparison guide provides a detailed preclinical overview of two prominent MEK inhibitors: this compound, an investigational agent with a novel mechanism of action, and trametinib, an established therapy approved for various cancers. Both drugs target the pivotal MEK1 and MEK2 kinases in the MAPK signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. While both agents inhibit the same targets, their distinct pharmacological profiles suggest different therapeutic strategies and potential outcomes.
Differentiated Mechanisms of Action
This compound is described as a "deep cyclic inhibitor" that employs a pulsatile or intermittent inhibition of the MAPK pathway.[1][2][3] This approach is designed to provide a durable anti-tumor response while minimizing off-target effects and toxicity by allowing healthy cells to recover between doses.[1][3] The intermittent deep inhibition is theorized to prevent the development of resistance mechanisms often seen with continuous pathway suppression.[1][4]
In contrast, trametinib is a reversible, allosteric, and ATP-noncompetitive inhibitor of MEK1 and MEK2.[5] Its mechanism involves continuous suppression of MEK activity, which has proven effective in cancers with specific MAPK pathway mutations, such as BRAF-mutant melanoma.[5]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and trametinib are not extensively available in the public domain. However, by compiling data from various independent studies, a comparative picture of their potency and activity can be formed.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available preclinical IC50 data for both this compound and trametinib. Note: Data for this compound is limited in publicly accessible preclinical studies.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| Trametinib | Cell-free | MEK1 | 0.92 |
| Cell-free | MEK2 | 1.8 | |
| Cell-based | Colorectal Cancer Cell Lines | 0.48 - 36 | |
| Cell-based | Melanoma Cell Lines | 0.3 - 10 |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. Both this compound and trametinib have demonstrated tumor growth inhibition in various preclinical models.
| Compound | Cancer Model | Key Findings |
| This compound | Pancreatic Cancer | Data from ongoing clinical trials suggest significant survival benefits, implying potent in vivo activity.[6][7] Preclinical data presented by the manufacturer supports its "deep cyclic inhibition" model leading to durable tumor control. |
| Trametinib | Colorectal Cancer Xenografts | Demonstrated suppression of tumor growth. |
| Renal Cell Carcinoma Xenografts | Effective in suppressing tumor growth, with enhanced effects when combined with TKIs.[8][9] | |
| Thyroid Cancer Xenografts | Highly effective as a single agent in BRAF- and RAS-mutant models.[10] | |
| Rhabdomyosarcoma Xenografts | Showed inhibition of tumor growth, particularly in RAS-mutant models.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for the preclinical evaluation of MEK inhibitors.
Detailed Experimental Protocols
Standardized protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of purified MEK1/2 enzyme by 50%.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, Trametinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the MEK1 or MEK2 enzyme and the inactive ERK2 substrate.
-
Add the diluted test compounds to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[12][13]
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Objective: To measure the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with BRAF or KRAS mutations)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
MTS or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (50% growth inhibition) or IC50 value.[14][15]
Western Blot Analysis for pERK Inhibition
Objective: To assess the inhibition of MEK signaling by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Treat cultured cancer cells with various concentrations of the test compounds for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the pERK signal.
-
Quantify the band intensities to determine the extent of pERK inhibition.[16][17][18]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, trametinib).
-
Administer the compounds according to the planned dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the tumor growth inhibition and assess the overall tolerability of the treatments.[8][9][11][19]
Conclusion
This compound and trametinib represent two distinct strategies for targeting the MEK pathway. Trametinib's continuous inhibition has established clinical efficacy, particularly in BRAF-mutant cancers. This compound's novel "deep cyclic inhibition" offers a potentially more tolerable and durable approach, with promising early clinical data in pancreatic cancer.[3][6][7] The choice between these or other MEK inhibitors in a research or clinical setting will depend on the specific cancer type, its genetic background, and the therapeutic goal, whether it be rapid tumor shrinkage or long-term disease control with improved quality of life. Further preclinical and clinical investigations are warranted to fully elucidate the comparative advantages of each approach.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. targetedonc.com [targetedonc.com]
- 3. letswinpc.org [letswinpc.org]
- 4. onclive.com [onclive.com]
- 5. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 4.6. Proliferation Assay [bio-protocol.org]
- 15. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Atebimetinib and Selumetinib for Researchers in BRAF-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MEK inhibitors, Atebimetinib and Selumetinib (B1684332), in the context of BRAF-mutant cancer cells. This document synthesizes available preclinical and clinical data to highlight the performance, mechanisms of action, and experimental considerations for each compound.
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that, when constitutively activated by mutations in genes like BRAF, drives cellular proliferation and survival in many cancers.[1][2][3] Both this compound (formerly IMM-1-104) and Selumetinib (AZD6244, ARRY-142886) are inhibitors of the MEK1 and MEK2 enzymes, key components of this pathway.[4][5] While both drugs target the same kinases, their distinct pharmacological properties may offer different therapeutic advantages.
Mechanism of Action: Targeting the MAPK Pathway
This compound and Selumetinib are both allosteric inhibitors of MEK1/2, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket. This binding prevents the phosphorylation and activation of ERK1/2, the downstream effectors in the MAPK cascade, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4][5]
This compound is described as a "dual-MEK inhibitor" that employs a novel mechanism of "deep cyclic inhibition."[6] This approach is characterized by a short plasma half-life, leading to pulsatile inhibition of the MAPK pathway. This allows for periods of pathway recovery in healthy cells, which may improve tolerability, while maintaining pressure on cancer cells, potentially delaying the onset of resistance.[6]
Selumetinib is a more traditional MEK inhibitor that provides sustained inhibition of the MAPK pathway.[4] It has been extensively studied and has shown efficacy in various BRAF-mutant and NF1-associated tumors.[3][7]
Signaling Pathway Overview
Preclinical Efficacy in BRAF-Mutant Cells
Direct head-to-head preclinical studies comparing this compound and Selumetinib are limited. The following tables summarize available data from separate studies to provide a comparative perspective.
In Vitro Potency
| Compound | Cell Line | BRAF Mutation | IC50 / GI50 | Citation |
| This compound | A375 (Melanoma) | V600E | Not specified, but showed dual-MEK activity | [5] |
| Selumetinib | Various BRAF-mutant cell lines | V600E, others | <1 µM | [4] |
Note: The lack of a specific IC50 value for this compound in the A375 cell line from the available public data prevents a direct quantitative comparison of potency.
In Vivo Antitumor Activity
A preclinical study in a BRAF-V600E mutant colorectal cancer xenograft model (HT-29) showed that the combination of this compound with the BRAF inhibitor Encorafenib resulted in deeper and more durable tumor regressions compared to the combination of Binimetinib (another MEK inhibitor) and Encorafenib.[8]
Selumetinib has demonstrated significant tumor regression and prolonged progression-free survival in preclinical xenograft models of pediatric pilocytic astrocytoma with BRAF mutations.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of MEK inhibitors in BRAF-mutant cancer cells.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate BRAF-mutant cancer cells (e.g., A375 melanoma cells) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or Selumetinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curves to calculate the IC50 values using non-linear regression.
Western Blot for Phospho-ERK (p-ERK)
Objective: To confirm target engagement by assessing the inhibition of ERK phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Treat BRAF-mutant cells with various concentrations of the MEK inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the p-ERK signal relative to total ERK indicates target inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment with the MEK inhibitor.
Protocol:
-
Cell Treatment: Seed and treat BRAF-mutant cells with the inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Experimental Workflow Diagram
Summary and Conclusion
Both this compound and Selumetinib are potent MEK inhibitors with demonstrated activity against BRAF-mutant cancer cells. Selumetinib is a well-characterized compound with a significant body of preclinical and clinical data supporting its efficacy.[3][4][7]
This compound is a newer agent with a novel "deep cyclic inhibition" mechanism that may offer advantages in terms of tolerability and overcoming resistance.[6] Preclinical data, although less extensive in the public domain for direct comparison, suggests strong antitumor activity in BRAF-mutant models.[5][8]
The choice between these inhibitors for research and development purposes will depend on the specific context, including the cancer type, the desire to explore novel mechanisms of action, and the potential for combination therapies. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound and Selumetinib in BRAF-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of MEK inhibitor selumetinib (AZD6244, ARRY-142886) in patients with BRAFV600E/K- mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. letswinpc.org [letswinpc.org]
- 7. Neurofibromatosis in the Era of Precision Medicine: Development of MEK Inhibitors and Recent Successes with Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Atebimetinib and Other MEK Inhibitors for Researchers
This guide provides a head-to-head comparison of the novel MEK inhibitor Atebimetinib against other established MEK inhibitors, focusing on preclinical data, mechanism of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the oncology field.
Introduction to MEK Inhibition and the Rise of this compound
The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[2] Mitogen-activated protein kinase kinase (MEK) is a central node in this cascade, making it a key therapeutic target.[3]
Traditional MEK inhibitors, such as Trametinib, Cobimetinib, and Binimetinib, function through continuous allosteric inhibition of MEK1 and MEK2. While effective, their use can be limited by toxicities and the development of resistance.[4][5]
This compound (formerly AVID200) is a novel, oral, dual MEK1/2 inhibitor that employs a unique mechanism termed "deep cyclic inhibition".[6][7] This approach is designed to transiently but profoundly suppress the MAPK pathway, allowing healthy cells to recover between doses.[8][9] This pulsatile modulation aims to achieve a more durable anti-tumor response while improving tolerability compared to the continuous suppression offered by traditional MEK inhibitors.[8][9]
The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK signaling cascade and highlights the point of intervention for MEK inhibitors. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a signaling cascade that activates RAS, which in turn activates RAF kinases. RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell growth and proliferation.
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound with other MEK inhibitors under identical experimental conditions are not extensively available in the public domain. This compound's development has focused on its differentiated "deep cyclic inhibition" properties.
However, comparative data for other well-established MEK inhibitors provide a valuable benchmark for their biochemical potency and cellular activity. The tables below summarize half-maximal inhibitory concentration (IC50) values from a head-to-head study in melanoma cell lines.[4]
Table 1: Biochemical MEK Kinase Inhibition
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference |
| Trametinib | 0.7 | 0.9 | [4] |
| Cobimetinib | 0.9 | 199 | [4] |
| Binimetinib | 12 | 12 | [4] |
Table 2: Cellular Anti-Proliferative Activity (Melanoma Cell Lines)
| Compound | Malme3M (BRAFV600E) GI50 (µM) | WM3734 (BRAFV600E) GI50 (µM) |
| Trametinib | 0.001 | 0.001 |
| Cobimetinib | 0.003 | 0.001 |
| Binimetinib | 0.027 | 0.015 |
| Data adapted from Haselmann et al., 2022.[4] |
Key Experimental Protocols
Reproducible and standardized assays are fundamental to the evaluation of enzyme inhibitors. The following are detailed methodologies for key experiments used to characterize MEK inhibitors.
In Vitro MEK1/2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and MEK2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant MEK1 and MEK2 enzymes.[10]
-
Materials:
-
Recombinant active MEK1 or MEK2 enzyme.
-
Inactive ERK2 substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).[6]
-
ATP solution (e.g., [γ-33P]ATP for radiometric detection).
-
Test inhibitor (e.g., this compound, Trametinib) dissolved in DMSO.
-
96-well plates.
-
-
Methodology:
-
Inhibitor Preparation: Create a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, inactive ERK2 substrate, and the diluted inhibitor. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add the recombinant MEK1 or MEK2 enzyme to each well to initiate the reaction, except for the negative control.
-
Initiation & Incubation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[6]
-
Detection: Stop the reaction and quantify the amount of phosphorylated ERK2. This can be achieved via:
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Proliferation (Viability) Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50 or IC50) in various cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., A375 melanoma, KRAS-mutant pancreatic cancer lines).
-
Complete cell culture medium.
-
Test inhibitor dissolved in DMSO.
-
96-well flat-bottom plates.
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based reagent like CellTiter-Glo).[3]
-
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell doublings (typically 48-72 hours).[8]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle-treated control wells, and calculate the percentage of cell viability. Determine the IC50 value using non-linear regression.[2]
-
Western Blot Analysis for Pathway Inhibition
This technique provides qualitative and semi-quantitative evidence of target engagement within the cell by measuring the phosphorylation status of downstream proteins like ERK.
-
Objective: To confirm that the MEK inhibitor is blocking the MAPK pathway by assessing the levels of phosphorylated ERK (p-ERK).
-
Materials:
-
Cancer cell lines.
-
Test inhibitor dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the intensity of the p-ERK band across different treatment conditions, normalizing to total ERK and the loading control to confirm pathway inhibition.
-
General Experimental Workflow
The diagram below outlines a typical preclinical workflow for the evaluation of a novel MEK inhibitor, from initial biochemical screening to in vivo efficacy studies.
References
- 1. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. Forbius: First Patient Dosed in a Phase 1b Myelofibrosis Trial of AVID200, a Novel TGF-beta 1 & 3 Inhibitor - BioSpace [biospace.com]
- 10. benchchem.com [benchchem.com]
Validating Atebimetinib's Deep Cyclic Inhibition In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atebimetinib (IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor that employs a novel mechanism of "deep cyclic inhibition" of the MAPK pathway.[1][2] This approach is designed to provide a more durable and tolerable therapeutic effect compared to traditional, continuous MEK inhibitors by allowing for a daily recovery of the pathway in healthy cells. This guide provides an objective comparison of this compound with other established MEK inhibitors, Trametinib and Selumetinib, supported by available preclinical data.
Mechanism of Action: Deep Cyclic Inhibition
Unlike conventional MEK inhibitors that aim for sustained blockade of the MAPK pathway, this compound is designed for pulsatile, or "on-off," inhibition.[2] This deep cyclic inhibition is characterized by a short half-life, leading to a rapid and profound suppression of MEK activity for a portion of the day, followed by a period of pathway recovery before the next dose.[3] The rationale behind this approach is to disrupt the tumor's addiction to constant MAPK signaling while minimizing the toxicity associated with continuous inhibition in healthy tissues.[3] Preclinical studies suggest this mechanism may lead to sustained tumor growth inhibition and improved tolerability.[4]
Comparative In Vitro Performance of MEK Inhibitors
Quantitative in vitro data is essential for comparing the potency of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a specific biological process by 50%. While specific in vitro IC50 values for this compound are not yet publicly available in peer-reviewed literature, a comparison can be made with established MEK inhibitors, Trametinib and Selumetinib, based on published data.
Biochemical Potency Against MEK1 and MEK2
This table summarizes the biochemical IC50 values, indicating the potency of each inhibitor against the purified MEK1 and MEK2 enzymes in cell-free assays.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | |
| Trametinib | 0.92 | 1.8 | |
| Selumetinib | 14 | 530 (Kd) | [5][6] |
Cellular Potency in Cancer Cell Lines
This table presents the IC50 values for cell proliferation in various cancer cell lines, demonstrating the inhibitors' effectiveness in a cellular context.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Data not publicly available | |||
| Trametinib | HT-29 | Colorectal Cancer | 0.48 | [7] |
| COLO205 | Colorectal Cancer | 0.52 | [7] | |
| A375 | Melanoma | ~1.0-2.5 | [8] | |
| MDA-MB-231 | Breast Cancer | Data available, specific value varies | [9] | |
| Selumetinib | HCC1937 | Triple-Negative Breast Cancer | 15,650 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12,940 | [10] | |
| Various | Breast and NSCLC | <1,000 in sensitive lines | [11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of in vitro findings. Below are standard protocols for key experiments used to characterize MEK inhibitors.
Biochemical MEK1/2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified MEK1 and MEK2 enzymes.
Protocol:
-
Reagents: Recombinant active MEK1 and MEK2 enzymes, inactive ERK2 substrate, ATP, and the test inhibitor (e.g., this compound).
-
Reaction Setup: In a microplate, combine the MEK enzyme, ERK2 substrate, and varying concentrations of the test inhibitor in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated ERK2. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption using a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
Objective: To assess the ability of an inhibitor to block MEK-mediated phosphorylation of its downstream target, ERK, in whole cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a line with a known RAS or RAF mutation) and allow them to adhere. Treat the cells with a range of concentrations of the MEK inhibitor for a specific duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Data Analysis: Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50 for ERK phosphorylation.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Objective: To measure the effect of the inhibitor on cancer cell growth and survival.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the inhibitor concentration and determine the IC50 value for cell proliferation.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the MAPK signaling pathway, the principle of deep cyclic inhibition, and a typical experimental workflow.
Figure 1. The MAPK signaling pathway and the point of inhibition by this compound.
Figure 2. Conceptual diagram of this compound's deep cyclic inhibition.
Figure 3. A typical experimental workflow for comparing MEK inhibitors in vitro.
References
- 1. targetedonc.com [targetedonc.com]
- 2. letswinpc.org [letswinpc.org]
- 3. immuneering.com [immuneering.com]
- 4. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 10. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
Atebimetinib's Tolerability: A Comparative Analysis with Other MEK Inhibitors
Atebimetinib, a novel MEK inhibitor, has demonstrated a favorable tolerability profile in early clinical trials, positioning it as a potentially less toxic alternative to other drugs in its class. This guide provides a comparative analysis of this compound's tolerability with other approved MEK inhibitors—Trametinib, Cobimetinib, Binimetinib, and Selumetinib (B1684332)—supported by available clinical trial data. We will delve into the adverse event profiles, experimental protocols of key studies, and the unique mechanism of action that may contribute to this compound's safety profile.
The Advantage of Deep Cyclic Inhibition
This compound's tolerability may be attributed to its unique mechanism of "deep cyclic inhibition."[1][2] Unlike traditional MEK inhibitors that cause continuous pathway suppression, this compound's design allows for a pulsatile inhibition of the MAPK/ERK pathway. This intermittent suppression is theorized to provide "drug holidays" for healthy cells, allowing them to recover and thereby reducing the overall toxicity commonly associated with this class of drugs. This approach aims to widen the therapeutic window, potentially enabling more sustained treatment durations and better patient quality of life.[3][4]
Comparative Tolerability Profile of MEK Inhibitors
The following table summarizes the common and serious adverse events associated with this compound and other MEK inhibitors based on data from key clinical trials. It is important to note that direct head-to-head comparative trials are limited, and the adverse event profiles for other MEK inhibitors are often derived from studies where they are used in combination with BRAF inhibitors, which can influence the overall toxicity.
| MEK Inhibitor | Key Clinical Trial(s) | Common Adverse Events (All Grades) | Common Grade 3/4 Adverse Events |
| This compound | Phase 2a (NCT05585320) in Pancreatic Cancer | Neutropenia, Anemia | Neutropenia, Anemia[5] |
| Trametinib | METRIC (Phase III, monotherapy in melanoma) | Rash, Diarrhea, Fatigue, Peripheral Edema, Acneiform Dermatitis[6][7][8] | Rash, Diarrhea, Hypertension[9] |
| Cobimetinib | coBRIM (Phase III, with Vemurafenib in melanoma) | Diarrhea, Rash, Nausea, Vomiting, Photosensitivity, Pyrexia[10][11] | Diarrhea, Rash, Elevated Liver Enzymes (ALT, AST), Increased CPK[11] |
| Binimetinib | NEMO (Phase III, monotherapy in NRAS-mutant melanoma) | Increased CPK, Diarrhea, Peripheral Edema, Acneiform Dermatitis, Nausea, Fatigue[12][13][14] | Increased CPK, Hypertension, Anemia, Neutropenia[12][14] |
| Selumetinib | SPRINT (Phase II, monotherapy in Neurofibromatosis Type 1) | Vomiting, Rash, Abdominal Pain, Diarrhea, Nausea, Dry Skin, Fatigue, Musculoskeletal Pain, Pyrexia, Acneiform Rash, Stomatitis, Headache, Paronychia, Pruritus[15][16][17] | Vomiting, Diarrhea, Rash, Pyrexia[15] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating drug tolerability, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Caption: A simplified workflow for assessing drug tolerability in clinical trials.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the objective comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials mentioned.
This compound: Phase 2a Trial (NCT05585320)
-
Study Design: An open-label, single-arm, multicenter Phase 2a trial.[5][18]
-
Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma (PDAC) who are treatment-naive.[19][20]
-
Treatment Regimen: this compound administered orally once daily in combination with modified gemcitabine/nab-paclitaxel (mGnP).[19][21]
-
Primary Objective: To evaluate the preliminary efficacy of the combination.
-
Secondary Objectives: To assess the safety and tolerability of the combination.
-
Tolerability Assessment: Monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Trametinib: METRIC Trial
-
Study Design: A randomized, open-label, multicenter Phase III trial.
-
Patient Population: Patients with unresectable or metastatic BRAF V600E/K mutation-positive melanoma.
-
Treatment Regimen: Trametinib (2 mg once daily) versus chemotherapy (dacarbazine or paclitaxel).[8]
-
Primary Objective: To compare the progression-free survival (PFS) between the two arms.
-
Secondary Objectives: To compare overall survival (OS), overall response rate (ORR), and safety.
-
Tolerability Assessment: Regular monitoring for AEs, with dose modifications and interruptions as needed.
Binimetinib: NEMO Trial (NCT01763164)
-
Study Design: A randomized, open-label, multicenter Phase III trial.[12]
-
Patient Population: Patients with advanced, unresectable, or metastatic NRAS-mutant melanoma.[12][14]
-
Treatment Regimen: Binimetinib (45 mg twice daily) versus dacarbazine (B1669748) (1000 mg/m² intravenously every 3 weeks).[12][14]
-
Primary Objective: To compare the progression-free survival (PFS) between the two arms.[12]
-
Secondary Objectives: To compare overall survival (OS), overall response rate (ORR), and safety.
-
Tolerability Assessment: Monitoring of AEs, with dose reductions and interruptions for management of toxicities.[22]
Selumetinib: SPRINT Trial (NCT01362803)
-
Study Design: An open-label, single-arm, multicenter Phase II trial.[15]
-
Patient Population: Pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas.[17]
-
Treatment Regimen: Selumetinib administered orally twice daily on a continuous dosing schedule.[23]
-
Primary Objective: To evaluate the overall response rate (ORR), defined as a ≥20% decrease in tumor volume.
-
Secondary Objectives: To assess changes in tumor-related morbidities and patient-reported outcomes, and to evaluate the safety and tolerability of selumetinib.
-
Tolerability Assessment: Close monitoring for AEs, with specific guidelines for managing common toxicities such as skin rash and gastrointestinal issues.[24]
Conclusion
Based on early clinical data, this compound's tolerability profile appears promising, with a potentially lower incidence of severe adverse events compared to other MEK inhibitors. The unique "deep cyclic inhibition" mechanism is a plausible explanation for this improved safety profile. However, it is crucial to acknowledge the limitations of comparing data across different clinical trials with varying patient populations and treatment regimens. The ongoing and future clinical development of this compound, including larger randomized controlled trials, will be essential to definitively establish its tolerability and efficacy in comparison to other MEK inhibitors and to confirm its potential as a safer therapeutic option for patients with MAPK pathway-driven cancers.
References
- 1. onclive.com [onclive.com]
- 2. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 3. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Adverse Event Management in Patients with BRAF V600E‐Mutant Non‐Small Cell Lung Cancer Treated with Dabrafenib plus Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
- 16. Koselugo® (selumetinib) | Study Design & MOA [koselugohcp.com]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. onclive.com [onclive.com]
- 21. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients - BioSpace [biospace.com]
- 22. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. koselugohcp.com [koselugohcp.com]
Atebimetinib's efficacy in cell lines resistant to other MEK inhibitors
A comparative analysis of Atebimetinib's efficacy, particularly in the context of cell lines resistant to conventional MEK inhibitors, reveals a promising strategy centered on its unique mechanism of "deep cyclic inhibition." While direct, quantitative preclinical data on this compound's performance in cell lines with acquired resistance to other MEK inhibitors is limited in the public domain, the available information on its mechanism of action and preclinical activity suggests a potential to circumvent common resistance pathways that plague earlier-generation MEK inhibitors.
This compound (also known as IMM-1-104) is a novel, oral, dual-MEK inhibitor designed to induce a transient but profound inhibition of the MAPK signaling pathway. Unlike traditional MEK inhibitors that aim for continuous pathway suppression, this compound's pharmacokinetic profile is engineered for a short half-life. This allows for a daily "off-drug" period, which is hypothesized to prevent the adaptive feedback mechanisms that lead to resistance and to improve tolerability.
Comparison of Preclinical Efficacy in MAPK-Driven Models
| Compound | Cell Line/Model | Key Mutations | Efficacy Endpoint | Result |
| This compound (IMM-1-104) | SK-MEL-2 Xenograft | NRAS Q61R | Tumor Growth Inhibition (TGI) | 74.9% to 99.9% TGI |
| Binimetinib | SK-MEL-2 Xenograft | NRAS Q61R | Tumor Growth Inhibition (TGI) | 20.6% to 35.6% TGI |
Table 1: In Vivo Comparison of this compound and Binimetinib in an NRAS-Mutant Melanoma Model.
Furthermore, in a broad panel of 193 humanized 3D tumor growth assays, this compound demonstrated significant activity in various cancer types harboring MAPK pathway mutations.
| Cancer Type | Percentage of Sensitive Cell Lines (IC50 < 1µM) |
| Melanoma | 62.5% |
| Pancreatic Cancer | 35.0% |
| Lung Cancer | 16.7% |
Table 2: this compound Sensitivity in 3D Tumor Growth Assays Across Different Cancer Types.
Overcoming Resistance: The "Deep Cyclic Inhibition" Hypothesis
Resistance to conventional MEK inhibitors often arises from the reactivation of the MAPK pathway through various feedback loops or the activation of parallel signaling pathways. This compound's "deep cyclic inhibition" is proposed to counteract this by providing a strong, but brief, inhibition of MEK. This pulsatile activity is thought to prevent the cancer cells from adapting and developing resistance.
Signaling Pathway Under Conventional vs. Deep Cyclic MEK Inhibition
Comparative Analysis of Atebimetinib's Effect on p-ERK: A Guide for Researchers
Atebimetinib (IMM-1-104) is a novel, orally administered MEK inhibitor that has demonstrated promising clinical activity, particularly in pancreatic cancer.[1][2][3] Its unique mechanism of "deep cyclic inhibition" differentiates it from previous generations of MEK inhibitors.[1][4] This guide provides a comparative analysis of this compound's effect on the phosphorylation of ERK (p-ERK), a critical downstream effector in the MAPK signaling pathway, and contrasts its performance with other well-established MEK inhibitors such as Trametinib and Cobimetinib (B612205).
The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in genes like RAS or RAF lead to the constitutive activation of this pathway, making it a key target for therapeutic intervention.[1] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK, representing a central control point in this cascade.[5] Inhibiting MEK is a validated strategy to block this oncogenic signaling.
This compound is designed to provide pulsatile or "cyclic" inhibition of the MAPK pathway.[1] Unlike traditional MEK inhibitors that aim for continuous pathway blockage, this compound's pharmacokinetic profile is engineered to cause a deep but transient suppression of MEK activity, allowing for a daily recovery of the pathway in healthy tissues.[1][4] This approach is intended to improve the therapeutic window, enhancing tolerability and potentially mitigating the development of resistance.[1]
Quantitative Comparison of MEK Inhibitors on p-ERK
The following table summarizes the inhibitory activity of this compound, Trametinib, and Cobimetinib. It is important to note that the data for this compound is derived from in vivo pharmacodynamic studies in patients, while the data for Trametinib and Cobimetinib are primarily from in vitro preclinical assays. This distinction is crucial for interpretation, as direct head-to-head preclinical IC50 data for this compound is not publicly available.
| Inhibitor | Target(s) | Mechanism of Action | Quantitative Effect on p-ERK | Cell/System Context |
| This compound | MEK1/2 | Deep Cyclic Inhibition (Pulsatile) | >90% inhibition of p-ERK | In vivo (Phase 1 clinical trial patients) |
| Trametinib | MEK1/2 | Allosteric, ATP-noncompetitive | IC50: 0.7-0.9 nM (cell-free) | In vitro (Cell-free kinase assays, various cancer cell lines) |
| Cobimetinib | MEK1/2 | Allosteric, ATP-noncompetitive | IC50: 4.2 nM (cell-free) | In vitro (Cell-free kinase assays, Renal Cell Carcinoma lines) |
Data compiled from multiple sources.[6][7] Direct comparative studies may yield different results.
Visualizing the Mechanism and Workflow
To better understand the context of MEK inhibition and the methods used to evaluate it, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Experimental Protocols
Western Blot Analysis for Phospho-ERK (p-ERK) Quantification
This protocol outlines the key steps for assessing the inhibition of ERK phosphorylation in cancer cell lines following treatment with a MEK inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of the MEK inhibitor (this compound, Trametinib, etc.) in DMSO.
-
Treat cells with varying concentrations of the inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 2 to 24 hours).
2. Protein Extraction:
-
After treatment, place plates on ice and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with RIPA and Laemmli sample buffer.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
6. Data Analysis:
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with a primary antibody for total ERK.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Express the results as a percentage of the vehicle-treated control to determine the degree of inhibition.
Conclusion
This compound represents a distinct approach to MEK inhibition through its strategy of deep cyclic pathway suppression. Clinical data confirms its potent on-target effect, demonstrating greater than 90% inhibition of p-ERK in patients. While direct preclinical comparisons are limited, established inhibitors like Trametinib and Cobimetinib show potent, low-nanomolar inhibition of MEK in vitro.[6] The key differentiator for this compound is its pulsatile pharmacodynamic profile, designed to enhance tolerability and durable response, a contrast to the continuous suppression offered by older MEK inhibitors.[1] For researchers, the choice of inhibitor may depend on the experimental goal: traditional inhibitors for sustained pathway blockade or novel agents like this compound to investigate the effects of intermittent pathway suppression. The provided Western Blot protocol offers a robust method for quantifying the direct cellular impact of these compounds on the MAPK pathway.
References
- 1. letswinpc.org [letswinpc.org]
- 2. rarecancernews.com [rarecancernews.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Atebimetinib Poised to Enhance Standard of Care Through Synergistic Combinations
For Immediate Release
CAMBRIDGE, Mass. – December 17, 2025 – Preclinical and clinical data reveal the promising synergistic potential of atebimetinib (IMM-1-104), a novel MEK inhibitor, when combined with standard-of-care chemotherapies and other targeted agents. Developed by Immuneering Corporation, this compound's unique "deep cyclic inhibition" of the MAPK pathway is demonstrating the ability to significantly improve anti-tumor efficacy, as evidenced by both in vivo animal models and compelling patient outcomes in clinical trials.[1][2][3] This guide provides a comprehensive overview of the experimental data supporting the synergistic effects of this compound in combination therapies.
This compound is an oral, once-daily MEK inhibitor that employs a pulsatile mechanism to shut down the MAPK signaling pathway, which is crucial for the growth of many cancers, particularly those with RAS mutations.[1][2][4] Unlike traditional MEK inhibitors that cause continuous pathway blockage leading to toxicity and resistance, this compound's approach allows healthy cells to recover while maintaining pressure on cancer cells.[4] This innovative mechanism is now showing remarkable results in combination with other anti-cancer agents.
Synergistic Efficacy in Pancreatic Cancer: Preclinical and Clinical Validation
The most robust data for this compound's synergistic effect comes from its combination with modified gemcitabine (B846) and nab-paclitaxel (mGnP), a standard first-line treatment for pancreatic cancer.
Preclinical Evidence of Synergy
In preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024, the combination of this compound with standard-of-care chemotherapies demonstrated significant synergy in pancreatic cancer models.
In Vivo Xenograft Studies: In a MIA PaCa-2 human pancreatic cancer xenograft model, this compound administered in combination with chemotherapies led to nearly complete tumor responses in the majority of animals.[2] Notably, this compound monotherapy showed greater tumor growth inhibition (TGI) than any single or combined chemotherapy regimen tested.[3][5]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI%) at Day 39 |
| This compound (IMM-1-104) | 125 mg/kg, BID, PO | 103% |
| Gemcitabine (GEM) | 60 mg/kg, IP, Q4D | 25.2% |
| Paclitaxel (PAC) | 10 mg/kg, IV, Q4D | 62.2% |
| 5-Fluorouracil (5FU) | 50 mg/kg, IP, Q4D | 36.6% |
| Data from AACR Annual Meeting 2024 poster presentation.[1][3][5] |
Three-Dimensional Tumor Growth Assays (3D-TGA): In humanized 3D-TGA models of twelve different pancreatic cancer cell lines, this compound showed promising additive effects with gemcitabine, paclitaxel, and 5-FU in nine of the twelve models, as assessed by ZIP synergy scores.[2]
Clinical Trial Validates Preclinical Synergy
Data from the Phase 2a portion of the NCT05585320 clinical trial corroborates the preclinical findings, showing significant improvements in survival rates for patients with first-line pancreatic cancer treated with this compound plus mGnP compared to historical benchmarks for mGnP alone.[4][6]
| Metric | This compound + mGnP | Standard of Care (mGnP alone - Historical Benchmark from MPACT trial) |
| 6-Month Overall Survival | 94% | ~67% |
| 9-Month Overall Survival | 86% | ~47% |
| 6-Month Progression-Free Survival | 72% | ~44% |
| 9-Month Progression-Free Survival | 53% | ~29% |
| Overall Response Rate (ORR) | 39% | 23% |
| Disease Control Rate (DCR) | 81% | 48% |
| Clinical data from the Phase 2a portion of the NCT05585320 trial.[4][6][7] |
Expanding Combinations to Other Cancers and Therapies
The synergistic potential of this compound is being explored in other combinations and cancer types within the ongoing NCT05585320 trial.[8]
-
This compound with FOLFIRINOX: In patients with first-line pancreatic cancer, the combination of this compound with modified FOLFIRINOX has shown an overall response rate of 50% in early data, which is an improvement over the historical benchmark of 32% for FOLFIRINOX alone.
-
This compound with BRAF Inhibitors: For patients with BRAF-mutant melanoma, a cohort of the clinical trial is evaluating this compound in combination with the BRAF inhibitor dabrafenib.[9] Preclinical rationale suggests that dual inhibition of the MAPK pathway at both BRAF and MEK can lead to more durable responses.
-
This compound with Checkpoint Inhibitors: In melanoma and non-small cell lung cancer (NSCLC), this compound is being tested in combination with immune checkpoint inhibitors.[8] There is a strong preclinical basis for this combination, as BRAF/MEK inhibition has been shown to create a more immunogenic tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[10]
Experimental Protocols
MIA PaCa-2 Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells were used.[5]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used for xenograft studies.[11][12]
-
Tumor Implantation: MIA PaCa-2 cells are implanted subcutaneously into the flank of the mice.[11]
-
Treatment Regimen:
-
Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in treated groups to the control group. Tumor volume is typically measured with calipers.[12]
Humanized 3D Tumor Growth Assay (3D-TGA)
-
Model System: This assay uses patient-aligned cancer cell lines cultured in a 3D matrix that mimics the tumor microenvironment.[2]
-
Cell Lines: Twelve pancreatic cancer cell lines were evaluated, including MIA PaCa-2, PA-TU-8988S, CFPAC-1, HPAF-II, Panc 03.27, PSN-1, Panc 10.05, Capan-1, and HPAC.[2]
-
Procedure:
-
Cancer cells are seeded in ultra-low attachment plates to form spheroids.
-
Spheroids are embedded in a basement membrane-like matrix.
-
Drugs are added at various concentrations, alone and in combination.
-
Cell viability is assessed after a set incubation period (e.g., 72-96 hours) using assays that measure ATP content (e.g., CellTiter-Glo® 3D).
-
-
Synergy Analysis: The Zero Interaction Potency (ZIP) model was used to calculate synergy scores, where a score between -10 and +10 is considered additive.[2]
Clinical Trial NCT05585320 (Phase 2a portion)
-
Study Design: An open-label, dose-expansion study evaluating this compound as a monotherapy and in combination with approved agents in patients with advanced or metastatic solid tumors with RAS or RAS/MAPK pathway activation.[9][13]
-
Patient Population (Pancreatic Cancer Cohort): Patients with locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma with no prior systemic therapy for their advanced disease.[14]
-
Treatment Regimen (this compound + mGnP):
-
This compound: 320 mg administered orally once daily.[4]
-
Gemcitabine: 1000 mg/m².
-
Nab-paclitaxel: 125 mg/m².
-
-
Primary Endpoint: Overall Response Rate (ORR).[7]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[7]
Visualizing the Mechanism and Workflow
Caption: this compound targets MEK within the MAPK signaling pathway.
Caption: Workflow for validating this compound's synergistic effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. immuneering.com [immuneering.com]
- 3. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 4. targetedonc.com [targetedonc.com]
- 5. immuneering.com [immuneering.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Evidence of synergy with combined BRAF-targeted therapy and immune checkpoint blockade for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 12. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. CLINICAL TRIAL / NCT05585320 - UChicago Medicine [uchicagomedicine.org]
- 14. A Phase 1/2a, Open-Label, Multicenter, Nonrandomized, Safety and Anti-tumor Activity Study of IMM-1-104, a Novel Oral Dual MEK1/2 Inhibitor in Participants with Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
Atebimetinib Shows Preclinical Promise Over Standard of Care in Pancreatic Cancer Models
For Immediate Release
CAMBRIDGE, Mass. – December 17, 2025 – The novel dual MEK1/2 inhibitor, atebimetinib, has demonstrated significant advantages over the standard-of-care chemotherapy regimen in preclinical models of pancreatic cancer. These findings, which mirror the promising results from ongoing clinical trials, suggest a potential paradigm shift in the treatment of this aggressive malignancy. This compound, developed by Immuneering Corporation, employs a unique "deep cyclic inhibition" of the MAPK signaling pathway, a key driver in the majority of pancreatic tumors.
Recent clinical data from a Phase 2a trial have shown that this compound, in combination with modified gemcitabine/nab-paclitaxel (mGnP), resulted in an 86% overall survival (OS) rate at 9 months, a substantial improvement over the historical benchmark of 47% for the standard of care alone.[1][2][3] Similarly, the 9-month progression-free survival (PFS) was 53% with the this compound combination, compared to approximately 29% for the standard regimen.[1][3] While specific quantitative data from the preclinical animal studies that predicted this success have been presented at scientific conferences, detailed results are not yet broadly published. However, the clinical outcomes are reported to be a direct reflection of "deep, durable tumor regressions" observed in these preclinical models.
This guide provides a comparative overview of this compound versus the standard of care in preclinical settings, based on established experimental models and illustrative data reflecting the positive outcomes reported.
Mechanism of Action: Deep Cyclic Inhibition
This compound targets MEK, a critical protein in the MAPK signaling pathway, which is aberrantly activated in about 90% of pancreatic cancers due to mutations in the RAS or RAF genes.[2][4] Unlike traditional MEK inhibitors that aim for continuous pathway blockage, this compound utilizes a pulsatile, or "deep cyclic," inhibition.[2][4] This approach is designed to shut down the signaling pathway long enough to suppress tumor growth while allowing healthy cells to recover, potentially leading to improved tolerability and sustained efficacy.[2][4]
References
Assessing the Durability of Response to Atebimetinib In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the durability of the in vitro response to Atebimetinib, a novel dual MEK1/2 inhibitor. Differentiating itself from traditional MEK inhibitors, this compound employs a "deep cyclic inhibition" mechanism, which is hypothesized to elicit a more sustained therapeutic effect.[1][2] This document outlines the conceptual framework of this mechanism, details relevant experimental protocols to test its durability, and presents a comparative analysis with other MEK inhibitors based on established in vitro methodologies.
The MAPK Signaling Pathway and the Role of MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as RAS and RAF, is a common driver of oncogenesis.[3] MEK1 and MEK2 are central kinases in this pathway, making them key therapeutic targets. This compound, like other MEK inhibitors, aims to block this pathway to inhibit tumor growth.[1]
Deep Cyclic Inhibition: A Novel Approach to Durability
Traditional MEK inhibitors aim for continuous suppression of the MAPK pathway. However, this can lead to adaptive resistance mechanisms and off-target toxicities.[2][3] this compound's "deep cyclic inhibition" model involves intermittent, high-potency targeting of MEK1/2.[1][2] The rationale is that this pulsatile inhibition is sufficient to disrupt oncogenic signaling in tumor cells while allowing for pathway recovery in healthy cells, potentially leading to a more durable response and improved tolerability.[2][3]
Comparative In Vitro Assessment of Durability
While specific preclinical data for this compound from peer-reviewed publications is not yet widely available, its durability can be assessed and compared to other MEK inhibitors using a suite of established in vitro assays. The following sections detail the methodologies for these assessments.
Long-Term Viability and Clonogenic Survival
To evaluate the long-term impact of MEK inhibitors on cancer cell proliferation and survival, the colony formation assay is the gold standard.
Table 1: Comparison of MEK Inhibitors in Long-Term Viability Assays (Hypothetical Data)
| Parameter | This compound (Deep Cyclic Dosing) | Traditional MEK Inhibitor (Continuous Dosing) |
| IC50 (14-day Colony Formation) | Lower IC50 suggests greater long-term potency | Higher IC50 may indicate development of resistance |
| Colony Size and Morphology | Smaller, more diffuse colonies may indicate sustained cytostatic/cytotoxic effects | Larger, more compact colonies may suggest recovery and proliferation |
| Survival Fraction at Equitoxic Doses | Lower survival fraction indicates more effective long-term cell killing | Higher survival fraction may point to a cytostatic rather than cytotoxic effect |
Experimental Protocol: Long-Term Colony Formation Assay
-
Cell Seeding: Plate cancer cells (e.g., with known RAS or RAF mutations) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
This compound (Deep Cyclic Dosing): Treat cells with a range of concentrations of this compound for a defined period (e.g., 24 hours), followed by washout and incubation in drug-free media for the remainder of the assay. This cycle can be repeated to mimic pulsatile dosing.
-
Traditional MEK Inhibitors (Continuous Dosing): Treat cells with a range of concentrations of the comparator MEK inhibitor, replenishing the drug with each media change.
-
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The plating efficiency and surviving fraction are calculated to determine the long-term inhibitory effect of the compounds.
Target Engagement and Pathway Modulation Over Time
The durability of response is intrinsically linked to sustained target engagement and pathway inhibition.
Table 2: Comparison of Target Engagement and Pathway Inhibition (Hypothetical Data)
| Assay | This compound (Deep Cyclic Dosing) | Traditional MEK Inhibitor (Continuous Dosing) |
| Cellular Thermal Shift Assay (CETSA) | A significant thermal shift indicates direct and stable binding to MEK1/2. | A less pronounced or transient shift might suggest weaker or less durable target engagement. |
| Phospho-ERK ELISA (Time-course) | Sustained suppression of p-ERK levels even after drug washout, indicating a lasting biological effect. | Rapid rebound of p-ERK levels following drug removal. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with the MEK inhibitor or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble MEK1/2 in the supernatant by Western blotting or ELISA. A ligand-bound protein will be more thermally stable and thus remain in the soluble fraction at higher temperatures.
Experimental Protocol: Phospho-ERK ELISA
-
Cell Culture and Treatment: Culture cells and treat with the MEK inhibitors for various durations, including washout periods for this compound.
-
Cell Lysis: Lyse the cells to extract proteins.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition over time.
Biomarkers of Durable Response
Identifying biomarkers that predict a durable response to this compound is crucial for patient stratification. While specific biomarkers for this compound are still under investigation, general predictors of sensitivity to MEK inhibitors can be explored.
Table 3: Potential Biomarkers for Durable Response to MEK Inhibition
| Biomarker Category | Specific Biomarker | Rationale for Durability | In Vitro Assessment Method |
| Genomic | RAS/RAF mutations | Cancers with these mutations are often addicted to the MAPK pathway, making them more susceptible to sustained inhibition. | DNA Sequencing |
| Transcriptomic | Expression levels of feedback regulators (e.g., DUSP6) | High basal expression or strong induction upon treatment may indicate an adaptive response that could limit durability. | qRT-PCR, RNA-Seq |
| Proteomic | Basal and post-treatment levels of p-ERK | A sustained low level of p-ERK post-treatment is a direct indicator of durable pathway inhibition. | Western Blot, ELISA |
Investigating Mechanisms of Resistance
Understanding how cancer cells develop resistance to this compound is key to predicting and overcoming treatment failure.
Experimental Protocol: In Vitro Generation of Resistant Cell Lines
-
Chronic Exposure: Culture sensitive cancer cell lines in the continuous presence of gradually increasing concentrations of this compound or a comparator MEK inhibitor over several months.
-
Isolation of Resistant Clones: Isolate and expand individual clones that are capable of proliferating at high drug concentrations.
-
Characterization of Resistance: Analyze the resistant clones for genomic alterations (e.g., MEK1/2 mutations), changes in protein expression (e.g., upregulation of bypass signaling pathways), and altered drug sensitivity profiles.
Conclusion
This compound's "deep cyclic inhibition" of the MAPK pathway presents a promising strategy for achieving a more durable anti-cancer response compared to traditional, continuously dosed MEK inhibitors. While comprehensive, peer-reviewed in vitro data is still emerging, the experimental frameworks outlined in this guide provide a robust approach for rigorously evaluating the long-term efficacy of this compound. Through long-term viability assays, analysis of sustained target engagement and pathway modulation, and the investigation of resistance mechanisms, the durability of this compound's unique mechanism of action can be thoroughly characterized, paving the way for its effective clinical development. The promising clinical data from the Phase 2a trial in pancreatic cancer, showing encouraging overall and progression-free survival rates, further underscores the potential of this novel therapeutic approach.[1][4][5]
References
The Cross-Resistance Profile of Atebimetinib: A Comparative Guide for Researchers
An Objective Analysis of Atebimetinib's Novel Mechanism and its Implications for Kinase Inhibitor Resistance
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments like kinase inhibitors. This compound (IMM-1-104), a novel oral MEK1/2 inhibitor, presents a unique "deep cyclic inhibition" mechanism designed to mitigate the development of resistance. This guide provides a comparative analysis of this compound's potential cross-resistance profile with other kinase inhibitors, supported by an understanding of its mechanism of action and general principles of resistance in targeted therapy. While direct comparative experimental data on this compound cross-resistance is not yet widely published, this guide offers a framework for researchers based on its distinct pharmacology.
Understanding this compound's Mechanism of Action
This compound is an investigational dual MEK1/2 inhibitor that targets the MAPK (mitogen-activated protein kinase) pathway, a critical signaling cascade that is pathologically activated in a majority of pancreatic cancers and other solid tumors.[1][2] Unlike traditional kinase inhibitors that aim for continuous and sustained inhibition of their targets, this compound employs a "deep cyclic inhibition" model.[3][4] This approach involves a pulsatile modulation of the MAPK pathway, with deep suppression for a portion of the 24-hour dosing cycle, followed by a period of complete release.[4]
This intermittent shutdown of the pathway is designed to be faster than the tumor's ability to adapt and develop resistance.[5] The hypothesis is that this pulsatile action prevents the sustained pressure that often drives cancer cells to evolve and activate bypass pathways, a common cause of acquired resistance to other kinase inhibitors.[2][5] Furthermore, this mechanism is intended to be better tolerated, as it allows healthy cells to resume normal signaling during the "off" period, potentially reducing adverse effects.[3][4]
Potential for a Differentiated Cross-Resistance Profile
Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often mechanistically related, drugs.[6] For kinase inhibitors, this can be due to on-target secondary mutations in the kinase domain or off-target activation of bypass signaling pathways.[7]
Given this compound's unique mechanism, it is plausible that it may not share the same cross-resistance patterns as traditional, sustained-inhibition MEK inhibitors. For instance, resistance mechanisms that arise from the continuous suppression of the MAPK pathway may not be effective against this compound's pulsatile action. However, without direct experimental evidence, this remains a key area for future investigation.
Quantitative Data on Kinase Inhibitor Activity
While specific cross-resistance data for this compound is not yet available in the public domain, the following table provides a template for how such data would be presented. This table uses hypothetical data to illustrate how the half-maximal inhibitory concentration (IC50) values of different kinase inhibitors would be compared across a panel of sensitive and resistant cell lines.
| Cell Line | Primary Resistance | This compound (IC50, nM) | Trametinib (IC50, nM) | Selumetinib (IC50, nM) | Cobimetinib (IC50, nM) |
| Parental Cancer Cell Line | None (Sensitive) | 10 | 5 | 8 | 7 |
| Resistant Line A | MEK1 C121S Mutation | 15 | >1000 | >1000 | >1000 |
| Resistant Line B | BRAF V600E Amplification | 50 | 45 | 60 | 55 |
| Resistant Line C | KRAS G12D Amplification | 100 | 90 | 120 | 110 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Establishing Drug-Resistant Cancer Cell Lines
A common method to study cross-resistance involves the generation of drug-resistant cell lines in vitro.
-
Cell Culture: The parental cancer cell line of interest (e.g., a pancreatic cancer cell line like BxPc3) is cultured in standard growth medium supplemented with 10% fetal bovine serum.[8]
-
Dose Escalation: Drug-resistant variants are developed by continuously exposing the cells to escalating doses of a specific kinase inhibitor (e.g., a traditional MEK inhibitor).[8][9] This process is typically carried out over a period of 3 to 6 months.[8][9]
-
Selection and Maintenance: The concentration of the inhibitor is gradually increased as the cells adapt and show signs of resistance. Once a resistant population is established, it is maintained in a culture medium containing a maintenance dose of the drug to ensure the stability of the resistant phenotype.[8]
Cell Viability and Cross-Resistance Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and determine the IC50 values of various inhibitors.
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of different kinase inhibitors, including this compound and other relevant compounds.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the MAPK signaling pathway and a typical experimental workflow for assessing cross-resistance.
Caption: The MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
This compound's novel "deep cyclic inhibition" of MEK offers a promising strategy to potentially overcome or delay the onset of resistance that plagues many conventional kinase inhibitors. While direct comparative cross-resistance data is eagerly awaited, the unique pulsatile mechanism of this compound provides a strong rationale for a differentiated resistance profile. Further preclinical studies are essential to fully characterize its activity in the context of acquired resistance to other MEK and upstream kinase inhibitors. Such studies will be crucial in guiding the clinical development and optimal positioning of this compound in the treatment landscape of RAS/MAPK-driven cancers.
References
- 1. targetedonc.com [targetedonc.com]
- 2. letswinpc.org [letswinpc.org]
- 3. onclive.com [onclive.com]
- 4. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 5. Immuneering Announces Extraordinary 86% Overall Survival at 9 Months in First-Line Pancreatic Cancer Patients Treated with this compound + mGnP | Immuneering Corporation [ir.immuneering.com]
- 6. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acquired resistance of pancreatic cancer cells to treatment with gemcitabine and HER-inhibitors is accompanied by increased sensitivity to STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profiling of Atebimetinib: A Guide for Researchers
Atebimetinib (IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor that has demonstrated promising clinical activity, particularly in pancreatic cancer.[1][2][3][4] A distinguishing feature of this compound is its mechanism of "deep cyclic inhibition," which involves profound but intermittent suppression of the MAPK signaling pathway.[4] This approach is designed to enhance tolerability and achieve durable tumor control by allowing healthy cells to recover while consistently disrupting cancer cell proliferation. This guide provides a comparative overview of this compound's kinase selectivity profile in the context of other approved MEK inhibitors, supported by available preclinical data and detailed experimental methodologies.
Comparative Analysis of MEK Inhibitor Potency
While comprehensive kinome-wide selectivity data for this compound is not yet publicly available, its high selectivity for MEK1 and MEK2 has been noted in preclinical studies.[5] The following table summarizes the reported biochemical potencies (IC50) of this compound and other well-characterized MEK inhibitors against their primary targets, MEK1 and MEK2. Lower IC50 values indicate higher potency.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notes |
| This compound (IMM-1-104) | Data not publicly available | Data not publicly available | Described as a highly selective dual MEK inhibitor. |
| Trametinib | 0.7 | 0.9 | First FDA-approved MEK inhibitor. |
| Cobimetinib | 0.9 | Data not specified | Potent and highly selective MEK inhibitor. |
| Selumetinib | 14 | Data not specified | A second-generation, non-ATP-competitive MEK1/2 inhibitor. |
| Binimetinib | 12 | 12 | Allosteric and selective inhibitor of MEK1/2. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating kinase inhibitors, the following diagrams have been generated using the DOT language.
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for kinase selectivity profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. This involves screening the compound against a large panel of kinases to identify both on-target and off-target activities. Below are detailed methodologies for key experimental approaches used in kinase selectivity profiling.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes.
a) Radiometric Assays
This is considered a gold-standard method that directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper or filter plates
-
Scintillation counter
-
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and test inhibitor in the reaction buffer.
-
[γ-³²P]ATP or [γ-³³P]ATP is added to start the phosphorylation reaction.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the mixture is spotted onto phosphocellulose paper or filtered through a filter plate to capture the phosphorylated substrate.
-
The paper or plate is washed to remove unincorporated radiolabeled ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
b) Mobility Shift Assays
These non-radioactive assays are based on the separation of the substrate and the phosphorylated product.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer
-
ATP
-
Test inhibitor at various concentrations
-
Stop solution (e.g., containing EDTA)
-
Microfluidic chip-based capillary electrophoresis instrument
-
-
Procedure:
-
The kinase, fluorescently labeled substrate, and test inhibitor are incubated in the reaction buffer.
-
ATP is added to initiate the kinase reaction.
-
The reaction proceeds for a set time at a controlled temperature.
-
The reaction is terminated by adding a stop solution.
-
The reaction mixture is loaded onto a microfluidic chip.
-
An electric field is applied, separating the negatively charged phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
The amounts of substrate and product are quantified by detecting the fluorescent signal.
-
IC50 values are determined from the dose-response curve of kinase inhibition.
-
Cellular Kinase Assays (Target Engagement)
Cellular assays measure the ability of an inhibitor to bind to its target kinase within a live cell, providing more physiologically relevant data.
NanoBRET™ Target Engagement Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target kinase in living cells.[6][7][8][9]
-
Objective: To quantify the apparent cellular affinity and selectivity of an inhibitor.
-
Materials:
-
Cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the kinase or a broad-spectrum tracer.
-
Test inhibitor at various concentrations.
-
Nano-Glo® Live Cell Reagent.
-
Plate reader capable of measuring luminescence and BRET signals.
-
-
Procedure:
-
Cells expressing the kinase-NanoLuc® fusion protein are seeded in assay plates.
-
The cells are treated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
After an incubation period to allow for compound entry and binding equilibrium, the Nano-Glo® Live Cell Reagent is added.
-
The plate is read on a plate reader that measures both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
The BRET ratio is calculated (acceptor emission / donor emission).
-
Inhibition of the BRET signal by the test compound indicates displacement of the tracer from the kinase.
-
IC50 values, representing the concentration of inhibitor required to displace 50% of the tracer, are calculated to determine the cellular potency and affinity.
-
By employing these methodologies, researchers can obtain a comprehensive understanding of the selectivity profile of kinase inhibitors like this compound, which is essential for predicting their therapeutic efficacy and potential off-target effects.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. reddit.com [reddit.com]
- 4. letswinpc.org [letswinpc.org]
- 5. Immuneering Reports Compelling Preclinical Data on IMM-1-104 at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Immuneering Corporation [ir.immuneering.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
A Researcher's Guide to Validating On-Target Engagement of Atebimetinib in a Cellular Context
Introduction to Atebimetinib and Target Engagement
This compound (also known as IMM-1-104) is an investigational, orally administered, dual MEK1/2 inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway is a critical signaling cascade that, when hyperactivated by mutations in genes like RAS or RAF, drives the proliferation and survival of a majority of human cancers, including pancreatic cancer.[1][3] this compound employs a novel mechanism termed "deep cyclic inhibition," which involves a pulsatile suppression of the MAPK pathway.[1][4] This approach is designed to provide durable anti-tumor activity while improving tolerability by allowing the pathway to recover in healthy cells between doses.[1]
Validating that a drug like this compound successfully engages its intended target (MEK1/2) within a cell is a foundational step in preclinical and clinical development. On-target engagement studies confirm the drug's mechanism of action and provide a framework for correlating target modulation with cellular and physiological outcomes. This guide compares three widely accepted experimental methods for confirming and quantifying the on-target engagement of MEK inhibitors like this compound in a cellular setting: Western Blot for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBRET™ Target Engagement Assay for real-time intracellular affinity.
The MAPK Signaling Pathway and this compound's Point of Intervention
The MAPK pathway is a tiered kinase cascade where signals are transmitted from cell surface receptors down to the nucleus to control gene expression. This compound acts on MEK1/2, the kinases directly upstream of ERK1/2, thereby blocking the phosphorylation and activation of ERK1/2, which are the final effectors of the cascade.
Comparison of On-Target Validation Methodologies
The following table summarizes key aspects of three orthogonal methods used to validate the on-target engagement of a MEK inhibitor in cells.
| Method | Principle | Primary Output | Advantages | Limitations |
| Western Blot (p-ERK) | Immunodetection of the phosphorylated form of a downstream substrate (ERK1/2) following inhibitor treatment. | Semi-quantitative or quantitative measure of pathway inhibition. | - Widely accessible- Directly measures functional pathway modulation- Relatively low cost | - Indirect measure of target binding- Can be influenced by pathway feedback loops- Semi-quantitative without careful normalization |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat treatment is quantified. | A shift in the protein's melting temperature (Tm) or increased protein stability at a fixed temperature. | - Confirms direct physical binding in an intact cell environment- Label-free- Can be adapted for high-throughput screening | - Requires a specific and sensitive antibody for the target protein- Optimization of heat shock conditions is necessary- Throughput can be limited for Western blot-based readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target protein and a fluorescent tracer. The inhibitor competes with the tracer. | Intracellular IC50 or EC50 values, reflecting compound affinity and occupancy in live cells. | - Quantitative measurement in live cells- High sensitivity and specificity- Amenable to high-throughput formats- Can determine residence time | - Requires genetic modification of cells to express the luciferase-tagged target- Dependent on the availability of a suitable fluorescent tracer- Higher cost associated with reagents and instrumentation |
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol assesses the functional consequence of this compound binding to MEK by measuring the phosphorylation status of its direct substrate, ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates on-target activity.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MIA PaCa-2 or other RAS-mutant lines) and allow them to adhere. Starve cells of serum overnight, then treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Denature equal amounts of protein lysate (20-30 µg) in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate. To normalize, strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH). Quantify band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of this compound binding to MEK1/2 inside the cell by measuring increased thermal stability of the target protein upon drug binding.
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with a saturating concentration of this compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Cool to room temperature.
-
Lysis and Separation: Lyse cells via freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MEK1/2 in each sample by Western blot using an anti-MEK1/2 antibody.
-
Data Interpretation: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble MEK1/2 against temperature. A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the affinity of this compound for MEK1/2 by measuring its ability to displace a fluorescent tracer bound to a luciferase-tagged MEK protein.
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for a MEK1-NanoLuc® fusion protein. Plate the transfected cells into a multi-well assay plate.
-
Assay Setup: Add the cell-permeable NanoBRET™ fluorescent tracer (designed to bind MEK) to the cells, followed immediately by a range of concentrations of this compound.
-
Equilibration and Detection: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium. Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measurement: Measure the donor (NanoLuc®, 450 nm) and acceptor (tracer, 610 nm) emission signals using a luminometer capable of BRET detection.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer. Plot the BRET ratio against the this compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.
By employing these complementary methods, researchers can build a comprehensive and robust data package to unequivocally validate the on-target engagement of this compound, providing a strong foundation for interpreting its biological activity and advancing its clinical development.
References
A Comparative Guide to the Pharmacokinetic Profiles of MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway implicated in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2, dual-specificity kinases, are central nodes in this pathway, and their inhibition has proven to be an effective anti-cancer strategy. This guide provides a comparative analysis of the pharmacokinetic profiles of four prominent MEK inhibitors: Trametinib (B1684009), Cobimetinib (B612205), Binimetinib, and Selumetinib (B1684332), supported by experimental data to aid researchers in their drug development endeavors.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a cascade of proteins that relays extracellular signals to the nucleus to regulate gene expression. MEK inhibitors act by binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2 and blocking downstream signaling.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Trametinib, Cobimetinib, Binimetinib, and Selumetinib, providing a basis for their comparison.
| Parameter | Trametinib | Cobimetinib | Binimetinib | Selumetinib |
| Oral Bioavailability (%) | ~72%[1] | ~46%[2][3][4] | ~50%[5][6][7] | Not explicitly quantified, but formulation dependent |
| Time to Peak (Tmax) (hours) | ~1.5[1] | ~2.4[3] | ~2[8] | ~1-2[9] |
| Peak Concentration (Cmax) (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent | 1051-1726 (at 75 mg dose)[9] |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Elimination Half-life (t½) (hours) | ~127[1] | ~49 (range: 23-80)[10] | Dose-independent | ~7.5[11] |
| Apparent Clearance (CL/F) (L/h) | ~4.2[1] | ~11.7[2] | ~21[12] | ~12.7[13] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are primarily determined through Phase I clinical trials involving patients with advanced solid tumors or healthy volunteers. A generalized workflow for these studies is outlined below.
Key Methodologies:
1. Study Design:
-
Dose Escalation Studies: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Food Effect Studies: To evaluate the impact of food on the absorption and bioavailability of the drug.
-
Drug-Drug Interaction Studies: To assess the potential for interactions with other medications.
2. Sample Collection:
-
Serial blood samples are collected at predefined time points before and after drug administration.[14][15]
-
For steady-state analysis, samples are typically collected after multiple doses when the drug concentration has reached a plateau.[14]
3. Bioanalytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in plasma.[13][16][17]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation.[17]
-
Chromatographic Separation: The drug is separated from other plasma components using a C18 column with a gradient mobile phase.[16]
-
Mass Spectrometric Detection: The drug is detected and quantified using selected reaction monitoring (SRM) in positive ionization mode.[16]
-
4. Pharmacokinetic Analysis:
-
Non-compartmental analysis is commonly used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance from the plasma concentration-time data.[14]
-
Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug exposure among patients.[12][18]
Discussion of Individual MEK Inhibitors
Trametinib: Exhibits a relatively long half-life, allowing for once-daily dosing.[1] Its bioavailability is moderate.[1]
Cobimetinib: Has a moderate half-life and bioavailability.[2][3][4][10]
Binimetinib: Shows a moderate oral bioavailability and a dose-independent half-life.[5][6][7][8]
Selumetinib: Is characterized by a shorter half-life compared to other MEK inhibitors, which may necessitate twice-daily dosing.[9][11]
Conclusion
The pharmacokinetic profiles of Trametinib, Cobimetinib, Binimetinib, and Selumetinib reveal distinct characteristics that influence their clinical use and dosing regimens. Understanding these differences is crucial for researchers and drug development professionals in optimizing therapeutic strategies and designing future clinical trials. The experimental protocols outlined provide a foundational understanding of how these critical data are generated, ensuring a robust and reliable assessment of drug performance.
References
- 1. Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study | MDPI [mdpi.com]
- 2. Absolute bioavailability and effect of formulation change, food, or elevated pH with rabeprazole on cobimetinib absorption in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic modeling of Binimetinib in Healthy Volunteers and Participants with BRAF V600-mutant or NRAS-mutant Solid Tumors – ScienceOpen [scienceopen.com]
- 13. Population pharmacokinetics of the MEK inhibitor selumetinib and its active N‐desmethyl metabolite: data from 10 phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I pharmacokinetic study of single agent trametinib in patients with advanced cancer and hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of cobimetinib in human plasma using protein precipitation extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Atebimetinib: A Preclinical Profile of Reduced Toxicity Through Deep Cyclic Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Atebimetinib (IMM-1-104) is an oral, once-daily, potent and selective MEK inhibitor that has demonstrated a promising safety profile in clinical trials. Its unique mechanism of "deep cyclic inhibition" of the MAPK pathway is designed to offer a wider therapeutic window and reduced toxicity compared to traditional, continuously dosed MEK inhibitors. This guide provides a comparative overview of the preclinical evidence and mechanistic rationale supporting this compound's reduced toxicity profile.
The Rationale for Reduced Toxicity: Deep Cyclic Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active due to mutations in genes like RAS and BRAF. MEK1 and MEK2 are central kinases in this pathway, making them attractive targets for cancer therapy.
Traditional MEK inhibitors employ a continuous inhibition strategy, which can lead to on-target toxicities in healthy tissues that also rely on MAPK signaling for normal function. These toxicities often manifest as skin rashes, diarrhea, and fatigue, which can be dose-limiting.
This compound is designed to overcome this limitation through a novel mechanism termed "deep cyclic inhibition".[1] This approach involves a pulsatile dosing regimen that leads to a rapid and profound inhibition of the MAPK pathway, followed by a period of pathway recovery before the next dose.[2] This "off-time" is hypothesized to allow healthy cells to resume normal signaling and repair, thereby mitigating the cumulative toxicity associated with continuous inhibition.[3]
Preclinical Evidence of a Favorable Toxicity Profile
While direct head-to-head preclinical toxicity studies comparing this compound with other MEK inhibitors are not extensively published, the available data and the drug's mechanism of action provide a strong rationale for its reduced toxicity.
In Vitro and In Vivo Efficacy
Preclinical studies presented by Immuneering Corporation at the American Association for Cancer Research (AACR) Annual Meeting demonstrated that this compound monotherapy resulted in greater tumor growth inhibition (TGI) than standard-of-care chemotherapy in a human pancreatic cancer cell line (MIA PaCa-2) xenograft model.[4] At day 39, the TGI for this compound (125 mg/kg BID) was 103%, indicating tumor regression, compared to 25.2% for gemcitabine, 62.2% for paclitaxel, and 36.6% for 5-fluorouracil.[4] These data suggest high anti-tumor potency, a key factor in achieving a wide therapeutic index.
Comparative Toxicity Profile with Other MEK Inhibitors
The following table summarizes the known preclinical and clinical toxicities of established MEK inhibitors, providing a benchmark for evaluating the potential advantages of this compound's deep cyclic inhibition strategy.
| Feature | This compound (Inferred from Mechanism and Clinical Data) | Trametinib | Selumetinib |
| Mechanism of Inhibition | Deep Cyclic Inhibition (Pulsatile) | Allosteric, non-competitive (Continuous) | Allosteric, non-competitive (Continuous) |
| Rationale for Toxicity Profile | Pulsatile inhibition allows for recovery of healthy tissues, potentially reducing on-target toxicities. | Continuous pathway inhibition can lead to cumulative toxicity in healthy tissues. | Continuous pathway inhibition can lead to cumulative toxicity in healthy tissues. |
| Common Preclinical Toxicities | Data not publicly available. Clinical data suggests a favorable profile with manageable hematological toxicities when combined with chemotherapy.[5][6] | Skin lesions (acanthosis, hyperkeratosis), bone marrow hypocellularity, and gastrointestinal effects in rodents and dogs. | Gastrointestinal toxicity, bone marrow suppression, and skin-related findings in animal studies.[2] |
| Dose-Limiting Toxicities (Clinical) | In clinical trials, when combined with chemotherapy, the most common grade 3 or higher adverse events were neutropenia and anemia.[3][5] | Dermatitis, diarrhea, and ocular events (retinal vein occlusion, retinal pigment epithelial detachment). | Ocular toxicity (retinal vein occlusion, retinal pigment epithelial detachment), cardiac toxicity (decreased left ventricular ejection fraction), and dermatologic and gastrointestinal toxicities.[2] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies specific to this compound are proprietary. However, the following are standard methodologies used to evaluate the toxicity of MEK inhibitors.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the MEK inhibitor on cancer cell lines versus normal, non-cancerous cell lines.
Methodology:
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the MEK inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. A higher IC50 value in normal cells compared to cancer cells indicates selectivity and a potentially better safety profile.
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the MEK inhibitor that can be administered to animals without causing unacceptable toxicity.[7]
Methodology:
-
Animal Model: A suitable animal model (e.g., mice or rats) is chosen.
-
Dose Escalation: Animals are divided into cohorts and receive escalating doses of the MEK inhibitor.
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Endpoint Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for histopathological changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe morbidity, mortality, or significant pathological findings.[7]
Signaling Pathways and Mechanism of Action
The diagrams below, generated using Graphviz, illustrate the MAPK signaling pathway and the conceptual difference between continuous and deep cyclic inhibition.
Conclusion
This compound's novel "deep cyclic inhibition" of MEK represents a promising strategy to improve the therapeutic index of MEK inhibitors. By allowing for periods of pathway recovery, this approach is designed to minimize the on-target toxicities that can be dose-limiting for traditional, continuously dosed inhibitors. While direct comparative preclinical toxicity data is limited in the public domain, the strong preclinical efficacy and the favorable safety profile observed in clinical trials support the hypothesis that this compound's unique mechanism of action translates to reduced toxicity. Further publication of detailed preclinical toxicology and kinase selectivity data will be valuable in fully elucidating the comparative safety profile of this compound.
References
- 1. A Slow and Steady Approach to Pancreatic Cancer Therapy | The Scientist [the-scientist.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tga.gov.au [tga.gov.au]
- 4. mdpi.com [mdpi.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients | Immuneering Corporation [ir.immuneering.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Navigating the Disposal of Atebimetinib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational MEK inhibitor, Atebimetinib (IMM-1-104), this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
As an investigational drug, this compound requires careful handling and disposal. While its Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance, it is imperative to manage its waste with the same diligence as any other laboratory chemical, following institutional and regulatory guidelines for pharmaceutical waste.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, laboratory personnel must be equipped with the appropriate personal protective equipment (PPE) and be familiar with emergency procedures.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields should be worn.[2]
-
Hand Protection: Protective gloves are required.[2]
-
Skin and Body Protection: An impervious lab coat or other protective clothing is necessary.[2]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[2]
Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2] An accessible safety shower and eye wash station must be available.[2]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be managed in accordance with local, state, and federal regulations for pharmaceutical waste.[3][4][5] As an investigational drug, all waste materials should be treated as chemical waste.[1]
-
Waste Identification and Segregation:
-
Unused/Expired Product: The pure, solid form of this compound.
-
Contaminated Labware: Any items that have come into direct contact with this compound, such as vials, pipette tips, flasks, and plates.
-
Contaminated PPE: Used gloves, lab coats, and other protective gear.
-
Aqueous Waste: Any liquid waste containing dissolved this compound.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all solid waste, including unused product, contaminated labware, and PPE, in a designated, leak-proof hazardous waste container.[1] While this compound is not classified as hazardous, using a hazardous waste container ensures it is handled and disposed of correctly through the chemical waste stream.
-
Aqueous Waste: Collect any liquid waste in a separate, sealed, and compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (as a best practice for chemical waste), the full chemical name "this compound," and the date of accumulation.[1]
-
-
On-Site Storage:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[1]
-
Ensure the storage area is away from incompatible materials and drains.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[1]
-
Waste will likely be incinerated by a licensed hazardous waste management company, which is a common and recommended method for pharmaceutical waste.[4][6]
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[4][7]
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound as provided in its Safety Data Sheet.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
Experimental Protocols
Detailed methodologies for experiments involving this compound would be specific to the research being conducted and are not publicly available in disposal documentation. Researchers should refer to their institution-approved protocols for handling and use.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. letswinpc.org [letswinpc.org]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Immuneering Reports Positive Overall Survival Data for this compound (IMM-1-104) from Ongoing Phase 2a Trial in First-Line Pancreatic Cancer Patients | Immuneering Corporation [ir.immuneering.com]
- 7. Immuneering Announces Extraordinary 86% Overall Survival at 9 Months in First-Line Pancreatic Cancer Patients Treated with this compound + mGnP | Immuneering Corporation [ir.immuneering.com]
Personal protective equipment for handling Atebimetinib
This guide provides critical safety and logistical information for the handling and disposal of Atebimetinib (CAS No. 2669009-92-9), an investigational, oral, small-molecule inhibitor of MEK1 and MEK2 kinases.[1][2][3] Given its mechanism of action and use in oncology research, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, adhering to protocols for potentially hazardous substances.[4][5][6]
While a specific Safety Data Sheet (SDS) for this compound may classify the substance as non-hazardous, best practices for handling investigational compounds with biological activity, particularly in cancer research, dictate the use of comprehensive personal protective equipment and stringent handling protocols to minimize exposure.[7] This guide is based on established safety procedures for cytotoxic and potent research compounds.[8][9][10]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling the compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated or powder-free nitrile gloves.[11][12] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[13] Change the outer glove immediately if contaminated or every 30-60 minutes during extended procedures.[11] |
| Body | Impervious Lab Coat or Gown | A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[9][13] It must have long sleeves with tight-fitting elastic or knit cuffs.[13] Gowns should not be worn outside the designated handling area.[9] |
| Eyes | Chemical Splash Goggles | Use safety goggles that provide a complete seal around the eyes to protect against splashes.[9][13] Standard safety glasses with side shields are not sufficient. A full-face shield may be necessary in addition to goggles if there is a significant splash risk.[11] |
| Respiratory | N95 Respirator (or higher) | An N95 respirator, properly fit-tested, should be worn when handling the powdered form of the compound to prevent inhalation of aerosols or fine particles.[13][14] This is especially critical when weighing or reconstituting the solid compound. A surgical mask is not a substitute as it does not provide respiratory protection from chemical particulates.[13] |
| Feet | Disposable Shoe Covers | Two pairs of shoe covers should be worn when handling hazardous drugs and must be removed before exiting the containment area to prevent tracking contamination.[11][13] |
Operational and Disposal Plans
I. Experimental Protocol: Compound Handling and Preparation
This protocol details the step-by-step process for safely handling this compound from receipt to the preparation of solutions.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage. Don a lab coat, safety glasses, and a single pair of nitrile gloves before opening the shipping container.[15]
-
Unpacking: Open the package in a designated area, preferably within a certified chemical fume hood or biological safety cabinet (BSC).[12][15]
-
Verification: Confirm the compound name and CAS number on the vial match the order details.
-
Storage: Store this compound according to the supplier's recommendations, typically in a dry, dark place at -20°C for long-term storage.[3] The storage location should be clearly labeled and secured to prevent unauthorized access.[8][15]
2. Preparation of Stock Solutions:
-
Engineering Controls: All manipulations of solid this compound, including weighing and initial solubilization, must be performed within a chemical fume hood or a powder containment hood to minimize inhalation risk.[9][16]
-
Don Full PPE: Before handling the compound, put on all required PPE as detailed in the table above: double nitrile gloves, a disposable gown, chemical splash goggles, and a fit-tested N95 respirator.[15]
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit. Handle the vial with care to avoid generating dust. Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the destination vial.
-
Solubilization: Add the desired solvent (e.g., DMSO) slowly to the vial containing the weighed compound.[3] Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the solution at -20°C or -80°C as recommended for stability in solvent.[7]
II. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[8][16]
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, pipette tips, vials, weigh boats) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[12][15] This container should be lined with a yellow "Trace Chemotherapy Waste" bag.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Sharps Waste: Needles and syringes used to transfer this compound solutions must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[12][15]
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated Satellite Accumulation Area (SAA).[16]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The primary method for disposal of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[16]
-
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. Alert personnel and restrict access. Wearing full PPE, cover the spill with absorbent material from a chemotherapy spill kit.[9][17] Clean the area according to your institution's established procedures for cytotoxic spills.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7]
-
Inhalation: Move to fresh air immediately.[7]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.[8]
-
Visualized Workflow for Handling this compound
Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H27FN4O6S | CID 168111901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 2669009-92-9 | MEK Inhibitor | Sun-shinechem [sun-shinechem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. rarecancernews.com [rarecancernews.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. escolifesciences.com [escolifesciences.com]
- 11. pppmag.com [pppmag.com]
- 12. web.uri.edu [web.uri.edu]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. gerpac.eu [gerpac.eu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
